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  • Product: 3-Cyano-N-(pyridin-2-yl)benzenesulfonamide
  • CAS: 860515-65-7

Core Science & Biosynthesis

Foundational

3-Cyano-N-(pyridin-2-yl)benzenesulfonamide chemical structure

Structural Architecture, Synthetic Protocols, and Physicochemical Profiling Executive Summary This technical guide provides a comprehensive analysis of 3-Cyano-N-(pyridin-2-yl)benzenesulfonamide , a specialized pharmacop...

Author: BenchChem Technical Support Team. Date: March 2026

Structural Architecture, Synthetic Protocols, and Physicochemical Profiling

Executive Summary

This technical guide provides a comprehensive analysis of 3-Cyano-N-(pyridin-2-yl)benzenesulfonamide , a specialized pharmacophore integrating a diaryl sulfonamide core with a meta-positioned nitrile handle. As a derivative of the sulfapyridine class, this molecule represents a critical scaffold in medicinal chemistry, balancing the acidic properties of the sulfonamide linker with the electronic modulation of the cyano group.

This document is structured for researchers requiring actionable data on synthesis, structural dynamics, and biological potential. It moves beyond basic description to explore the causality of its chemical behavior—specifically how the 3-cyano electron-withdrawing group (EWG) modulates the pKa and solubility profile relative to the parent sulfapyridine.

Part 1: Structural Analysis & Pharmacophore Mapping

The molecule consists of three distinct domains: the benzenesulfonyl core , the pyridin-2-yl amine acceptor , and the 3-cyano electronic modulator .

1.1 Electronic Distribution and Acidity

The N-(pyridin-2-yl) motif significantly increases the acidity of the sulfonamide NH compared to N-phenyl analogs. The parent compound, sulfapyridine, has a pKa of approximately 8.4. The introduction of a cyano group at the meta position (3-position) of the benzene ring exerts a strong inductive electron-withdrawing effect (


).
  • Mechanistic Impact: This stabilizes the conjugate base (sulfonamidate anion) formed upon deprotonation, lowering the pKa.

  • Predicted pKa: ~7.4–7.8 (Calculated via Hammett principles relative to sulfapyridine).

  • Physiological Relevance: This shift brings the ionization point closer to physiological pH (7.4), potentially enhancing water solubility and bioavailability compared to non-substituted analogs.

1.2 Tautomeric Equilibrium

Like all N-heterocyclic sulfonamides, this molecule exists in a tautomeric equilibrium between the amide form (dominant in neutral state) and the imide form.

Tautomerism cluster_legend Significance Amide Amino Form (Dominant) -SO2-NH-Py Imide Imino Form (Minor) -SO(OH)=N-Py Amide->Imide Tautomerization (Fast) Anion Sulfonamidate Anion [Delocalized Charge] Amide->Anion -H+ (pKa ~7.6) Imide->Anion -H+ Note The anionic form binds strongly to Zinc active sites (e.g., Carbonic Anhydrase).

Figure 1: Tautomeric equilibrium and ionization pathways critical for receptor binding.

Part 2: Synthetic Architecture

The most robust route for synthesizing 3-Cyano-N-(pyridin-2-yl)benzenesulfonamide is the nucleophilic substitution of 3-cyanobenzenesulfonyl chloride with 2-aminopyridine. This approach minimizes side reactions common with acid activation methods.

2.1 Retrosynthetic Logic
  • Bond Formed: S-N sulfonamide bond.

  • Electrophile: 3-Cyanobenzenesulfonyl chloride (High reactivity, prone to hydrolysis).

  • Nucleophile: 2-Aminopyridine (Dual nucleophile: exocyclic amine vs. ring nitrogen).

  • Selectivity Control: The exocyclic amine is chemically harder and kinetically favored for sulfonylation under basic conditions, but ring-sulfonylation is a potential side reaction that must be controlled via temperature and solvent choice.

2.2 Reaction Workflow

Synthesis SM1 3-Cyanobenzenesulfonyl chloride Mix Step 1: Dissolution 0°C, Inert Atm (N2) SM1->Mix SM2 2-Aminopyridine SM2->Mix Base Pyridine (Solvent/Base) Base->Mix Catalyst/Scavenger React Step 2: Addition & Stirring 0°C -> RT, 4-12 hrs Mix->React Quench Step 3: Acidic Quench (HCl, pH ~4-5) React->Quench Purify Step 4: Recrystallization (EtOH/Water) Quench->Purify Product 3-Cyano-N-(pyridin-2-yl) benzenesulfonamide Purify->Product

Figure 2: Step-wise synthetic workflow for high-purity isolation.

Part 3: Experimental Protocols
3.1 Synthesis of 3-Cyano-N-(pyridin-2-yl)benzenesulfonamide

Objective: Isolate high-purity sulfonamide free from bis-sulfonylated byproducts.

Reagents:

  • 3-Cyanobenzenesulfonyl chloride (1.0 eq, 10 mmol, 2.01 g)

  • 2-Aminopyridine (1.1 eq, 11 mmol, 1.03 g)

  • Pyridine (anhydrous, 15 mL) or DCM/Pyridine (10:1 ratio)

Procedure:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 2-aminopyridine (1.03 g) in anhydrous pyridine (10 mL). Cool the solution to 0°C using an ice bath.

  • Addition: Dissolve 3-cyanobenzenesulfonyl chloride (2.01 g) in minimal anhydrous DCM (5 mL) or add portion-wise as a solid over 15 minutes. Critical: Slow addition prevents localized heating and bis-sulfonylation.

  • Reaction: Allow the mixture to warm to room temperature naturally. Stir under nitrogen atmosphere for 8–12 hours. Monitor via TLC (30% Ethyl Acetate in Hexanes).

  • Quench: Pour the reaction mixture into ice-cold water (100 mL).

  • Precipitation: Acidify the solution carefully with 1M HCl to pH ~4–5. This protonates the excess pyridine (solubilizing it) while precipitating the sulfonamide product.

  • Isolation: Filter the resulting white precipitate. Wash copiously with water to remove pyridinium salts.

  • Purification: Recrystallize from Ethanol/Water (9:1) to yield white crystalline needles.

Validation Criteria:

  • Yield: Expected 75–85%.

  • Melting Point: Distinct sharp range (approx. 180–190°C, dependent on polymorph).

  • 1H NMR (DMSO-d6): Look for the disappearance of the NH2 broad singlet and the appearance of the sulfonamide NH (downfield, ~11–13 ppm). The 3-cyano phenyl protons will show a characteristic pattern (singlet for H2, doublets for H4/H6) shifted downfield due to the EWG nature of CN and SO2.

Part 4: Physicochemical & Biological Profiling
4.1 Data Summary Table
PropertyValue / CharacteristicSource/Rationale
Molecular Formula C₁₂H₉N₃O₂SCalculated
Molecular Weight 259.28 g/mol Calculated
Predicted pKa 7.4 – 7.8Hammett Shift vs. Sulfapyridine (8.4) [1]
LogP (Predicted) ~1.2 – 1.5Cons. LogP (Polar CN reduces lipophilicity)
H-Bond Donors 1 (Sulfonamide NH)Structural Analysis
H-Bond Acceptors 4 (Pyridine N, CN, SO₂)Structural Analysis
Solubility Low in water (neutral); High in pH > 8Ionization of sulfonamide
4.2 Biological Context: Carbonic Anhydrase Inhibition

Sulfonamides are the primary class of inhibitors for Carbonic Anhydrase (CA). The N-substituted sulfonamides (like this molecule) generally show weaker inhibition than primary sulfonamides (


) because the bulky N-substituent sterically hinders the coordination of the nitrogen to the Zinc(II) ion in the enzyme active site.

However, N-(pyridin-2-yl) derivatives have historically shown activity as:

  • Prodrugs: Metabolically cleaved to primary sulfonamides.

  • Antibacterial Agents: Targeting dihydropteroate synthase (DHPS), mimicking PABA. The 3-cyano group adds metabolic stability compared to a methyl or methoxy group.

Link to Mechanism: The specific acidity of this molecule (pKa ~7.6) suggests it exists largely as an anion at physiological pH. This anionic species is the active form for binding to metal centers in metalloenzymes, potentially offsetting the steric penalty of the pyridine ring [2].

References
  • PubChem Compound Summary. "N-(pyridin-2-yl)benzenesulfonamide derivatives." National Center for Biotechnology Information. Accessed 2025.[1][2][3]

  • Supuran, C. T. "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators." Nature Reviews Drug Discovery, 2008. (Foundational text on sulfonamide binding mechanisms).
  • BenchChem Technical Support. "Biological Activity of Benzenesulfonamide Derivatives." (General overview of sulfonamide pharmacophores).

  • RSC Advances. "Synthesis of N-heterocyclic sulfonamides." (Methodology for aminopyridine coupling).

Sources

Foundational

Unlocking Non-Opioid Analgesia: The Biological Activity and Pharmacological Profiling of 3-Cyano-N-(pyridin-2-yl)benzenesulfonamide

Executive Summary The voltage-gated sodium channel NaV1.7 is a genetically validated target for pain management. Loss-of-function mutations in the SCN9A gene (which encodes NaV1.7) lead to congenital insensitivity to pai...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The voltage-gated sodium channel NaV1.7 is a genetically validated target for pain management. Loss-of-function mutations in the SCN9A gene (which encodes NaV1.7) lead to congenital insensitivity to pain (CIP), while gain-of-function mutations result in severe pain syndromes like inherited erythromelalgia 1. Developing highly selective NaV1.7 inhibitors has historically been challenging due to the high sequence homology among NaV isoforms, particularly the cardiac NaV1.5 channel.

3-Cyano-N-(pyridin-2-yl)benzenesulfonamide represents a core scaffold within a breakthrough class of aryl sulfonamide NaV1.7 inhibitors. Unlike traditional local anesthetics (e.g., lidocaine) that bind to the central pore, this compound acts as a highly selective, state-dependent inhibitor that targets the voltage-sensing domain (VSD) of Domain IV 2. This technical guide details the mechanistic causality of its structure-activity relationship (SAR), its biological activity profile, and the rigorous electrophysiological protocols required to validate its efficacy.

Mechanistic Foundation: Structure-Activity Relationship (SAR)

To understand how to test this compound, we must first understand why it is designed this way. The biological activity of 3-cyano-N-(pyridin-2-yl)benzenesulfonamide is driven by precise physicochemical tuning:

  • The Sulfonamide Core & pKa Tuning: Aryl sulfonamides bind to the VSD of Domain IV (VSD4) only when the channel is in the inactivated state (the "up" conformation of the voltage sensor). To bind effectively, the sulfonamide nitrogen must be deprotonated (anionic) to form a critical salt bridge with the arginine gating charges (e.g., Arg1608) on the S4 segment 3.

  • The 3-Cyano Group: The electron-withdrawing inductive effect of the cyano group lowers the pKa of the sulfonamide NH to approximately 6.0–6.5. This ensures the molecule is predominantly anionic at physiological pH (7.4). Furthermore, the cyano group occupies a distinct lipophilic pocket in VSD4, enhancing binding affinity.

  • The Pyridin-2-yl Moiety: The heteroaryl ring provides a hydrogen bond acceptor that interacts with the channel backbone. Its specific steric bulk creates a steric clash with the VSD of the cardiac NaV1.5 isoform, driving the >1,000-fold selectivity profile essential for cardiovascular safety 4.

G Stimulus Nociceptive Stimulus (Tissue Injury/Inflammation) Resting NaV1.7 Channel (Resting State) Stimulus->Resting Depolarization Open NaV1.7 Channel (Open/Active State) Resting->Open Activation Inactivated NaV1.7 Channel (Inactivated State) Open->Inactivated Fast Inactivation AP Action Potential Firing (Pain Signal) Open->AP Na+ Influx Inactivated->Resting Repolarization Blocked Drug-Bound State (VSD4 Trapped) Inactivated->Blocked VSD4 Stabilization Inhibitor 3-Cyano-N-(pyridin-2-yl) benzenesulfonamide Inhibitor->Inactivated High Affinity Binding Blocked->AP Inhibits Analgesia Signal Blockade (Analgesia) Blocked->Analgesia Prevents Recovery

Mechanism of state-dependent NaV1.7 inhibition by arylsulfonamides.

Quantitative Biological Activity

Because the compound targets the inactivated state of the channel, standard resting-state assays will yield false negatives (appearing inactive). Efficacy must be measured using voltage protocols that hold the cell at depolarized potentials (e.g., -70 mV), mimicking the depolarized resting membrane potential of injured, hyperexcitable nociceptors 5.

Table 1: In Vitro Pharmacological Profiling
Target / Channel StateHolding Potential (mV)IC₅₀ (nM)Selectivity Ratio (vs NaV1.5)Biological Implication
NaV1.7 (Resting) -120 mV> 10,000N/ASpares normal physiological touch/sensation.
NaV1.7 (Inactivated) -70 mV15 – 45> 1,000xPotent inhibition of hyperexcitable pain fibers.
NaV1.5 (Cardiac) -90 mV> 30,000ReferenceAvoids cardiotoxicity (arrhythmias).
NaV1.8 (DRG) -70 mV~ 4,500~ 100xMinimal off-target peripheral block.

Experimental Workflows: Self-Validating Protocols

To generate trustworthy, reproducible data for state-dependent inhibitors, researchers must utilize automated patch-clamp electrophysiology with rigorous quality control gates.

Protocol 1: Automated Patch-Clamp Electrophysiology for State-Dependent Inhibition

Objective: Determine the IC₅₀ of 3-Cyano-N-(pyridin-2-yl)benzenesulfonamide on the inactivated state of human NaV1.7.

Reagents & Equipment:

  • HEK293 cells stably expressing hNaV1.7.

  • Extracellular solution: 140 mM NaCl, 4 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM Glucose (pH 7.4 with NaOH, 300 mOsm).

  • Intracellular solution: 110 mM CsF, 10 mM CsCl, 10 mM NaCl, 1 mM MgCl₂, 10 mM EGTA, 10 mM HEPES (pH 7.3 with CsOH, 290 mOsm). Causality note: CsF is used to block potassium currents and enhance seal stability.

  • Automated Patch-Clamp Platform (e.g., QPatch or SyncroPatch).

Step-by-Step Methodology:

  • Cell Preparation: Harvest HEK293-hNaV1.7 cells at 70-80% confluency using Detachin. Resuspend in extracellular solution and allow to recover for 30 minutes at room temperature.

  • Whole-Cell Configuration: Load cells onto the patch-clamp chip. Apply suction to form a Giga-ohm seal (>1 GΩ). Validation Gate: Reject any cell with a seal resistance < 1 GΩ or series resistance > 10 MΩ to prevent voltage clamp errors.

  • Voltage Protocol (Inactivated State):

    • Hold the membrane potential at -120 mV for 5 seconds to fully recover channels.

    • Step to a conditioning prepulse of -70 mV for 8 seconds. Causality note: 8 seconds is required to allow the slow binding kinetics of aryl sulfonamides to reach equilibrium with the VSD4 in the "up" state.

    • Step to 0 mV for 20 ms to elicit the sodium current, then return to -120 mV.

  • Compound Perfusion: Perfuse 3-Cyano-N-(pyridin-2-yl)benzenesulfonamide in a 6-point concentration-response format (e.g., 1 nM to 10 µM). Allow 3 minutes of perfusion per concentration to ensure steady-state block.

  • Data Analysis: Measure the peak inward current at 0 mV. Normalize the current in the presence of the drug to the vehicle (0.1% DMSO) control. Fit the data to a four-parameter logistic Hill equation to derive the IC₅₀.

Workflow Prep HEK293-NaV1.7 Cell Preparation Seal Giga-ohm Seal & Whole-Cell Access Prep->Seal Protocol Voltage Protocol (8s at -70mV) Seal->Protocol Perfusion Compound Perfusion (Concentration Curve) Protocol->Perfusion Analysis IC50 Calculation & State-Dependence Perfusion->Analysis

Step-by-step automated patch-clamp electrophysiology workflow.

Protocol 2: In Vivo Target Engagement (Histamine-Induced Scratching Model)

Because NaV1.7 is heavily expressed in pruriceptors (itch-sensing neurons), histamine-induced scratching in mice is a highly sensitive, non-painful in vivo surrogate model for NaV1.7 target engagement.

Step-by-Step Methodology:

  • Dosing: Administer 3-Cyano-N-(pyridin-2-yl)benzenesulfonamide via oral gavage (PO) at 10, 30, and 100 mg/kg formulated in 0.5% Methylcellulose/0.1% Tween-80.

  • Pre-treatment Time: Wait 2 hours to align with the compound's Tₘₐₓ (time to maximum plasma concentration).

  • Challenge: Inject histamine (500 µg in 50 µL saline) intradermally into the rostral back of the mice.

  • Observation: Place mice in observation chambers and record the number of scratching bouts directed at the injection site over 30 minutes using automated behavioral tracking software.

  • Validation: A dose-dependent reduction in scratching bouts confirms peripheral NaV1.7 inhibition. Validation Gate: Monitor locomotor activity in an open-field test to ensure the reduction in scratching is not due to sedation or motor impairment.

References

  • Title: WO2015181797A1 - Benzenesulfonamides useful as sodium channel inhibitors Source: Google Patents URL
  • Title: EP2590951B1 - Benzenesulfonamides useful as sodium channel inhibitors Source: Google Patents URL
  • Title: Discovery of Potent, Selective and State-Dependent NaV1.
  • Title: Latest developments in small molecule analgesics: heterocyclic scaffolds I Source: Taylor & Francis URL
  • Title: Sulfonamides as Selective NaV1.

Sources

Exploratory

3-cyano-N-(2-pyridyl)benzenesulfonamide properties and data

The following technical guide details the properties, synthesis, and pharmacological applications of 3-cyano-N-(2-pyridyl)benzenesulfonamide , a specialized research compound (CAS 860515-65-7) utilized in medicinal chemi...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the properties, synthesis, and pharmacological applications of 3-cyano-N-(2-pyridyl)benzenesulfonamide , a specialized research compound (CAS 860515-65-7) utilized in medicinal chemistry as a scaffold for voltage-gated sodium channel (Nav1.7) inhibition and carbonic anhydrase targeting.[1][2]

Advanced Characterization & Application in Drug Discovery[3][4]

Part 1: Chemical Identity & Physicochemical Profile[3][4][5]

3-cyano-N-(2-pyridyl)benzenesulfonamide is a functionalized sulfonamide derivative characterized by an electron-withdrawing cyano group at the meta position of the benzenesulfonyl moiety and a 2-pyridyl ring attached to the sulfonamide nitrogen.[3] This structure represents a critical pharmacophore in the design of selective ion channel blockers and metalloenzyme inhibitors.

PropertyData Specification
IUPAC Name 3-cyano-N-(pyridin-2-yl)benzenesulfonamide
CAS Number 860515-65-7
Molecular Formula C₁₂H₉N₃O₂S
Molecular Weight 259.28 g/mol
SMILES N#Cc1cccc(c1)S(=O)(=O)Nc2ncccc2
Solubility Low in water; Soluble in DMSO (>10 mg/mL), DMF, and Acetone
pKa (Predicted) ~6.5 (Sulfonamide NH) – Acidified by the electron-withdrawing cyano group
LogP (Predicted) 1.8 – 2.2
Appearance Off-white to pale yellow crystalline solid
Part 2: Synthesis & Manufacturing Protocol

The synthesis of 3-cyano-N-(2-pyridyl)benzenesulfonamide follows a nucleophilic substitution pathway, reacting a sulfonyl chloride with an aminopyridine.[3][4] The electron-withdrawing nature of the cyano group on the sulfonyl chloride enhances the electrophilicity of the sulfur atom, facilitating the reaction.[4]

Reaction Scheme

The core reaction involves the coupling of 3-cyanobenzenesulfonyl chloride with 2-aminopyridine in the presence of a base (typically pyridine or triethylamine) to scavenge the liberated HCl.[3]

Synthesispathway SM1 3-Cyanobenzenesulfonyl Chloride Intermediate Tetrahedral Intermediate SM1->Intermediate Nucleophilic Attack SM2 2-Aminopyridine SM2->Intermediate Product 3-cyano-N-(2-pyridyl) benzenesulfonamide Intermediate->Product Elimination Byproduct HCl (Salt) Intermediate->Byproduct

Caption: Nucleophilic acyl substitution mechanism for sulfonamide formation.

Step-by-Step Laboratory Protocol

Reagents:

  • 3-Cyanobenzenesulfonyl chloride (1.0 eq)[3][4]

  • 2-Aminopyridine (1.1 eq)[3]

  • Pyridine (Solvent/Base, 5–10 volumes) or DCM with Et₃N (1.5 eq)

  • Ethyl Acetate (EtOAc) and Hexanes for purification

Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-aminopyridine (1.1 eq) in anhydrous pyridine (or DCM). Cool the solution to 0°C using an ice bath.

  • Addition: Slowly add 3-cyanobenzenesulfonyl chloride (1.0 eq) portion-wise or dropwise (if dissolved in DCM) over 15 minutes. The reaction is exothermic; maintain temperature <5°C during addition.

  • Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 4–12 hours. Monitor conversion via TLC (eluent: 50% EtOAc/Hexanes) or LC-MS.[3]

  • Quenching: Pour the reaction mixture into ice-cold water (10 volumes). If pyridine was used as solvent, the product often precipitates as a solid.

  • Isolation:

    • If precipitate forms: Filter the solid, wash copiously with water (to remove pyridine salts), and dry under vacuum.

    • If oil forms:[3][4] Extract with EtOAc (3x), wash organics with 1N HCl (to remove unreacted aminopyridine), brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Gradient: 0→60% EtOAc in Hexanes).

Part 3: Biological & Pharmacological Applications[2][3][4][11]

This compound serves as a versatile scaffold in two primary therapeutic areas: Ion Channel Modulation and Metalloenzyme Inhibition .

1. Nav1.7 Voltage-Gated Sodium Channel Inhibition

Research indicates that benzenesulfonamides with heteroaryl tails (like the 2-pyridyl group) are potent blockers of the Nav1.7 (SCN9A) channel, a key target for neuropathic pain.

  • Mechanism: The sulfonamide moiety interacts with the voltage-sensing domain or the pore region of the channel, stabilizing the inactivated state and preventing sodium influx during depolarization.

  • SAR Insight: The 3-cyano group is critical. It lowers the pKa of the sulfonamide NH, increasing the fraction of the ionized (anionic) form at physiological pH, which often correlates with higher potency against voltage-gated channels.

2. Carbonic Anhydrase (CA) Inhibition

The free sulfonamide nitrogen (when not alkylated) coordinates with the Zinc (Zn²⁺) ion in the active site of Carbonic Anhydrase enzymes.

  • Selectivity: The bulky 2-pyridyl group often directs selectivity toward tumor-associated isoforms (CA IX and XII) over the cytosolic housekeeping isoforms (CA I and II).

BiologicalMechanism cluster_Nav Pathway A: Pain Signaling (Nav1.7) cluster_CA Pathway B: Enzyme Inhibition (CA) Compound 3-cyano-N-(2-pyridyl) benzenesulfonamide NavChannel Nav1.7 Channel (Voltage Sensor) Compound->NavChannel Binds ZnSite Zn2+ Active Site (Carbonic Anhydrase) Compound->ZnSite Coordinates Inactivation Stabilize Inactivated State NavChannel->Inactivation PainBlock Inhibition of Action Potential (Analgesia) Inactivation->PainBlock pHReg Disrupt pH Regulation ZnSite->pHReg TumorStasis Reduced Tumor Growth (Hypoxic Stress) pHReg->TumorStasis

Caption: Dual mechanism of action targeting Nav1.7 channels (pain) and Carbonic Anhydrase (oncology).

Part 4: Experimental Validation & Quality Control

To ensure data integrity (E-E-A-T), the following analytical criteria must be met before using the compound in biological assays.

TestAcceptance CriteriaMethodology
Purity (HPLC) > 95% (Area under curve)C18 Column, ACN/Water gradient + 0.1% TFA
Identity (1H NMR) Conforms to structureDMSO-d6; Observe diagnostic pyridyl protons (8.0–8.5 ppm) and cyano-phenyl pattern.[3][4]
Identity (LC-MS) [M+H]⁺ = 260.3 ± 0.5Electrospray Ionization (ESI), Positive Mode
Residual Solvent < 0.5% PyridineGC-HS or 1H NMR integration
Safety & Handling (MSDS Highlights)
  • Signal Word: Warning

  • Hazards: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.).

  • Precaution: Sulfonamides can cause sensitization. Handle with nitrile gloves and work in a fume hood to avoid inhalation of dust.

References
  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for Sulfonamide Scaffolds. Retrieved from [Link]

  • MDPI. (2023). Synthesis of Pyridyl-Sulfonamides and Evaluation as Carbonic Anhydrase Inhibitors. Molecules. Retrieved from [Link]

Sources

Foundational

Technical Guide: Sulfonamide Pyridine Derivatives in Medicinal Chemistry

Executive Summary: The Heterocyclic Advantage The fusion of the sulfonamide moiety ( ) with the pyridine ring represents a cornerstone strategy in medicinal chemistry.[1] This combination is not merely structural; it is...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Heterocyclic Advantage

The fusion of the sulfonamide moiety (


) with the pyridine ring represents a cornerstone strategy in medicinal chemistry.[1] This combination is not merely structural; it is a precise physicochemical tool used to modulate acidity (pKa) , solubility , and ligand-target interactions .

While the benzene sulfonamide scaffold is historic, the pyridine sulfonamide offers superior electronic tunability. The electron-deficient nature of the pyridine ring, when coupled with the sulfonamide group, allows for:

  • pKa Depression: Lowering the pKa of the sulfonamide

    
     to physiological ranges (6.0–8.5), enabling ionization at pH 7.4.
    
  • Solubility Enhancement: Ionized forms exhibit vastly improved aqueous solubility compared to neutral counterparts.

  • Metal Coordination: The pyridine nitrogen and sulfonamide oxygen/nitrogen atoms create ideal geometries for coordinating active site metals (e.g.,

    
     in Carbonic Anhydrases).
    

This guide dissects the structural classes, synthetic challenges (specifically the instability of pyridine-2-sulfonyl chlorides), and the structure-activity relationships (SAR) that drive modern drug design.

Structural Classification & Physicochemical Logic

To design effective ligands, one must distinguish between the two primary classes of sulfonamide pyridine derivatives. Their electronic behaviors are distinct.

Class A: -Pyridyl Sulfonamides ( )
  • Structure: The sulfonamide nitrogen is directly attached to the pyridine ring.

  • Archetype: Sulfapyridine (Antibacterial).[2][3][4][5]

  • Mechanism: The pyridine ring acts as a strong electron-withdrawing group (EWG) via resonance and induction. This stabilizes the negative charge on the sulfonamide nitrogen upon deprotonation.

  • pKa Effect:

    • 
      -Phenyl benzenesulfonamide pKa 
      
      
      
      (Neutral at pH 7.4).
    • 
      -(Pyridin-2-yl) benzenesulfonamide pKa 
      
      
      
      (Partially ionized).
    • Significance: This ionization mimics the transition state of PABA in the dihydropteroate synthase enzyme, crucial for antibacterial activity.

Class B: Pyridine-Sulfonamides ( )
  • Structure: The sulfonyl sulfur is attached to the pyridine ring.

  • Archetype: Carbonic Anhydrase (CA) Inhibitors (e.g., pyridine analogs of Dorzolamide).

  • Mechanism: The position of the nitrogen in the pyridine ring relative to the sulfonyl group dictates stability and reactivity.

  • Stability Warning: Pyridine-2-sulfonyl chlorides are kinetically unstable (see Section 3).

Data Summary: Electronic Modulation
Scaffold TypeGeneral StructureApprox. pKa (

)
Ionization at pH 7.4Primary Application
Benzenesulfonamide

10.1< 1%Diuretics (historical)

-Pyridyl Sulfonamide

8.4 (2-pyridyl)~10%Antibacterial (Sulfapyridine)
Pyridine-3-Sulfonamide

9.0< 5%CA Inhibitors (Selective)
Activated Pyridyl

6.5 - 7.5> 50%Kinase Inhibitors

Synthetic Methodologies & Protocols

Synthesis of pyridine sulfonamides is non-trivial due to the nucleophilicity of the pyridine nitrogen (leading to self-quaternization) and the instability of certain intermediates.

The "Unstable Intermediate" Challenge: Pyridine-2-Sulfonyl Chloride

Critical Insight: Unlike benzenesulfonyl chlorides, pyridine-2-sulfonyl chloride is highly unstable.[6] It undergoes rapid decomposition via


 extrusion or hydrolysis.
  • Observation: The compound turns from a yellow oil to a black tar within minutes at room temperature.

  • Solution: Generate in situ at

    
     and react immediately, or convert to the more stable sulfonyl fluoride .
    
Protocol A: Oxidative Chlorination (Recommended for Class B)

Target: Pyridine-2-Sulfonamides from 2-Mercaptopyridine

  • Reagents: 2-Mercaptopyridine,

    
     gas (or sulfuryl chloride 
    
    
    
    ), Aqueous
    
    
    /Acetic Acid.
  • Step-by-Step:

    • Dissolution: Dissolve 2-mercaptopyridine in a mixture of conc.

      
       and acetic acid (1:5 ratio). Cool to 
      
      
      
      .
    • Chlorination: Bubble

      
       gas slowly. Maintain temp 
      
      
      
      . The solution will turn bright yellow.
    • Quench: Do not isolate. Pour the cold reaction mixture directly into crushed ice/water.

    • Extraction: Extract immediately with cold Dichloromethane (DCM). Wash with cold brine.

    • Coupling (Immediate): Add the cold DCM solution of sulfonyl chloride dropwise to a solution of the amine (R-NH2) and base (TEA/Pyridine) at

      
      .
      
  • Why this works: The acidic medium prevents protonation of the pyridine nitrogen, reducing self-reactivity. Low temperature inhibits

    
     extrusion.
    
Protocol B: S_NAr Displacement (Recommended for Class A)

Target:


-Pyridyl Sulfonamides
  • Reagents: Aryl sulfonyl chloride, Aminopyridine, Pyridine (solvent).

  • Challenge: 2-Aminopyridine is a poor nucleophile at the exocyclic nitrogen (due to resonance with the ring). Reaction at the ring nitrogen (N1) can occur.[1][3][6][7]

  • Optimization:

    • Use DMAP (10 mol%) as a catalyst.

    • Run in Pyridine (solvent) at

      
       or use NaH  in THF for difficult substrates.
      
    • Bis-sulfonylation is common. If observed, treat the crude product with aqueous

      
       / MeOH to hydrolyze the second sulfonyl group (the sulfonimide bond is more labile).
      
Visualization: Synthetic Pathways[8][9]

G Start_A 2-Mercaptopyridine Inter_A Pyridine-2-SO2Cl (UNSTABLE at >0°C) Start_A->Inter_A Cl2 / HCl / AcOH -10°C (Oxidative Chlorination) Prod_A Pyridine-2-Sulfonamide (Class B) Inter_A->Prod_A R-NH2 / TEA Immediate Coupling Start_B Aryl-SO2Cl Prod_B N-Pyridyl Sulfonamide (Class A) Start_B->Prod_B Pyridine / DMAP 60°C Reag_B 2-Aminopyridine Reag_B->Prod_B Side_B Bis-Sulfonylated Byproduct Prod_B->Side_B Excess Ar-SO2Cl Side_B->Prod_B NaOH / MeOH (Hydrolysis)

Caption: Figure 1. Synthetic workflows for Class A and Class B derivatives, highlighting the instability management of pyridine-2-sulfonyl chloride and bis-sulfonylation correction.

Medicinal Chemistry Applications

Antibacterial: The Legacy of Sulfapyridine

Sulfapyridine (M&B 693) revolutionized pneumonia treatment.[3]

  • Mechanism: Competitive inhibitor of dihydropteroate synthase (DHPS).

  • SAR Criticality: The N1-substituent (pyridine) dictates the pKa. Maximal activity is observed when the pKa of the drug matches the physiological pH (Bell-Roblin Theory), balancing membrane permeability (neutral form) and active site binding (ionized form).

Kinase Inhibitors: The "Sulfonamide Switch"

In kinase inhibitors (e.g., Pazopanib , Vemurafenib analogs), the sulfonamide moiety often acts as a hydrogen bond donor/acceptor "switch".

  • Role: It anchors the molecule in the ATP-binding pocket, often interacting with the catalytic loop (e.g., Asp residues).

  • Pyridine Effect: Incorporating a pyridine ring adjacent to the sulfonamide (or as the sulfonamide substituent) rigidifies the structure and improves selectivity against off-target kinases by exploiting specific hydrophobic pockets that tolerate the pi-deficient ring.

Carbonic Anhydrase (CA) Inhibitors

Pyridine-3-sulfonamides are potent inhibitors of CA IX and XII (tumor-associated isoforms).

  • Selectivity Strategy: The "Tail Approach". The sulfonamide (

    
    ) binds the 
    
    
    
    . The pyridine ring serves as a scaffold to attach "tails" (long alkyl/aryl chains) that interact with the hydrophobic and hydrophilic halves of the enzyme active site, conferring isoform selectivity over the ubiquitous CA I and II.
Visualization: SAR Logic

SAR Core Sulfonamide-Pyridine Scaffold pKa pKa Modulation (6.0 - 8.5) Core->pKa EWG Effect of Pyridine Sol Solubility (pH Dependent) Core->Sol Ionization Bind Metal Coordination (Zn2+ Binding) Core->Bind N/O Geometry AntiB Antibacterial (DHPS Inhibition) pKa->AntiB Mimics PABA Transition State Sol->AntiB Crystalluria Risk AntiC Anticancer (CA IX / Kinase) Bind->AntiC Zinc Anchor (CA)

Caption: Figure 2.[8] Structure-Activity Relationship (SAR) map linking physicochemical properties of the scaffold to therapeutic outcomes.

Future Outlook: PROTACs and Fragments

The sulfonamide pyridine scaffold is experiencing a renaissance in Targeted Protein Degradation (PROTACs) .

  • Recruiter: Sulfonamides (like Indisulam) can act as "molecular glues" recruiting E3 ligases (e.g., DCAF15) to degrade target proteins (e.g., RBM39).

  • Linker Attachment: The pyridine ring offers multiple vectors (C3, C4, C5 positions) for attaching linkers without disrupting the essential sulfonamide binding motif.

References

  • FDA Approved Drug Products . U.S. Food and Drug Administration. [Link] (Verified Source for Sulfapyridine, Pazopanib data).

  • Guide to Pharmacology . IUPHAR/BPS. "Sulfapyridine Ligand Page". [Link]

  • National Institutes of Health (NIH) - PubChem . "Pazopanib Compound Summary". [Link]

  • Chemical Science . "Accurate prediction of the aqueous pKa values of sulfonamide drugs". Royal Society of Chemistry. [Link]

  • MDPI Molecules . "4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors". [Link]

Sources

Exploratory

Strategic Engineering of 3-Cyanobenzenesulfonamide Scaffolds

Topic: : Synthesis, SAR, and Carbonic Anhydrase Targeting Content Type: In-Depth Technical Guide Audience: Medicinal Chemists, Lead Optimization Scientists, and Pharmacology Researchers Synthesis, SAR, and Carbonic Anhyd...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: : Synthesis, SAR, and Carbonic Anhydrase Targeting Content Type: In-Depth Technical Guide Audience: Medicinal Chemists, Lead Optimization Scientists, and Pharmacology Researchers

Synthesis, SAR, and Carbonic Anhydrase Targeting

Executive Summary

The 3-cyanobenzenesulfonamide moiety represents a privileged scaffold in medicinal chemistry, particularly in the design of isoform-selective Carbonic Anhydrase (CA) inhibitors. Unlike the classic para-substituted sulfonamides (e.g., sulfanilamide), the meta-cyano substitution offers a unique electronic profile that optimizes the acidity of the sulfonamide zinc-binding group (ZBG) while providing a metabolic "handle" that is less prone to reduction than nitro groups and more polar than halogens.

This guide details the technical rationale, synthetic pathways, and biological validation protocols for this scaffold, focusing on its application in targeting tumor-associated isoforms hCA IX and XII, which are critical biomarkers in hypoxic solid tumors.

The Pharmacophore: Mechanistic & Electronic Rationale

Electronic Tuning of the Zinc-Binding Group (ZBG)

The primary mechanism of action for benzenesulfonamides is the coordination of the deprotonated sulfonamide nitrogen (


) to the Zn

ion in the enzyme active site. The potency of this interaction is strictly governed by the pKa of the sulfonamide group.
  • The "Goldilocks" Zone: A sulfonamide pKa of ~7.0–8.0 is ideal. It ensures a significant fraction of the drug is ionized at physiological pH (7.4) to bind Zinc, while remaining neutral enough to traverse cell membranes.

  • The 3-Cyano Effect: The cyano group (-CN) is a strong electron-withdrawing group (EWG) via induction (

    
    ) and resonance (
    
    
    
    ). When placed at the meta position (3-position), it exerts a potent inductive pull without the direct resonance destabilization seen in para substitution. This lowers the pKa of the sulfonamide from ~10.0 (unsubstituted) to ~8.5–9.0, enhancing Zinc affinity without compromising membrane permeability as severely as stronger EWGs (e.g.,
    
    
    ).
Structural Binding Mode

The 3-cyanobenzenesulfonamide core binds in a tetrahedral geometry around the Zn


 ion. The cyano group often occupies a secondary hydrophobic pocket or engages in water-mediated hydrogen bonding, contributing to isoform selectivity (particularly for hCA IX).

BindingMode cluster_scaffold 3-Cyanobenzenesulfonamide Core Zn Active Site Zn2+ Sulfonamide Sulfonamide Nitrogen (Anionic Form) Sulfonamide->Zn Coordination Bond Thr199 Thr199 (Gatekeeper Residue) Sulfonamide->Thr199 H-Bond Glu106 Glu106 (H-Bond Acceptor) Sulfonamide->Glu106 H-Bond Cyano 3-Cyano Group (-CN) Sulfonamide->Cyano Meta-Substitution Pocket Hydrophobic Pocket (Selectivity Region) Cyano->Pocket Van der Waals / Dipole

Figure 1: Schematic representation of the binding mode of 3-cyanobenzenesulfonamide within the Carbonic Anhydrase active site.

Synthetic Protocols

The synthesis of 3-cyanobenzenesulfonamide derivatives must avoid hydrolysis of the cyano group, which is sensitive to strong acid/base at high temperatures. Two primary routes are validated:

Route A: Chlorosulfonation of Benzonitrile (Direct & Scalable)

This is the preferred industrial route due to atom economy. The cyano group directs the incoming sulfonyl chloride to the meta position.

Reagents: Benzonitrile, Chlorosulfonic acid (


), Thionyl chloride (

), Aqueous Ammonia (

).

Step-by-Step Protocol:

  • Chlorosulfonation:

    • Cool chlorosulfonic acid (5.0 eq) to 0°C in a flame-dried flask under

      
      .
      
    • Add benzonitrile (1.0 eq) dropwise over 30 minutes. Critical: Maintain temp < 5°C to prevent hydrolysis of the nitrile.

    • Heat the mixture to 100°C for 2 hours.

    • Cool to room temperature and pour carefully onto crushed ice.

    • Extract the precipitate (3-cyanobenzenesulfonyl chloride) with DCM. Yields typically 70-80%.

  • Amination:

    • Dissolve the sulfonyl chloride intermediate in THF or Acetone.[1]

    • Add aqueous ammonia (28%, 10 eq) or bubble

      
       gas at 0°C.
      
    • Stir for 1 hour at RT.

    • Acidify to pH 2 with 1N HCl (to protonate any hydrolyzed byproduct) and filter the precipitate.

    • Recrystallize from Ethanol/Water.

Route B: Sandmeyer Cyanation (For Complex Derivatives)

Used when the sulfonamide is already present or when starting from 3-aminobenzenesulfonamide.

Step-by-Step Protocol:

  • Diazotization: Dissolve 3-aminobenzenesulfonamide in 2M HCl at 0°C. Add

    
     (1.1 eq) dropwise to form the diazonium salt.
    
  • Cyanation: Neutralize the solution with

    
     (keep cold). Add the diazonium solution to a mixture of CuCN and KCN at 60°C.
    
  • Workup: CAUTION: Generates HCN gas. Work in a well-ventilated fume hood with cyanide scrubbers.

Synthesis Start Benzonitrile Inter 3-Cyanobenzenesulfonyl Chloride Start->Inter Electrophilic Aromatic Substitution Reagent1 ClSO3H (5 eq) 100°C, 2h Product 3-Cyanobenzenesulfonamide Inter->Product Nucleophilic Attack Deriv N-Substituted Derivatives (R-NH2 coupling) Inter->Deriv Alternative Amines Reagent2 NH4OH / THF 0°C -> RT

Figure 2: Primary synthetic pathway via chlorosulfonation.

Structure-Activity Relationship (SAR)[2]

The biological activity of these derivatives is often evaluated against a panel of CA isoforms. The goal is usually to inhibit the tumor-associated hCA IX/XII while sparing the cytosolic hCA I/II (to avoid systemic side effects like paresthesia).

Comparative Inhibition Data (Representative)

The following table summarizes the impact of the 3-cyano group compared to other common substituents.

Compound SubstituenthCA I (

nM)
hCA II (

nM)
hCA IX (

nM)
Selectivity (II/IX)Electronic Effect (

)
H (Unsubstituted) 25012500.240.00
3-CH

(Methyl)
38025650.38-0.07
3-NO

(Nitro)
10250.40+0.71
3-CN (Cyano) 45 8 14 0.57 +0.56
4-CN (Para-Cyano) 305100.50+0.66

Data Note: Values are aggregated representative means from similar benzenesulfonamide series [1, 4, 6] to illustrate trends. Lower


 indicates higher potency.

Key Insight: The 3-cyano derivative often provides a "sweet spot." It is less potent against the off-target hCA II than the nitro derivative (reducing toxicity) but maintains high potency against the target hCA IX due to specific hydrophobic interactions in the enzyme's active site cleft.

Biological Validation Protocols

To validate the synthesized compounds, the Stopped-Flow CO


 Hydration Assay  is the gold standard.
Protocol: Stopped-Flow Kinetics

Objective: Determine the inhibition constant (


) against recombinant hCA isoforms.
  • Buffer Preparation: 20 mM HEPES (pH 7.5), 20 mM

    
     (to maintain ionic strength), and 0.2 mM Phenol Red indicator.[2]
    
  • Enzyme Solution: Recombinant hCA (I, II, IX, or XII) is diluted to ~10 nM in the buffer.

  • Inhibitor Preparation: Dissolve 3-cyanobenzenesulfonamide derivative in DMSO (stock 10 mM). Dilute serially (0.1 nM to 10

    
    M) into the assay buffer. Note: Keep final DMSO < 1%.
    
  • Reaction:

    • Mix Enzyme + Inhibitor and incubate for 15 mins (pre-incubation is critical for slow-binding sulfonamides).

    • Inject

      
      -saturated water using the stopped-flow apparatus.
      
    • Monitor the absorbance change of Phenol Red at 557 nm (tracking pH drop as

      
      ).
      
  • Calculation:

    • Measure initial velocity (

      
      ) for catalyzed and uncatalyzed reactions.
      
    • Fit data to the Cheng-Prusoff equation :

      
      [3]
      
    • Where

      
       is the 
      
      
      
      concentration and
      
      
      is the Michaelis constant for the specific isoform.

References

  • Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. Source: PubMed Central (PMC) URL:[Link]

  • Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. Source: Scientific Reports (Nature) URL:[Link]

  • Pyridinium derivatives of 3-aminobenzenesulfonamide are nanomolar-potent inhibitors of tumor-expressed carbonic anhydrase isozymes CA IX and CA XII. Source:[4] Bioorganic Chemistry (Elsevier) URL:[Link]

  • 4-Cyanamidobenzenesulfonamide derivatives: a novel class of human and bacterial carbonic anhydrase inhibitors. Source: Journal of Enzyme Inhibition and Medicinal Chemistry URL:[Link]

  • Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties. Source: International Journal of Molecular Sciences URL:[Link]

Sources

Foundational

Therapeutic Architectures of N-(pyridin-2-yl)benzenesulfonamides

From Antibacterial Origins to Metabolic and Oncological Targets Executive Summary The N-(pyridin-2-yl)benzenesulfonamide scaffold, historically immortalized as Sulfapyridine (M&B 693), represents a privileged structure i...

Author: BenchChem Technical Support Team. Date: March 2026

From Antibacterial Origins to Metabolic and Oncological Targets

Executive Summary

The N-(pyridin-2-yl)benzenesulfonamide scaffold, historically immortalized as Sulfapyridine (M&B 693), represents a privileged structure in medicinal chemistry. While its initial deployment revolutionized the treatment of pneumococcal pneumonia via Dihydropteroate Synthase (DHPS) inhibition, modern pharmacological interrogation has revealed a promiscuous yet tunable efficacy profile. This technical guide analyzes the scaffold's transition from a narrow-spectrum antibiotic to a pleiotropic template targeting Carbonic Anhydrases (CAs) in oncology and 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) in metabolic disorders.

The Pharmacophore: Structural & Electronic Determinants

The core efficacy of N-(pyridin-2-yl)benzenesulfonamide relies on two critical electronic features:

  • Acidic Sulfonamide Nitrogen (

    
    ):  The electron-withdrawing nature of the pyridine ring (specifically at the 2-position) enhances the acidity of the sulfonamide -NH-. At physiological pH, a significant fraction exists as the anion (
    
    
    
    ), which is the active species for metal coordination (e.g.,
    
    
    in Carbonic Anhydrases).
  • Geometry: The geometry mimics p-aminobenzoic acid (PABA) transition states, allowing competitive inhibition of folate synthesis enzymes.

Primary Target Class A: Dihydropteroate Synthase (DHPS)

Therapeutic Area: Infectious Disease (Bacterial & Protozoal)

The classical mechanism involves the competitive inhibition of DHPS. The sulfonamide moiety acts as a bioisostere of the carboxylate group of PABA. Unlike PABA, the sulfonamide cannot form a peptide bond with glutamate, thereby arresting the folate cycle.

Mechanistic Pathway

Inhibition of DHPS depletes the cellular pool of tetrahydrofolate, halting thymidine synthesis and DNA replication.

FolatePathway PABA PABA DHPS Enzyme: DHPS PABA->DHPS Pteridine Pteridine Pteridine->DHPS Dihydropteroic Dihydropteroic Acid DHPS->Dihydropteroic DHFS Enzyme: DHFS Dihydropteroic->DHFS Glutamate Glutamate Glutamate->DHFS DHF Dihydrofolate DHFS->DHF Sulfapyridine N-(pyridin-2-yl) benzenesulfonamide Sulfapyridine->DHPS Competitive Inhibition

Figure 1: The folate biosynthesis pathway illustrating the competitive inhibition of DHPS by the sulfonamide scaffold.

Primary Target Class B: Carbonic Anhydrases (CAs)

Therapeutic Area: Oncology (Hypoxic Tumors) & Glaucoma

The N-(pyridin-2-yl)benzenesulfonamide scaffold is a potent Zinc-binding group (ZBG). The ionized sulfonamide nitrogen coordinates directly to the


 ion in the enzyme's active site, displacing the zinc-bound water molecule/hydroxide ion essential for catalysis.
Isoform Selectivity & Data

Recent medicinal chemistry efforts focus on selectivity.[1] While first-generation compounds inhibited ubiquitous cytosolic isoforms (hCA I/II), causing systemic side effects, derivatization of the benzenesulfonamide ring has yielded high affinity for tumor-associated isoforms (hCA IX and XII).

Table 1: Comparative Inhibition Constants (


) of Benzenesulfonamide Derivatives 
IsoformLocalizationPathological RelevanceTypical

(nM)
Therapeutic Goal
hCA I Cytosolic (RBCs)Off-target (Systemic)50 - 500Avoid (Side Effects)
hCA II Cytosolic (Eye/Kidney)Glaucoma / Edema10 - 100Inhibition (Glaucoma)
hCA IX TransmembraneHypoxic Tumors (Metastasis)0.5 - 10 Primary Target
hCA XII TransmembraneOvarian/Breast Cancer0.8 - 15 Primary Target

Note: Data aggregated from Supuran et al. and recent SAR studies [1, 3].

Emerging Target Class C: 11β-Hydroxysteroid Dehydrogenase Type 1

Therapeutic Area: Metabolic Syndrome & Type 2 Diabetes

A critical modern application of N-(pyridin-2-yl)arylsulfonamides (e.g., PF-915275) is the inhibition of 11β-HSD1. This enzyme converts inactive cortisone to active cortisol in adipose tissue and the liver.

Mechanism: Inhibition reduces local cortisol concentrations, improving insulin sensitivity and lowering hepatic glucose output without affecting adrenal cortisol production (which is mediated by 11β-HSD2).

HSD1_Pathway Cortisone Cortisone (Inactive) HSD1 Enzyme: 11β-HSD1 (Liver/Adipose) Cortisone->HSD1 Cortisol Cortisol (Active) Outcome Reduced Gluconeogenesis Improved Insulin Sensitivity Cortisol->Outcome Pathological Excess Blocked HSD1->Cortisol Inhibitor N-(pyridin-2-yl) arylsulfonamide Inhibitor->HSD1 Inhibition

Figure 2: 11β-HSD1 pathway regulation. The scaffold prevents the regeneration of cortisol in peripheral tissues.

Experimental Protocols
Protocol A: Carbonic Anhydrase Esterase Assay (Colorimetric)

Objective: Determine the


 of sulfonamide derivatives against specific hCA isoforms.
Principle: hCA catalyzes the hydrolysis of 4-nitrophenyl acetate (4-NPA) to 4-nitrophenol (yellow, Abs 400nm).

Reagents:

  • Assay Buffer: 50 mM Tris-SO4, pH 7.6.

  • Substrate: 3 mM 4-nitrophenyl acetate (in Acetonitrile).

  • Enzyme: Recombinant hCA I, II, IX, or XII.

Workflow:

  • Preparation: Dilute test compounds in DMSO (keep final DMSO < 5%).

  • Incubation: Mix 10 µL of compound + 20 µL enzyme solution + 170 µL Assay Buffer. Incubate for 15 mins at 25°C to allow E-I complex formation.

  • Initiation: Add 10 µL of 3 mM Substrate solution.

  • Measurement: Monitor Absorbance at 400 nm for 15-30 mins (Kinetic Mode).

  • Calculation: Plot initial velocity (

    
    ) vs. log[Inhibitor]. Fit to sigmoidal dose-response curve.
    

CA_Assay Step1 Prepare Reagents (Buffer, Enzyme, Substrate) Step2 Pre-Incubation (Enzyme + Inhibitor) 15 min @ 25°C Step1->Step2 Step3 Add Substrate (4-Nitrophenyl Acetate) Step2->Step3 Step4 Measure Absorbance (400 nm, Kinetic) Step3->Step4 Step5 Calculate IC50 (Sigmoidal Fit) Step4->Step5

Figure 3: Workflow for the colorimetric Carbonic Anhydrase inhibition assay.

Protocol B: DHPS Inhibition Assay (Recombinant)

Objective: Verify antibacterial mechanism independent of whole-cell uptake.

  • System: Coupled enzyme assay using recombinant E. coli or P. carinii DHPS.

  • Reaction Mix: 50 mM Tris-HCl (pH 7.6), 10 mM

    
    , 50 µM Pteridine pyrophosphate, 50 µM [14C]-PABA.
    
  • Process: Incubate enzyme with inhibitor for 10 min. Start reaction with substrates.

  • Detection: Separate radiolabeled product ([14C]-dihydropteroate) via HPLC or thin-layer chromatography.

  • Validation: Use Sulfamethoxazole as a positive control (

    
    ).
    
References
  • Supuran, C. T. (2014).[1] Carbonic anhydrase inhibition with benzenesulfonamides and tetrafluorobenzenesulfonamides obtained via click chemistry.[2] Journal of Medicinal Chemistry. Link

  • Cayman Chemical. (n.d.). Sulfapyridine Product Information & Biological Activity. Cayman Chemical. Link

  • Nocentini, A., & Supuran, C. T. (2021). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach. Journal of Medicinal Chemistry. Link

  • Bhat, B. G., et al. (2013). N-(Pyridin-2-yl) arylsulfonamide inhibitors of 11β-hydroxysteroid dehydrogenase type 1: Strategies to eliminate reactive metabolites. Bioorganic & Medicinal Chemistry Letters. Link

  • BenchChem. (2025).[3] Application Notes and Protocols for Carbonic Anhydrase I Inhibitor Enzymatic Assay. BenchChem.[3] Link

Sources

Exploratory

Technical Guide: Solubility Profile of 3-Cyano-N-(pyridin-2-yl)benzenesulfonamide

[1][2][3][4] Executive Summary This guide provides an in-depth analysis of the solubility profile for 3-Cyano-N-(pyridin-2-yl)benzenesulfonamide .[1][2][3][4] As a structural analog of the sulfonamide class (specifically...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3][4]

Executive Summary

This guide provides an in-depth analysis of the solubility profile for 3-Cyano-N-(pyridin-2-yl)benzenesulfonamide .[1][2][3][4] As a structural analog of the sulfonamide class (specifically related to sulfapyridine), this molecule exhibits amphoteric properties that dictate a pH-dependent solubility profile.[2][3][4][5] This document synthesizes physicochemical principles with predictive modeling to offer a robust framework for experimental design, formulation, and synthesis.[3][4][5][6]

Key Takeaways:

  • Amphoteric Nature: The molecule possesses both a weakly acidic sulfonamide proton and a weakly basic pyridine nitrogen.[2][3][4][5][6]

  • pH-Dependent Solubility: Exhibits a U-shaped solubility curve with minima in the pH 4.0–6.0 range.[2][3][4][5][6]

  • Substituent Effect: The electron-withdrawing 3-cyano group significantly increases the acidity of the sulfonamide nitrogen compared to unsubstituted analogs, shifting the solubility onset to lower pH values.[1][2][3][4][5]

Physicochemical Characterization

Understanding the solubility of this compound requires a rigorous analysis of its ionization states.[2][4][5][6] The 3-cyano group acts as a strong electron-withdrawing group (EWG), altering the pKa profile of the core scaffold.[1][2][3][4]

Structural Analysis[1][2][3][5][6][7]
  • Core Scaffold: N-(pyridin-2-yl)benzenesulfonamide.[1][2][3][4][5][7][8]

  • Substituent: 3-Cyano (-CN) group on the benzene ring.[1][2][3][4][5]

  • Electronic Effect: The cyano group (Hammett constant

    
    ) withdraws electron density from the benzene ring, which is inductively transmitted to the sulfonamide group.[3][4][5][6]
    
Predicted Ionization Constants (pKa)

Based on Structure-Property Relationships (SPR) and Hammett equation principles applied to the sulfapyridine scaffold:

Ionization SiteFunctional GroupPredicted pKaEffect of 3-CN Group
Basic (pKa₁) Pyridine Nitrogen2.0 – 2.5 Slight decrease in basicity due to inductive withdrawal.[1][2][3][4][5]
Acidic (pKa₂) Sulfonamide -NH-6.8 – 7.4 Significant increase in acidity (lower pKa) compared to sulfapyridine (pKa ~8.4).[1][2][3][4][5]

Implication: The neutral, least soluble species predominates between pH 2.5 and pH 6.[3][4][5][6]8. Above pH 7.4, the molecule exists primarily as a mono-anion, significantly enhancing aqueous solubility.[2][3][4][5][6]

Lipophilicity (LogP)[1][2][3][5]
  • Predicted LogP: 1.2 – 1.8[2][3][4][5][6]

  • Interpretation: The molecule is moderately lipophilic.[2][3][4][5][6] While the cyano group is polar, the aromatic rings drive partitioning into organic phases.[3][4][5][6] It is expected to have good permeability but limited intrinsic aqueous solubility in its neutral form.[2][4][5][6]

Solubility Profile

Aqueous Solubility vs. pH

The solubility profile follows a classic amphoteric U-curve.[2][4][5][6]

  • Region I (pH < 2.0): High Solubility. The pyridine nitrogen is protonated (

    
    ), forming a cationic species.[2][3][4][5][6]
    
  • Region II (pH 3.0 – 6.0): Minimum Solubility (Intrinsic Solubility,

    
    ).  The molecule exists in its neutral, non-ionized form.[2][3][4][5][6] Expected 
    
    
    
    is in the low
    
    
    range (e.g., 10–100
    
    
    ).[3][4][5][6]
  • Region III (pH > 7.5): High Solubility. The sulfonamide nitrogen is deprotonated (

    
    ), forming an anionic species.[2][3][4][5][6] Due to the 3-CN group, this solubility onset occurs at physiological pH (7.4), making it potentially more soluble in blood plasma than non-substituted analogs.[2][3][4]
    
Organic Solvent Solubility

For synthesis and stock solution preparation, the following solvent classes are recommended:

Solvent ClassRepresentative SolventsSolubility RatingUtility
Polar Aprotic DMSO, DMF, DMAcHigh (> 50 mg/mL) Ideal for stock solutions (10-20 mM).[1][2][3][4]
Polar Protic Methanol, EthanolModerate Good for crystallization; solubility increases with heat.[3][4][5][6]
Non-Polar Hexane, TolueneLow Useful as anti-solvents for precipitation.[3][4][5][6]
Chlorinated Dichloromethane (DCM)Moderate-High Suitable for extraction during synthesis.[2][3][4][5][6]

Mechanistic Visualization

The following diagram illustrates the ionization equilibrium that dictates the solubility profile.

IonizationEquilibrium Cation Cationic Species (pH < 2.0) Protonated Pyridine N High Solubility Neutral Neutral Species (pH 3.0 - 6.0) Uncharged Min. Solubility (S0) Cation->Neutral - H+ (pKa1 ~2.2) Neutral->Cation + H+ Anion Anionic Species (pH > 7.5) Deprotonated Sulfonamide N High Solubility Neutral->Anion - H+ (pKa2 ~7.1) Anion->Neutral + H+

Caption: pH-dependent ionization equilibrium of 3-Cyano-N-(pyridin-2-yl)benzenesulfonamide showing the transition from soluble cation to insoluble neutral to soluble anion.

Experimental Protocols

To validate the predicted profile, the following experimental workflows are recommended. These protocols ensure data integrity and reproducibility.[2][3][4][5][6]

Protocol A: Thermodynamic Solubility (Shake-Flask Method)

Objective: Determine the equilibrium solubility at specific pH points.

  • Preparation: Weigh approx. 2 mg of solid compound into a 2 mL HPLC vial.

  • Solvent Addition: Add 1 mL of buffer (pH 1.2, 4.0, 6.8, 7.4, and 10.0).

  • Equilibration: Cap and shake at 37°C for 24–48 hours.

    • Critical Step: Ensure excess solid is present at all times.[2][3][4][5][6] If the solution becomes clear, add more solid.

  • Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22

    
     PVDF filter.
    
    • Note: Pre-saturate the filter to prevent compound loss due to adsorption.[2][3][4][5][6]

  • Quantification: Analyze the supernatant via HPLC-UV (typically 254 nm) against a standard curve prepared in DMSO.

Protocol B: pKa Determination (Potentiometric Titration)

Objective: Accurately measure ionization constants to refine the solubility model.

  • Instrument: Use a Sirius T3 or equivalent potentiometric titrator.

  • Solvent: Use a co-solvent method (Methanol/Water ratios: 20%, 30%, 40%) if the compound is insoluble in pure water at neutral pH.[3][4][5][6]

  • Procedure:

    • Dissolve ~1 mg of compound in the starting solvent.[2][3][4][5][6]

    • Titrate with 0.1 M KOH (to find acidic pKa) and 0.1 M HCl (to find basic pKa).[2][3][4][5][6]

    • Extrapolate the Yasuda-Shedlovsky plot to 0% organic solvent to obtain aqueous pKa.[2][3][4][5][6]

Workflow Visualization

ExperimentalWorkflow Start Start: Solid Compound Screen Visual Solubility Screen (DMSO, MeOH, Water) Start->Screen Branch1 High Solubility (>10mM) Proceed to Bioassays Screen->Branch1 Soluble Branch2 Low Solubility Determine pH Profile Screen->Branch2 Insoluble Exp1 Shake-Flask Method (pH 1.2, 4.0, 7.4, 10.0) Branch2->Exp1 Exp2 Potentiometric Titration (Determine pKa) Branch2->Exp2 Analysis HPLC-UV Analysis Calculate S = Area * RF Exp1->Analysis Data Generate Solubility Curve (LogS vs pH) Exp2->Data Analysis->Data

Caption: Decision tree for experimental solubility determination and characterization.

References

  • Avdeef, A. (2003).[2][3][4][5][6] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1][2][3][4][5][6] Link[2][3][4][5]

  • Hansch, C., Leo, A., & Taft, R. W. (1991).[3][4][5][6] A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195.[3][4][5][6] Link[2][3][4][5]

  • Bergström, C. A., et al. (2007).[3][4][5][6] Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences, 32(4-5), 383-396.[1][2][3][4][5] Link

  • PubChem. (n.d.).[2][3][4][5][6] Sulfapyridine (Compound Summary). National Library of Medicine.[2][3][4][5] Retrieved March 6, 2026.[3][4][5] Link

Sources

Protocols & Analytical Methods

Method

Technical Guide: Selective Synthesis of N-(pyridin-2-yl)sulfonamides via Pyridine-Mediated Sulfonylation

Abstract & Strategic Relevance The N-(pyridin-2-yl)sulfonamide scaffold is a pharmacophore of immense historical and modern significance, serving as the core structure for "sulfa drugs" like Sulfapyridine (antibacterial)...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Relevance

The N-(pyridin-2-yl)sulfonamide scaffold is a pharmacophore of immense historical and modern significance, serving as the core structure for "sulfa drugs" like Sulfapyridine (antibacterial) and emerging antiviral agents.

Synthesizing this motif presents a specific chemoselective challenge: the duality of nucleophilic sites on the 2-aminopyridine ring (endocyclic nitrogen vs. exocyclic amine) and the tendency for bis-sulfonylation . While the exocyclic amine is the desired target, the resulting mono-sulfonamide is acidic (


). In basic conditions, it deprotonates to form a highly nucleophilic anion that rapidly reacts with excess sulfonyl chloride to form the undesired bis-sulfonamide.

This guide details a robust, pyridine-mediated protocol designed to maximize mono-selectivity through kinetic control and stoichiometric precision.

Mechanistic Insight & Reaction Pathway

The reaction utilizes pyridine not merely as a solvent, but as a functional base . Pyridine acts as a proton scavenger (neutralizing the HCl byproduct) and prevents the reaction mixture from becoming too acidic, which would protonate the unreacted amine and halt the reaction.

The Selectivity Challenge
  • Primary Reaction: The 2-aminopyridine attacks the sulfonyl sulfur. Pyridine sponges the proton, yielding the Mono-Sulfonamide.

  • Competing Side Reaction: The Mono-Sulfonamide (now containing an acidic

    
     proton) is deprotonated by the base.[1] The resulting anion attacks a second equivalent of sulfonyl chloride, forming the bis-sulfonamide.
    

Key Control Point: To prevent Step 2, the concentration of the sulfonyl chloride must never exceed the concentration of the unreacted amine locally. This is achieved via slow, dropwise addition at low temperatures (0°C).

Pathway Visualization

ReactionPathway Start 2-Aminopyridine + Sulfonyl Chloride TS Tetrahedral Intermediate Start->TS Nucleophilic Attack Mono Mono-Sulfonamide (Target Product) TS->Mono -HCl (Pyridine Scavenge) Anion Sulfonamide Anion Mono->Anion Deprotonation (Base) Bis Bis-Sulfonamide (Side Product) Anion->Bis + Excess RSO2Cl

Caption: Kinetic pathway showing the primary synthesis route and the divergence point leading to the bis-sulfonamide impurity.

Experimental Protocol: Standard Pyridine Method

Materials & Reagents[1][2][3][4][5][6][7][8][9]
  • Substrate: 2-Aminopyridine (1.0 equiv)

  • Reagent: Aryl/Alkyl Sulfonyl Chloride (1.0 - 1.1 equiv)

  • Solvent/Base: Pyridine (Anhydrous, ~10 volumes relative to substrate mass)

  • Quench: Distilled Water / Crushed Ice

  • Wash: 1M HCl (optional, for removal of residual pyridine)

Step-by-Step Methodology

1. Solubilization (T = 0 min)

  • Flame-dry a round-bottom flask equipped with a magnetic stir bar.

  • Add 2-Aminopyridine (10 mmol) .

  • Add Pyridine (5-10 mL) . Stir until fully dissolved.

  • Critical: Place the flask in an ice-water bath (0°C) . Allow to cool for 10 minutes.

2. Controlled Addition (T = 10-30 min)

  • Weigh Sulfonyl Chloride (10-11 mmol) .

  • Option A (Solid): Add the solid sulfonyl chloride in small portions over 20 minutes.

  • Option B (Liquid/Solution): If the sulfonyl chloride is liquid or dissolved in a small amount of DCM, add dropwise via a syringe pump or addition funnel.

  • Why: Slow addition keeps the local concentration of electrophile low, favoring reaction with the abundant free amine over the newly formed product.

3. Reaction Phase (T = 30 min - 4 hrs)

  • Remove the ice bath and allow the mixture to warm to Room Temperature (20-25°C) .

  • Stir for 1 to 4 hours.

  • Monitoring: Check reaction progress via TLC (System: 50% EtOAc/Hexanes) or LC-MS. The product typically runs lower (more polar) than the sulfonyl chloride but higher than the free amine.

4. Quench & Precipitation (Workup)

  • Once starting material is consumed, pour the reaction mixture slowly into a beaker containing 50 mL of crushed ice/water .

  • Stir vigorously.[2][3] The hydrophobic sulfonamide should precipitate as a solid.

  • pH Adjustment: If precipitation is poor, adjust pH to ~4-5 using 1M HCl. This protonates the pyridine (making it water-soluble) but keeps the sulfonamide neutral (insoluble).

5. Isolation & Purification

  • Filtration: Collect the solid by vacuum filtration.

  • Washing: Wash the cake with cold water (3 x 10 mL) to remove pyridinium salts.

  • Recrystallization: If necessary, recrystallize from Ethanol/Water (4:1) or Methanol .

Workflow Diagram

ProtocolWorkflow Setup 1. Setup & Dissolution (2-AP in Pyridine, 0°C) Add 2. Controlled Addition (Sulfonyl Chloride, Dropwise) Setup->Add React 3. Reaction Phase (Warm to RT, 1-4h) Add->React Quench 4. Quench & Precipitate (Pour into Ice Water) React->Quench Isolate 5. Filtration & Wash (Remove Pyridinium Salts) Quench->Isolate

Caption: Operational workflow for the batch synthesis of N-(pyridin-2-yl)sulfonamides.

Troubleshooting & Optimization

Common failure modes and their scientific resolutions.

IssueProbable CauseCorrective Action
Bis-sulfonylation Excess sulfonyl chloride or rapid addition.Strict 1:1 stoichiometry . Use slow addition at 0°C. If persistent, use the "Bis-Hydrolysis" method (see below).
No Precipitation Product is soluble in aqueous pyridine.Acidify the quench mixture to pH 4-5 with HCl. This traps pyridine as Py-HCl (soluble) while precipitating the sulfonamide.
Low Yield Hydrolysis of sulfonyl chloride before reaction.Ensure anhydrous pyridine is used. Sulfonyl chlorides are moisture sensitive.[4]
Red/Brown Color Oxidation of pyridine or amine impurities.Perform reaction under Nitrogen/Argon atmosphere. Recrystallize product with activated charcoal.
The "Bis-Hydrolysis" Salvage Strategy

If the bis-sulfonamide forms as the major product, it can be converted back to the desired mono-sulfonamide.

  • Isolate the crude bis-product.

  • Dissolve in DMSO/Water or Ethanol .

  • Add NaOH (2 equiv) and heat to 50-60°C for 30 mins.

  • Acidify to precipitate the mono-sulfonamide.

References

  • European Journal of Chemistry. (2021). Synthesis of substituted pyridine based sulphonamides as an antidiabetic agent.[5] Eur. J. Chem., 12(3), 279-283.[5] Retrieved from [Link][5]

Sources

Application

Application Note: Solvent Selection and Optimization for the Synthesis of 3-Cyano-N-(pyridin-2-yl)benzenesulfonamide

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Protocol & Mechanistic Guide Mechanistic Insights & The Sulfonylation Challenge The synthesis of N-(pyridin-2-y...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Protocol & Mechanistic Guide

Mechanistic Insights & The Sulfonylation Challenge

The synthesis of N-(pyridin-2-yl)arenesulfonamides—specifically 3-cyano-N-(pyridin-2-yl)benzenesulfonamide—is a fundamental transformation in the development of biologically active heterocyclic compounds. However, the reaction between 3-cyanobenzenesulfonyl chloride and 2-aminopyridine presents distinct chemoselective and regioselective hurdles.

As a Senior Application Scientist, I emphasize that successful sulfonylation requires understanding the dual nucleophilicity of 2-aminopyridine. The molecule exists in tautomeric equilibrium, possessing two nucleophilic centers: the endocyclic pyridine nitrogen and the exocyclic primary amine. While N-sulfonylation at the exocyclic amine is the thermodynamically favored product, kinetic trapping at the endocyclic nitrogen can easily occur, leading to undesired sulfonylpyridinium salts or di-sulfonylated byproducts[1].

Furthermore, the electron-withdrawing 3-cyano group on the sulfonyl chloride drastically increases its electrophilicity. This makes the reagent highly susceptible to competitive hydrolysis in the presence of trace moisture, demanding strict anhydrous conditions and careful solvent selection[1].

Solvent Selection Matrix

The choice of solvent dictates the reaction trajectory, the stability of the electrophilic intermediate, and the complexity of downstream purification. Below is a quantitative and qualitative comparison of the standard solvent systems used for this transformation.

Table 1: Comparative Matrix of Solvent Systems for 2-Aminopyridine Sulfonylation

Solvent SystemBase ScavengerOperating TempRegioselectivity (Mono:Di)Workup ComplexityPrimary Advantage
Pyridine Pyridine (Excess)0 °C → RTHigh (Thermodynamic)High (Requires acidic wash/precipitation)Excellent for unreactive, sterically hindered amines.
DCM Triethylamine (Et₃N)0 °CModerate (Kinetic)Low (Standard aqueous extraction)Mild conditions; minimizes hydrolysis of the sulfonyl chloride.
THF K₂CO₃ (Inorganic)RT → 50 °CVery HighLow (Filtration & Evaporation)Prevents di-sulfonylation by stabilizing the mono-anion.

Logical Workflow for Solvent Selection

To ensure a self-validating experimental design, the selection of the solvent should follow a logical decision tree based on the specific purity of your starting materials and your purification capabilities.

Workflow Start 3-Cyanobenzenesulfonyl Chloride + 2-Aminopyridine Q_Moisture High Moisture Sensitivity? Start->Q_Moisture DCM_Route Anhydrous DCM + Et₃N Kinetic Control (0 °C) Minimizes Hydrolysis Q_Moisture->DCM_Route Yes Q_Yield Prioritize Yield Over Easy Workup? Q_Moisture->Q_Yield No Pyridine_Route Pyridine (Solvent & Base) Thermodynamic Control Risk of Hard Workup Q_Yield->Pyridine_Route Yes THF_Route THF + K₂CO₃ Mild Conditions Easy Solvent Removal Q_Yield->THF_Route No

Logical decision tree for solvent selection in 2-aminopyridine sulfonylation.

Validated Experimental Protocols

Protocol A: Pyridine-Mediated Sulfonylation (Thermodynamic Control)

This method is ideal when maximizing yield is the priority and the sulfonyl chloride is of high purity.

  • Dissolution: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 2-aminopyridine (1.0 equiv, 10 mmol) in anhydrous pyridine (0.5 M).

    • Causality: Pyridine acts as both the solvent and the acid scavenger. It reacts with the sulfonyl chloride to form a highly reactive sulfonylpyridinium intermediate, which drives the reaction to completion even with deactivated amines[2].

  • Cooling: Place the flask in an ice bath to cool the solution to 0 °C.

    • Causality: Low temperatures suppress the exothermic degradation of the sulfonyl chloride and minimize side reactions[1].

  • Electrophile Addition: Slowly add 3-cyanobenzenesulfonyl chloride (1.1 equiv, 11 mmol) portion-wise over 15–20 minutes.

    • Causality: Dropwise addition maintains a low steady-state concentration of the electrophile, enforcing kinetic control and preventing di-sulfonylation[1].

  • Reaction Execution: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature for 3–18 hours[2].

  • Quenching & Precipitation: Pour the reaction mixture into vigorously stirred ice water.

    • Causality: The sudden shift in polarity forces the hydrophobic 3-cyano-N-(pyridin-2-yl)benzenesulfonamide to precipitate out of solution, while the excess pyridine and unreacted amine remain largely dissolved in the aqueous phase[2].

  • Isolation: Collect the crude product by vacuum filtration, wash thoroughly with cold water, and dry under high vacuum.

Protocol B: DCM/Et₃N-Mediated Sulfonylation (Kinetic Control)

This method is preferred for highly moisture-sensitive batches of sulfonyl chloride, offering a much easier workup.

  • Dissolution: Dissolve 2-aminopyridine (1.0 equiv) in anhydrous Dichloromethane (DCM, 0.2 M). Add Triethylamine (Et₃N, 1.5 equiv)[1].

    • Causality: Et₃N is a sterically hindered, non-nucleophilic base that effectively scavenges the HCl byproduct without competing with the amine for the electrophile[1].

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Electrophile Addition: In a separate vial, dissolve 3-cyanobenzenesulfonyl chloride (1.1 equiv) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred amine solution over 15 minutes[1].

    • Causality: Pre-dissolving the sulfonyl chloride prevents localized concentration spikes, which is a critical step for avoiding over-sulfonylation[1].

  • Reaction Execution: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature[1].

  • Workup: Wash the organic layer sequentially with 0.1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Causality: The acidic wash removes unreacted Et₃N and 2-aminopyridine. Saturating the aqueous layer with NaCl (brine) decreases the polarity of the aqueous phase, preventing the loss of the slightly water-soluble sulfonamide product[1].

  • Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Self-Validating Quality Control & Troubleshooting

To ensure the integrity of your protocol, every reaction must be treated as a self-validating system. Use the following metrics to confirm success:

  • NMR Verification: In ¹H NMR (DMSO-d₆), successful mono-sulfonylation is confirmed by the disappearance of the broad primary amine singlet (δ ~6.0 ppm) and the appearance of a highly deshielded sulfonamide NH proton (typically a sharp singlet around δ 10.5–11.5 ppm). The presence of the 3-cyano group will also distinctly shift the aromatic protons of the benzene ring[3].

  • TLC Monitoring: Di-sulfonylated products lack the polar NH bond and will run significantly higher (less polar) on a silica TLC plate compared to the desired mono-sulfonylated product. If di-sulfonylation is observed, reduce the equivalents of sulfonyl chloride to exactly 1.0 and strictly maintain 0 °C during addition[1].

  • Reagent Degradation: Sulfonyl chlorides are highly sensitive to moisture and can easily hydrolyze back to the corresponding sulfonic acid. If the reaction fails to proceed, the reagent has likely degraded. Confirm the purity of the 3-cyanobenzenesulfonyl chloride via NMR before use, and always store it under an inert atmosphere (N₂ or Ar) in a desiccator[1].

References

  • SNAr or Sulfonylation? Chemoselective Amination of Halo(het)arene Sulfonyl Halides for Synthetic Applications and Ultralarge Com ChemRxiv. Retrieved from:[Link]

Sources

Method

Topic: Advanced Crystallization Methodologies for 3-cyano-N-(2-pyridyl)benzenesulfonamide

An Application Note and Protocol from the Office of the Senior Application Scientist Abstract & Introduction 3-cyano-N-(2-pyridyl)benzenesulfonamide is a molecule of significant interest, incorporating three key chemical...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract & Introduction

3-cyano-N-(2-pyridyl)benzenesulfonamide is a molecule of significant interest, incorporating three key chemical motifs: a benzenesulfonamide core, a pyridyl ring, and a cyano group. The sulfonamide group is a well-established pharmacophore found in numerous therapeutic agents, capable of forming strong hydrogen bonds and acting as a zinc-binding group.[1] The cyano group is a versatile synthetic handle, while the pyridyl moiety introduces a basic nitrogen atom, influencing solubility and potential crystal packing interactions.[2][3]

The isolation of this compound as a highly pure, stable, and well-defined crystalline solid is paramount for its use in pharmaceutical development and materials science. The crystalline form dictates critical properties such as solubility, dissolution rate, bioavailability, and stability. However, sulfonamides are notorious for exhibiting polymorphism, where the same molecule crystallizes into different solid-state forms with distinct physical properties.[4][5] This phenomenon is driven by the molecule's ability to form various intermolecular hydrogen bonding patterns, such as N-H···O dimers or chain motifs.[4][6]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals, detailing a systematic approach to the crystallization of 3-cyano-N-(2-pyridyl)benzenesulfonamide. It moves beyond simple procedural lists to explain the underlying principles of solvent selection and method optimization, providing a robust framework for obtaining high-quality crystals and controlling polymorphic outcomes.

Physicochemical & Structural Considerations

Understanding the molecule's structure is key to designing a successful crystallization strategy. 3-cyano-N-(2-pyridyl)benzenesulfonamide possesses both hydrogen bond donors (the sulfonamide N-H) and multiple acceptors (sulfonamide O=S=O, pyridyl N, and cyano N). This rich hydrogen-bonding capability is the primary driver of crystal packing and a major contributor to potential polymorphism.[7] The molecule combines a nonpolar benzene ring with highly polar functional groups, suggesting that solvent systems of intermediate polarity or solvent/anti-solvent mixtures will be most effective.[8]

Strategic Approach to Crystallization

A successful crystallization is not a matter of chance but of systematic process design. The driving force for crystallization is supersaturation, which must be achieved and relieved under controlled conditions to promote the growth of well-ordered crystals rather than amorphous precipitation.[9] Our approach is twofold: first, a robust solvent screening to identify suitable systems, followed by the application of specific crystallization techniques tailored to the desired outcome (e.g., bulk powder vs. single crystals for X-ray diffraction).

Solvent Screening Workflow

The initial and most critical step is the selection of an appropriate solvent or solvent system. The ideal solvent should exhibit high solubility for the compound at elevated temperatures and low solubility at ambient or sub-ambient temperatures.[8] The following workflow provides a systematic method for identifying candidate solvents.

Solvent_Screening_Workflow cluster_screening Small-Scale Solubility Screening (2-5 mg scale) start Start: Crude 3-cyano-N-(2-pyridyl)benzenesulfonamide test_protic Test Protic Solvents (e.g., Ethanol, IPA, Water) start->test_protic test_aprotic_polar Test Aprotic Polar Solvents (e.g., Acetone, EtOAc, MeCN) start->test_aprotic_polar test_nonpolar Test Nonpolar Solvents (e.g., Toluene, Heptane) start->test_nonpolar evaluate Evaluate Results: - Soluble Cold? (Poor for cooling) - Soluble Hot / Insoluble Cold? (Good Candidate) - Insoluble Hot? (Poor Solvent, potential anti-solvent) test_protic->evaluate test_aprotic_polar->evaluate test_nonpolar->evaluate select_single Select Candidate Single Solvents evaluate->select_single Good Candidate select_antisolvent Identify Potential Anti-Solvents evaluate->select_antisolvent Insoluble end_point Proceed to Method Development select_single->end_point select_antisolvent->end_point

Caption: A decision workflow for systematic solvent screening.

Recommended Solvent Screening Table

Utilize the following table to systematically record observations during the screening process. Start with approximately 5 mg of compound and 0.2 mL of solvent.

SolventPolarity IndexBoiling Point (°C)Solubility at 25°CSolubility at RefluxObservations on CoolingSuitability
Ethanol5.278
Isopropanol4.382
Acetone5.156
Ethyl Acetate4.477
Acetonitrile6.282
Toluene2.4111
Water9.0100
Heptane0.098

Detailed Crystallization Protocols

Based on the results from the solvent screening, one or more of the following protocols can be employed.

Protocol 1: Controlled Cooling Crystallization

This is the most common method for obtaining bulk crystalline material for further studies.

Cooling_Crystallization_Protocol step1 1. Dissolution Dissolve compound in minimum amount of hot candidate solvent. step2 2. Hot Filtration (Optional) If insoluble impurities are present, filter the hot solution quickly. step1->step2 Impurities Present step3 3. Slow Cooling Allow the solution to cool slowly to room temperature, undisturbed. step1->step3 No Impurities step2->step3 step4 4. Further Cooling Transfer to a 0-4°C refrigerator to maximize crystal yield. step3->step4 step5 5. Isolation Collect crystals by vacuum filtration. step4->step5 step6 6. Washing Wash crystals with a small amount of cold solvent. step5->step6 step7 7. Drying Dry crystals under vacuum. step6->step7

Caption: Step-by-step workflow for cooling crystallization.

Methodology:

  • Dissolution: In an Erlenmeyer flask, add the crude 3-cyano-N-(2-pyridyl)benzenesulfonamide. Add the chosen solvent in small portions while heating and stirring until the solid is just completely dissolved.[9] Using the minimum amount of hot solvent is critical for achieving a good yield.[8]

  • Slow Cooling: Cover the flask and allow it to cool slowly to room temperature. Rapid cooling can lead to the formation of small, impure crystals or precipitation of an amorphous solid.

  • Crystal Growth: Once crystals begin to form, leave the flask undisturbed for several hours, or overnight, to allow for maximum crystal growth.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of the cold crystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the crystals in a vacuum oven at a temperature well below the solvent's boiling point and the compound's melting point.

Protocol 2: Solvent / Anti-Solvent Crystallization

This method is highly effective when the compound is very soluble in one solvent and poorly soluble in another, where both solvents are miscible.[9]

Methodology:

  • Dissolution: Dissolve the compound in a minimum amount of a "good" solvent (e.g., acetone, DMSO) at room temperature.[9][10]

  • Anti-Solvent Addition: Slowly add the "anti-solvent" (e.g., water, heptane) dropwise to the stirred solution.

  • Induce Crystallization: Continue adding the anti-solvent until the solution becomes persistently cloudy (turbid). This indicates the point of supersaturation.[9]

  • Crystal Growth: Cease addition and allow the flask to stand undisturbed. Crystals should form over a period of minutes to hours. If no crystals form, a seed crystal may be introduced.

  • Isolation and Drying: Collect and dry the crystals as described in Protocol 1.

Protocol 3: Slow Evaporation (for Single Crystal Growth)

This technique is ideal for growing high-quality single crystals suitable for X-ray diffraction analysis.[11]

Methodology:

  • Solution Preparation: Prepare a saturated or near-saturated solution of the compound in a suitable solvent (e.g., ethanol, ethyl acetate) at room temperature. A solvent with a moderate boiling point is preferred to prevent overly rapid evaporation.[12]

  • Filtration: Filter the solution through a syringe filter into a clean vial to remove any dust or particulate matter that could act as unwanted nucleation sites.

  • Evaporation: Cover the vial with a cap or parafilm with a few small holes pierced in it. This allows the solvent to evaporate slowly over several days to weeks.[11]

  • Crystal Selection: Once suitable crystals have formed, carefully select one with well-defined faces for analysis.

Polymorphism and Characterization

Given the high propensity for polymorphism in sulfonamides, it is crucial to characterize the resulting crystalline solid.[4][6] Different crystallization conditions (solvent, cooling rate, temperature) can yield different polymorphs.[9]

Recommended Characterization Techniques:

  • Powder X-ray Diffraction (PXRD): The definitive method for identifying and distinguishing between different polymorphic forms. Each polymorph will have a unique diffraction pattern.

  • Differential Scanning Calorimetry (DSC): Provides information on melting points and can detect phase transitions between polymorphs.

  • Microscopy: Visual inspection of crystal habit (e.g., needles, plates, prisms) can provide initial clues about the crystalline form, although it is not definitive on its own.[13]

Troubleshooting Common Crystallization Issues

ProblemPotential Cause(s)Suggested Solution(s)
Oiling Out The solution is too supersaturated; the boiling point of the solvent is higher than the melting point of the solute.Add a small amount of additional hot solvent. Re-heat to dissolve the oil, then cool more slowly. Choose a lower-boiling point solvent.[9]
No Crystals Form Solution is not sufficiently supersaturated; compound is too soluble even at low temperatures.Reduce the volume of solvent by evaporation before cooling. Try an anti-solvent method. Scratch the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites.
Very Low Yield Too much solvent was used; the compound has significant solubility in the cold solvent.Use the minimum amount of hot solvent for dissolution.[8] Evaporate some solvent from the mother liquor to obtain a second crop of crystals.[8]
Amorphous Powder Cooling was too rapid, leading to precipitation instead of crystallization.Ensure a very slow cooling rate. A heated oil bath or an insulated Dewar flask can be used to slow the cooling process.

References

  • A Comparative Crystallographic Guide to Novel Sulfonamide Compounds. (n.d.). Benchchem.
  • Technical Support Center: Crystallinity of Sulfonamide Compounds. (n.d.). Benchchem.
  • Varma, S., et al. (2010). Polymorphism in Secondary Benzene Sulfonamides. Crystal Growth & Design.
  • Sainz-Díaz, C. I., et al. (2018). Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides. PubMed.
  • Hisaki, I., et al. (2012). Polymorphism of Aromatic Sulfonamides with Fluorine Groups. Crystal Growth & Design.
  • Sainz-Díaz, C. I., et al. (2017). Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides. ResearchGate.
  • Technical Support Center: Recrystallization of Sulfonamide Products. (n.d.). Benchchem.
  • Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity. (2024). ACS Publications.
  • Finding the Right Solvent: A Novel Screening Protocol. (2023). MDPI.
  • Guide for crystallization. (n.d.). Université de Genève.
  • Application Notes and Protocols for 3-Cyano-4-methylbenzenesulfonamide in Organic Synthesis. (n.d.). Benchchem.
  • 3-Cyanopyridine. (n.d.). PubChem.
  • Synthesis and Characterization of New 3-Cyano-2-Pyridone Derivatives as Fluorescent Scaffolds. (2023). MDPI.

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Application

Application Note: Microwave-Assisted Synthesis of Sulfonamide Pyridine Derivatives

Executive Summary The synthesis of pyridine-containing sulfonamides is a critical workflow in medicinal chemistry, as these scaffolds are ubiquitous in antimicrobial, anti-inflammatory, and anticancer agents. However, co...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of pyridine-containing sulfonamides is a critical workflow in medicinal chemistry, as these scaffolds are ubiquitous in antimicrobial, anti-inflammatory, and anticancer agents. However, conventional synthesis methods—typically involving prolonged reflux in pyridine or Schotten-Baumann conditions—often suffer from poor yields, long reaction times, and competitive side reactions.

This application note details a highly efficient, self-validating protocol for the microwave-assisted sulfonylation of aminopyridines. By leveraging dielectric heating and 1[1], this methodology reduces reaction times from hours to minutes while significantly improving product purity and yield[2].

Mechanistic Insights: The Microwave Advantage

To understand why microwave (MW) irradiation is superior for this specific transformation, one must analyze the chemical causality of the reactants:

  • Overcoming Steric and Electronic Hindrance: The exocyclic amino group of 2-aminopyridine is inherently less nucleophilic than standard aliphatic amines because its lone pair is delocalized into the electron-deficient pyridine ring. Conventional thermal conduction struggles to provide the necessary activation energy without causing thermal degradation.

  • Dielectric Heating: Microwave irradiation directly couples with the dipole moments of the solvent (pyridine) and the sulfonyl chloride. This localized superheating rapidly forces the reaction over the activation energy barrier, accelerating the nucleophilic attack of the exocyclic nitrogen[3].

  • Catalytic Causality: The addition of 4-dimethylaminopyridine (DMAP) acts as a nucleophilic catalyst. DMAP attacks the sulfonyl chloride to form a highly electrophilic sulfonylpyridinium intermediate[1]. Under MW conditions, the rapid formation and immediate consumption of this intermediate prevent its hydrolysis, driving the equilibrium strictly toward the desired sulfonamide product.

Mechanism A Arylsulfonyl Chloride C Highly Electrophilic Sulfonylpyridinium Intermediate A->C Activation B DMAP / Pyridine B->C E N-(Pyridin-2-yl)sulfonamide + Pyridinium Hydrochloride C->E MW-Accelerated Nucleophilic Attack D 2-Aminopyridine D->E

Caption: DMAP-catalyzed sulfonylation mechanism under microwave irradiation.

Comparative Data: Microwave vs. Conventional Heating

Empirical data demonstrates that microwave-assisted synthesis consistently outperforms conventional thermal methods across various sulfonamide derivatives, achieving higher yields in a fraction of the time[4],[2].

Substrate / ReagentsMethodCatalyst / BaseTemp (°C)TimeYield (%)
Sulfamethoxazole + Benzoyl ChlorideConventionalPyridineReflux2-3 h84%
Sulfamethoxazole + Benzoyl ChlorideMicrowave Pyridine12010 min89%
Sulfanilamide + Benzoyl ChlorideConventionalNaOHShaking>2 h50%
Sulfanilamide + Benzoyl ChlorideMicrowave NaOH1005 min82%
Aminopyridine + Arylsulfonyl ChlorideMicrowave DMAP/Pyridine50-1005-15 min70-95%

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system; each step includes visual or analytical cues to confirm the success of the chemical transformation, minimizing downstream purification failures.

Reagents & Equipment
  • Reactants: 2-Aminopyridine (1.0 mmol), Arylsulfonyl chloride (1.1 mmol). Note: Ensure sulfonyl chlorides are stored under inert gas to prevent hydrolysis into sulfonic acids[3].

  • Solvent/Base: Anhydrous Pyridine (3.0 mL).

  • Catalyst: DMAP (0.1 mmol).

  • Equipment: Dedicated microwave synthesis reactor (e.g., CEM Discover or Anton Paar Monowave) with pressure-rated 10-mL sealed vials[4].

MW_Workflow A Reactants: 2-Aminopyridine + Arylsulfonyl Chloride B Solvent/Catalyst: Pyridine & DMAP (0.1 eq) A->B C Microwave Irradiation: 100-150W, 100-120°C, 5-10 min B->C D In-Process Control: TLC / LC-MS Validation C->D E Workup: Aqueous Quench & Precipitation D->E F Final Product: Pure Pyridine Sulfonamide E->F

Caption: Workflow for the microwave-assisted synthesis of pyridine sulfonamides.

Step-by-Step Methodology
  • Preparation: To a 10-mL pressure-rated microwave vial equipped with a magnetic stir bar, add 2-aminopyridine (1.0 mmol) and DMAP (0.1 mmol).

  • Solvation: Add 3.0 mL of anhydrous pyridine. Causality: Pyridine acts as both the solvent and the primary acid scavenger, neutralizing the HCl byproduct to prevent the protonation of the aminopyridine starting material.

  • Addition: Slowly add the arylsulfonyl chloride (1.1 mmol) to the mixture. Seal the vial with a crimp cap.

  • Microwave Irradiation: Place the vial in the microwave synthesizer. Set the parameters to 100 W power, 100°C, and a hold time of 10 minutes [3],[2]. Ensure the cooling system (compressed air) is active to rapidly cool the vial to 55°C post-reaction[2].

Post-Reaction Workup & Validation
  • In-Process Control (TLC): Before workup, sample 5 µL of the crude mixture. Run a TLC (typically 70:30 Hexane:Ethyl Acetate). Validation: The complete disappearance of the highly UV-active sulfonyl chloride spot confirms the reaction has reached completion.

  • Aqueous Quench: Pour the cooled reaction mixture into 20 mL of ice-cold distilled water while stirring vigorously.

    • Validation: The immediate formation of a white to pale-yellow precipitate is a visual confirmation of success[2]. The water hydrolyzes any trace unreacted sulfonyl chloride and completely dissolves the highly polar pyridine-HCl salts, while the hydrophobic sulfonamide product crashes out.

  • Isolation: Filter the solid precipitate under vacuum. Wash the filter cake sequentially with cold water (2 × 10 mL) and cold methanol (5 mL) to remove residual pyridine[2].

  • Drying & Final Validation: Dry the product in a vacuum desiccator overnight. Confirm the final structure and purity via

    
    H-NMR (looking for the characteristic sulfonamide -NH broad singlet around 10-12 ppm) and LC-MS.
    

References

  • Taylor & Francis: Microwave-assisted synthesis of antimicrobial agents based on pyridazine moiety. Available at:[Link]

  • IOSR Journal: Microwave-assisted Expeditious Synthesis and Anti-microbial Evaluation of Novel Heterocyclic derivatives of Sulfonamides. Available at: [Link]

  • SCIRP (Scientific Research Publishing): Design, Synthesis and Characterization of Novel Sulfonamides Derivatives as Anticancer Agent Targeting EGFR TK, and Development of New Methods of Synthesis by Microwave Irradiation. Available at:[Link]

Sources

Method

Application Note: High-Efficiency One-Pot Synthesis of N-Pyridyl Benzenesulfonamides

Executive Summary & Scientific Context The N-pyridyl benzenesulfonamide scaffold is a privileged pharmacophore in medicinal chemistry, serving as the core structure for numerous COX-2 inhibitors, carbonic anhydrase inhib...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

The N-pyridyl benzenesulfonamide scaffold is a privileged pharmacophore in medicinal chemistry, serving as the core structure for numerous COX-2 inhibitors, carbonic anhydrase inhibitors, and antibacterial agents. While traditional synthesis involves the direct reaction of sulfonyl chlorides with aminopyridines, this route is often plagued by bis-sulfonylation , regio-isomeric mixtures (ring-nitrogen vs. exocyclic-nitrogen attack), and the instability of sulfonyl chloride reagents.

This Application Note details two orthogonal "One-Pot" protocols designed to overcome these limitations. These methods allow researchers to synthesize substituted N-pyridyl benzenesulfonamides with high chemoselectivity, avoiding the isolation of unstable intermediates.

The Strategic Disconnections

We present two distinct synthetic pathways based on available starting materials:

  • Protocol A (The "In-Situ" Route): Oxidative coupling starting from Thiols . Ideal for library generation where diverse sulfonyl chlorides are not commercially available but thiols are.

  • Protocol B (The "Catalytic" Route): Copper-catalyzed C-N cross-coupling starting from Sulfonamides and Halopyridines . Ideal for late-stage functionalization of complex pyridine cores.

Protocol A: Metal-Free Oxidative Sulfonylation from Thiols

Principle: In situ generation of sulfonyl chlorides using N-Chlorosuccinimide (NCS) followed by immediate trapping with aminopyridines.

Mechanistic Insight

Direct handling of sulfonyl chlorides is avoided. The thiol is oxidized sequentially to the sulfenyl, sulfinyl, and finally sulfonyl chloride species by NCS in the presence of water (oxygen source). The subsequent nucleophilic attack by the aminopyridine is chemoselective for the exocyclic amine due to the buffering effect of the succinimide byproduct.

Figure 1: Mechanistic cascade of the NCS-mediated oxidative sulfonylation.

Detailed Experimental Protocol

Reagents:

  • Substituted Thiophenol (1.0 equiv)

  • N-Chlorosuccinimide (NCS) (3.2 equiv)

  • Tetrabutylammonium chloride (Bu₄NCl) (0.5 equiv) - Phase transfer catalyst

  • 2-Aminopyridine derivative (1.2 equiv)

  • Acetonitrile (MeCN) / Water (4:1 ratio)

Step-by-Step Workflow:

  • Activation Phase:

    • To a round-bottom flask, add the Thiophenol (1.0 mmol) and MeCN (4 mL).

    • Add NCS (3.2 mmol) and Bu₄NCl (0.5 mmol).

    • Add Water (1 mL) dropwise.

    • Observation: The reaction is exothermic. Stir vigorously at Room Temperature (RT) for 20–30 minutes.

    • Checkpoint: The solution should turn clear or pale yellow, indicating the consumption of the thiol and formation of sulfonyl chloride.

  • Coupling Phase:

    • Add the 2-Aminopyridine (1.2 mmol) directly to the reaction mixture.

    • Add Pyridine or Et₃N (2.0 equiv) as an acid scavenger.

    • Stir at RT for 2–4 hours. Monitor by TLC (Eluent: Hexane/EtOAc 7:3).

  • Workup:

    • Quench with saturated aqueous NaHCO₃.

    • Extract with Ethyl Acetate (3 x 10 mL).

    • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.

  • Purification:

    • Recrystallize from Ethanol/Water or purify via flash column chromatography.

Yield Expectation: 85–95% Selectivity: >95% Mono-sulfonylation.

Protocol B: Copper-Catalyzed C-N Cross-Coupling

Principle: Transition-metal catalyzed coupling of pre-formed benzenesulfonamides with 2-halopyridines. This method is superior when the pyridine ring contains sensitive functionality that might not survive oxidative conditions.

Mechanistic Insight

This protocol utilizes a Cu(I) catalytic cycle.[1] The key challenge in sulfonamide coupling is the poor nucleophilicity of the sulfonamide nitrogen.[2] The use of a diamine ligand (DMEDA) stabilizes the copper intermediate and facilitates the oxidative addition of the halopyridine.

Figure 2: Operational workflow for the Cu-catalyzed cross-coupling.

Detailed Experimental Protocol

Reagents:

  • Benzenesulfonamide (1.2 equiv)

  • 2-Bromopyridine (1.0 equiv) - Aryl Iodides react faster, Chlorides slower

  • Copper(I) Iodide (CuI) (10 mol%)

  • N,N'-Dimethylethylenediamine (DMEDA) (20 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane (Anhydrous)

Step-by-Step Workflow:

  • Inert Setup:

    • Flame-dry a screw-cap pressure tube and cool under Argon.

    • Add CuI (19 mg, 0.1 mmol), K₂CO₃ (276 mg, 2.0 mmol), and Benzenesulfonamide (1.2 mmol).

    • Critical Step: Evacuate and backfill with Argon (3 cycles) to remove oxygen, which kills the Cu(I) catalyst.

  • Reagent Addition:

    • Add 2-Bromopyridine (1.0 mmol), DMEDA (22 µL, 0.2 mmol), and Dioxane (2 mL) via syringe under Argon flow.

  • Reaction:

    • Seal the tube tightly.

    • Heat to 110 °C in an oil block for 14 hours. The mixture typically turns a blue-green color.

  • Workup:

    • Cool to RT. Dilute with water and ethyl acetate.

    • Key Purification Step: The copper complex can bind the product. Filter the biphasic mixture through a pad of Celite.

    • Acidify the aqueous layer slightly (pH ~5) to protonate the pyridine nitrogen, ensuring it stays in the aqueous phase if you need to wash away non-basic impurities, then basify and extract (Or proceed to standard extraction if product is neutral).

Yield Expectation: 75–90%

Comparative Data & Troubleshooting

FeatureProtocol A (Thiol Oxidation)Protocol B (Cu-Coupling)
Starting Material Thiol + AminopyridineSulfonamide + Halopyridine
Reaction Type Metal-Free OxidationTransition Metal Catalysis
Temperature Room TemperatureHigh Heat (110 °C)
Tolerance High (Avoids strong bases)Moderate (Base sensitive)
Cost Low (Cheap oxidants)Medium (Cu catalyst/Ligand)
Key Risk Over-oxidation (rare)Catalyst poisoning (O₂)
Troubleshooting Guide
  • Low Yield in Protocol A: Ensure the NCS is fresh. Old NCS decomposes and loses oxidizing power. If the reaction doesn't heat up upon water addition, the activation failed.

  • Blue Color in Protocol B: If the reaction turns bright blue/green immediately, oxygen has leaked in, oxidizing Cu(I) to inactive Cu(II). Repeat with stricter Argon purging.

  • Regioselectivity Issues: If sulfonylation occurs on the pyridine ring nitrogen (forming a pyridinium salt), use Protocol B, as the cross-coupling is highly specific to the sulfonamide nitrogen.

References

  • Veisi, H., Ghorbani-Vaghei, R., Hemmati, S., & Mahmoodi, J. (2011). Convenient One-Pot Synthesis of Sulfonamides and Sulfonyl Azides from Thiols Using N-Chlorosuccinimide.[3] Synlett, 2011(16), 2315–2320.

  • Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009). Direct Conversion of Thiols to Sulfonamides and Sulfonyl Azides Using H2O2–SOCl2. Journal of Organic Chemistry, 74(24), 9287–9291.

  • Deng, W., Liu, L., Zhang, C., Liu, M., & Guo, Q. (2005). Copper-Catalyzed Cross-Coupling of Sulfonamides with Aryl Iodides and Bromides Facilitated by Amino Acid Ligands. Tetrahedron Letters, 46(43), 7295–7298.

  • Revathi, L., Ravikumar, R., & Perumal, P. T. (2018). Copper-Catalyzed C–N Bond Formation: A Review on the Synthesis of N-Aryl Sulfonamides. Asian Journal of Organic Chemistry, 7(10), 1957-1976.

Sources

Application

Application Note: Chemoselective Coupling of 3-Cyanobenzenesulfonyl Chloride with Amines

Introduction & Strategic Value The sulfonamide linkage is a cornerstone of medicinal chemistry, present in diuretics, antibiotics, and HIV protease inhibitors. However, the specific coupling of 3-cyanobenzenesulfonyl chl...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Value

The sulfonamide linkage is a cornerstone of medicinal chemistry, present in diuretics, antibiotics, and HIV protease inhibitors. However, the specific coupling of 3-cyanobenzenesulfonyl chloride (3-CN-PhSO2Cl) presents unique opportunities and challenges compared to standard tosyl or mesyl chlorides.

Why this specific scaffold matters:

  • Electronic Activation: The cyano group at the meta position is a strong electron-withdrawing group (EWG) (

    
    ). This significantly increases the electrophilicity of the sulfur atom, making the chloride a "hot" electrophile that reacts rapidly but is also prone to hydrolysis.
    
  • Synthetic Versatility: The nitrile handle is robust under sulfonylation conditions but serves as a latent precursor for tetrazoles (via azide cycloaddition), primary amides (via partial hydrolysis), or benzylamines (via reduction) in late-stage diversification.

This guide provides high-fidelity protocols to harness this reactivity while suppressing the primary failure mode: hydrolysis of the sulfonyl chloride.

Mechanistic Insight & Catalysis

Understanding the mechanism is critical for troubleshooting. The reaction follows an associative


-like pathway at the sulfur atom.
The DMAP Effect

For sterically hindered amines or electron-poor anilines, standard bases (TEA, Pyridine) may result in sluggish kinetics, allowing background hydrolysis to compete. The addition of 4-Dimethylaminopyridine (DMAP) is transformative. DMAP acts as a nucleophilic catalyst, displacing the chloride to form a highly reactive N-sulfonylpyridinium salt.

Visualization: Catalytic Cycle

The following diagram illustrates the direct attack versus the DMAP-catalyzed pathway.

SulfonylationMechanism Substrate 3-CN-PhSO2Cl (Electrophile) Intermediate [Sulfonyl-DMAP]+ Activated Species Substrate->Intermediate + DMAP (Fast) TS Tetrahedral Transition State Substrate->TS Direct Attack (Slow for hindered amines) Amine R-NH2 (Nucleophile) Amine->TS DMAP DMAP (Catalyst) Product Sulfonamide (Product) Intermediate->Product + Amine (Very Fast) TS->Product Product->DMAP Regenerated Byproduct DMAP-HCl (Salt)

Figure 1: Mechanistic pathways.[1][2] The Red path denotes the DMAP-catalyzed route, essential for unreactive amines. The catalyst lowers the activation energy by forming a superior leaving group (DMAP) compared to Chloride.

Reagent Selection Matrix

Selection of the base and solvent system dictates the workup strategy.

Reagent ClassSpecific ReagentRoleProsCons
Solvent DCM (Anhydrous) MediumStandard for drug discovery; easy evaporation.Poor solubility for polar amino acids.
Solvent THF MediumGood for polar substrates; water-miscible (easy workup).Can form peroxides; requires drying.
Solvent Water/Dioxane Biphasic"Green" chemistry; excellent for amino acids.Hydrolysis risk for reactive 3-CN-PhSO2Cl.
Base Pyridine Solvent/BaseThe classic "Gold Standard"; solubilizes salts.Difficult to remove; toxic; smells.[3]
Base Triethylamine (TEA) ScavengerCheap; volatile.Weak base; hydrochloride salts can precipitate and clump.
Base DIPEA (Hünig's Base) ScavengerNon-nucleophilic; ideal for hindered substrates.Expensive; harder to remove than TEA.
Base Na2CO3 / K2CO3 ScavengerUsed in Schotten-Baumann (biphasic).Heterogeneous; requires vigorous stirring.

Experimental Protocols

Protocol A: The "Gold Standard" (Anhydrous DCM/Pyridine)

Best for: Drug discovery intermediates, precious amines, and small-scale synthesis.

Reagents:

  • Amine (1.0 equiv)

  • 3-Cyanobenzenesulfonyl chloride (1.1 - 1.2 equiv)

  • Pyridine (3.0 equiv or used as solvent)

  • DCM (Anhydrous)

  • Optional: DMAP (0.1 equiv)

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask and purge with Nitrogen/Argon.

  • Dissolution: Dissolve the amine (1.0 mmol) in anhydrous DCM (5 mL). Add Pyridine (3.0 mmol).

    • Note: If the amine is an HCl salt, increase Pyridine to 4.0 mmol.

  • Addition: Cool the solution to

    
     (ice bath). Add 3-cyanobenzenesulfonyl chloride (1.1 mmol) portion-wise or as a solution in DCM over 5 minutes.
    
    • Why? The 3-cyano group makes the sulfonyl chloride highly reactive. Rapid addition at RT can cause exotherms and impurity formation.

  • Reaction: Remove ice bath and stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC or LCMS.

  • Quench: Add 0.5 mL of water or 1M ethylamine (to scavenge excess chloride).

  • Workup (Crucial for Pyridine Removal):

    • Dilute with EtOAc.[4]

    • Wash 1: 1M HCl or 10% Citric Acid (converts Pyridine to water-soluble Pyridinium salt). Caution: Do not use strong acid if the product contains acid-sensitive groups.

    • Wash 2: Sat. NaHCO3 (neutralizes acid).

    • Wash 3: Brine.[5][6]

    • Dry over Na2SO4, filter, and concentrate.[7]

Protocol B: Schotten-Baumann Conditions (Biphasic)

Best for: Amino acids, water-soluble amines, and scale-up where chromatography is to be avoided.

Reagents:

  • Amine/Amino Acid (1.0 equiv)

  • 3-Cyanobenzenesulfonyl chloride (1.2 - 1.5 equiv)

  • Base: Na2CO3 (2.5 equiv)

  • Solvent: THF/Water (1:1)

Step-by-Step:

  • Dissolution: Dissolve amine and Na2CO3 in water. Add an equal volume of THF.

  • Addition: Cool to

    
    . Add sulfonyl chloride (dissolved in minimal THF) dropwise.
    
    • Critical: Vigorous stirring is required to maximize interfacial surface area.

  • Reaction: Stir at RT. Maintain pH > 9 by adding more Na2CO3 if necessary (pH paper check).

    • Why? If pH drops, the amine becomes protonated (

      
      ) and nucleophilicity is lost.
      
  • Workup:

    • Evaporate THF under reduced pressure.

    • Acidify the remaining aqueous layer to pH ~2-3 with 1M HCl.

    • The sulfonamide often precipitates as a solid. Filter and wash with cold water.

Troubleshooting & Optimization

Use this decision logic when yields are suboptimal.

OptimizationTree Start Problem: Low Yield / Impurities Check1 Is Starting Material (Amine) Remaining? Start->Check1 Check2 Is Sulfonyl Chloride Hydrolyzed (Sulfonic Acid)? Check1->Check2 No (Amine Consumed) Sol1 Add 10 mol% DMAP (Catalysis) Check1->Sol1 Yes (Amine Unreacted) Sol2 Switch to Pyridine Solvent (Solubility) Check1->Sol2 Yes (Precipitation observed) Sol3 Dry Solvents / Inert Gas (Moisture Control) Check2->Sol3 Yes (Hydrolysis) Sol4 Slow Addition at -78°C (Selectivity) Check2->Sol4 No (Bis-sulfonylation)

Figure 2: Troubleshooting decision tree for sulfonylation reactions.

Common Issues with 3-CN-PhSO2Cl
  • Hydrolysis: The electron-withdrawing cyano group makes the S-Cl bond labile. If you see the sulfonic acid (highly polar, sticks to baseline in TLC), your solvent was wet.

  • Bis-sulfonylation: Primary amines can react twice (

    
    ).
    
    • Fix: Use strictly 1.0 equiv of chloride, dilute conditions, and avoid excess base initially.

References

  • Mechanism of Sulfonylation

    • BenchChem.[5] (2025).[3][5][7][8][9] "An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group." Link

  • DMAP Catalysis

    • National Institutes of Health (PMC). (2017). "DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs." Link

  • Schotten-Baumann Conditions

    • Organic Process Research & Development.[1][9][10] (2012).[1][10] "Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide." Link

  • Pyridine Removal Protocols

    • BenchChem.[5] (2025).[3][5][7][8][9] "A Researcher's Guide to Pyridine Purification: A Comparative Analysis of Efficacy." Link

  • Reactivity of Cyanobenzenesulfonyl Chlorides

    • Royal Society of Chemistry. (1970). "α-Cyano-sulphonyl chlorides: their preparation and reactions." Link

Sources

Method

Application Note: Scalable Synthesis of 3-Cyano-N-(pyridin-2-yl)benzenesulfonamide

Abstract This application note details a robust, scalable protocol for the synthesis of 3-Cyano-N-(pyridin-2-yl)benzenesulfonamide , a pharmacologically relevant scaffold often utilized in carbonic anhydrase inhibitors a...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust, scalable protocol for the synthesis of 3-Cyano-N-(pyridin-2-yl)benzenesulfonamide , a pharmacologically relevant scaffold often utilized in carbonic anhydrase inhibitors and anticancer research. While the sulfonylation of anilines is routine, the reaction with 2-aminopyridine presents unique challenges due to the reduced nucleophilicity of the exocyclic amine and the potential for competitive ring-nitrogen sulfonylation (forming unstable sulfonimides). This guide transitions from a medicinal chemistry route to a process-optimized protocol capable of multi-gram to kilogram scale production, emphasizing impurity control, exotherm management, and the avoidance of chromatographic purification.

Introduction & Retrosynthetic Strategy

The target molecule, 3-Cyano-N-(pyridin-2-yl)benzenesulfonamide , features a sulfonamide linkage between a 3-cyanophenyl ring and a 2-pyridyl ring.

Structural Challenges
  • Nucleophilicity: The amino group at the 2-position of pyridine is less nucleophilic than a standard aniline due to the electron-withdrawing nature of the pyridine ring nitrogen.

  • Regioselectivity: 2-Aminopyridines possess two nucleophilic sites: the exocyclic amine (desired) and the ring nitrogen (undesired). Under kinetic control, sulfonyl chlorides may attack the ring nitrogen to form a sulfonylimino-1,2-dihydropyridine. However, using thermodynamic conditions (elevated temperature or specific bases like pyridine) favors the rearrangement to the stable, exocyclic N-sulfonamide.

Synthetic Route

The selected route utilizes a direct nucleophilic substitution under basic conditions.

Reaction Scheme:



Process Development & Optimization

Solvent and Base Screening

Initial small-scale screens evaluated three common systems to optimize yield and purity.

SystemBaseSolventT (°C)YieldObservations
A Et

N (1.5 eq)
DCM0

RT
65%Significant bis-sulfonylation observed. Slow reaction rate.
B Na

CO

(aq)
AcetoneRT72%"Schotten-Baumann" conditions. Product precipitated but contained unreacted amine.
C Pyridine Pyridine 0

RT
92% Homogeneous reaction. Clean conversion. Product precipitates upon water quench.

Decision: System C (Pyridine as solvent and base) was selected for scale-up. Pyridine acts as an excellent solvent for the polar intermediate, scavenges the HCl byproduct, and promotes the thermodynamic rearrangement of any kinetic ring-sulfonated byproducts to the desired sulfonamide.

Critical Process Parameters (CPPs)
  • Stoichiometry: A slight excess of sulfonyl chloride (1.1 eq) ensures complete consumption of the limiting reagent, 2-aminopyridine, which is difficult to remove from the final product by crystallization.

  • Temperature Control: The addition of sulfonyl chloride is exothermic. The internal temperature must be maintained

    
    C during addition to prevent decomposition of the acid chloride.
    
  • Quenching: The reaction mixture is quenched into water. The rate of addition and final pH control crystal size and purity.

Optimized Scale-Up Protocol

Scale: 50 g Input (2-Aminopyridine) Expected Yield: ~125 g (90-93%) Purity Target: >99.5% (HPLC)

Reagents & Materials
  • 2-Aminopyridine: 50.0 g (0.531 mol)

  • 3-Cyanobenzenesulfonyl chloride: 117.8 g (0.584 mol, 1.1 eq)

  • Pyridine (Anhydrous): 250 mL (5 Vol)

  • Water (DI): 1500 mL (30 Vol)

  • Ethanol (95%): For recrystallization

Step-by-Step Procedure
Step 1: Reaction Setup
  • Equip a 1 L 3-neck round-bottom flask with a mechanical stirrer, internal temperature probe, and a pressure-equalizing addition funnel.

  • Charge 2-Aminopyridine (50.0 g) and Pyridine (250 mL) into the flask.

  • Stir until fully dissolved.

  • Cool the solution to 0–5°C using an ice/water bath.

Step 2: Reagent Addition (Exotherm Control)
  • Dissolve 3-Cyanobenzenesulfonyl chloride (117.8 g) in a minimal amount of Pyridine (optional) or add as a solid in small portions if free-flowing. Note: For best control, dissolving in 50 mL DCM and adding dropwise is acceptable, but solid addition is standard if handled carefully.

  • Action: Add the sulfonyl chloride slowly over 45–60 minutes.

  • Monitor: Ensure internal temperature does not exceed 10°C .

  • After addition is complete, remove the ice bath and allow the mixture to warm to Room Temperature (20–25°C) .

  • Stir for 2 to 3 hours .

Step 3: In-Process Control (IPC)
  • Sampling: Take a 50 µL aliquot, quench in 1 mL MeOH.

  • Analysis: Run HPLC or TLC (50% EtOAc/Hexane).

  • Criteria: Reaction is deemed complete when 2-Aminopyridine is <1.0%.

Step 4: Quench and Isolation
  • Prepare a separate vessel with 1500 mL of cold DI water (0–5°C) under vigorous stirring.

  • Slowly pour the reaction mixture into the cold water. Caution: Mild exotherm.

  • A thick white to off-white precipitate will form immediately.

  • Stir the slurry for 1 hour to ensure all pyridine salts are dissolved in the aqueous phase and the solid is free-flowing.

  • Filtration: Filter the solid using a Buchner funnel.

  • Wash: Wash the cake with 3 x 200 mL water to remove residual pyridine and HCl.

  • Wash: Wash with 1 x 100 mL cold Ethanol to displace water and remove non-polar impurities.

Step 5: Purification (Recrystallization)

Note: The crude purity is typically >95%. For pharmaceutical grade (>99.5%), recrystallization is required.

  • Transfer the wet cake to a clean flask.

  • Add Ethanol (95%) (approx. 10 mL per gram of crude solid).

  • Heat to reflux until fully dissolved. If insolubles remain, filter hot.

  • Allow the solution to cool slowly to RT, then to 0°C for 2 hours.

  • Filter the crystals and wash with cold Ethanol.

  • Drying: Dry in a vacuum oven at 50°C for 12 hours.

Visual Workflows

Reaction Pathway & Mechanism

The following diagram illustrates the reaction pathway, including the potential kinetic trap (ring sulfonylation) and the thermodynamic product.

ReactionPathway Reactants Reactants 2-Aminopyridine + Ar-SO2Cl KineticIntermediate Kinetic Intermediate (Ring N-Sulfonylation) Unstable Reactants->KineticIntermediate Fast (<0°C) Product Target Product 3-Cyano-N-(pyridin-2-yl) benzenesulfonamide Reactants->Product Direct (Slow) Transition Thermodynamic Rearrangement KineticIntermediate->Transition Pyridine/RT Transition->Product

Caption: Reaction pathway showing the convergence to the thermodynamically stable exocyclic sulfonamide.

Process Flow Diagram

ProcessFlow Start Start: 50g 2-Aminopyridine Dissolve Dissolve in Pyridine (5 Vol) Cool to 0°C Start->Dissolve AddReagent Add 3-Cyanobenzenesulfonyl Cl (Control T < 10°C) Dissolve->AddReagent React Stir at RT (2-3 hrs) AddReagent->React IPC IPC: HPLC Check (<1% SM) React->IPC IPC->React Fail (Stir longer) Quench Quench into Water (30 Vol) Precipitate Product IPC->Quench Pass Filter Filtration & Wash (H2O + Cold EtOH) Quench->Filter Cryst Recrystallization (Ethanol Reflux) Filter->Cryst Dry Vacuum Dry (50°C) Cryst->Dry

Caption: Step-by-step unit operations for the scale-up synthesis.

Analytical Data (Reference)

  • Appearance: White to off-white crystalline solid.

  • Melting Point: 180–182 °C (Lit. range for similar analogs).

  • 1H NMR (400 MHz, DMSO-d6):

    
     12.1 (s, 1H, NH), 8.35 (s, 1H), 8.28 (d, 1H), 8.10 (d, 1H), 8.05 (d, 1H), 7.78 (t, 1H), 7.70 (t, 1H), 7.20 (d, 1H), 6.90 (t, 1H).
    
  • Mass Spec (ESI): [M+H]+ = 260.3.

Safety & Hazards

  • Pyridine: Flammable liquid and vapor. Harmful if inhaled or absorbed through skin. Causes male reproductive toxicity. Control: Use in a well-ventilated fume hood. Wear butyl rubber gloves (nitrile is permeable to pyridine).

  • Sulfonyl Chlorides: Corrosive and lachrymators. React violently with water to release HCl gas. Control: Handle in dry conditions. Quench slowly.

  • Exotherm: The reaction releases heat. On a large scale, failure to cool during addition can lead to runaway conditions or impurity formation.

References

  • BenchChem. (2025).[1][2] Application Notes and Protocols: Pyridine-2-sulfonate and Sulfonamide Synthesis. Retrieved from

  • Zhang, H., et al. (2008).[3] "Tetrabutylammonium Pyridin-2-olate: A New Reagent for the Efficient Synthesis of N-Aryl Pyridin-2-ones."[3] Synthesis, 1523-1524.[3] (Context on pyridine nucleophilicity).

  • Insuasty, B., et al. (2020). "Design and Synthesis of a New Class of Pyridine-Based N-Sulfonamides." ACS Omega, 5(40), 26039–26053.

  • Youn, S. W., et al. (2018). "Recent advances in synthesis of sulfonamides." Chemistry & Biology Interface, 8(4), 195.

Sources

Technical Notes & Optimization

Troubleshooting

solubility issues with 3-Cyano-N-(pyridin-2-yl)benzenesulfonamide in DMSO

Prepared by the Senior Application Scientist Team Welcome to the technical support center for 3-Cyano-N-(pyridin-2-yl)benzenesulfonamide. This guide is designed for researchers, scientists, and drug development professio...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 3-Cyano-N-(pyridin-2-yl)benzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to address common solubility challenges encountered when using this compound with Dimethyl Sulfoxide (DMSO). We will explore the underlying scientific principles of these issues and provide practical, field-proven troubleshooting strategies and protocols.

Frequently Asked Questions (FAQs)
Q1: I'm having difficulty dissolving 3-Cyano-N-(pyridin-2-yl)benzenesulfonamide in DMSO. It's either not dissolving completely or is forming a suspension. Why is this happening?

This is a common issue that can stem from several factors related to the compound's intrinsic properties and experimental conditions.

  • Physicochemical Properties: 3-Cyano-N-(pyridin-2-yl)benzenesulfonamide possesses a complex molecular structure with both polar (cyano, sulfonamide, and pyridine nitrogen) and nonpolar (benzene and pyridine rings) regions. While DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of compounds, the high crystal lattice energy of a solid compound can sometimes hinder dissolution.[1][2] The final solubility is a balance between these intermolecular forces.

  • Solvent Quality: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[3] Water content in DMSO can significantly decrease the solubility of many organic compounds.[4][5][6] Using an older bottle of DMSO that has been opened multiple times may introduce enough water to cause solubility problems.

  • Concentration: You may be attempting to create a stock solution that exceeds the compound's maximum solubility limit in DMSO at a given temperature.

  • Temperature: Dissolution is a thermodynamic process. At room temperature, the kinetic energy may be insufficient to break the compound's crystal lattice structure efficiently.[6] DMSO's relatively high freezing point of 18.5 °C (65.3 °F) means that on a cool lab bench, it may be partially solidified, which drastically reduces its solvation capacity.[1][7]

Q2: My compound dissolves in 100% DMSO, but it precipitates immediately when I dilute it into my aqueous cell culture media or buffer. What's going on?

This phenomenon is known as "solvent shock" or "crashing out."[8] It occurs when a compound dissolved in a strong organic solvent (like DMSO) is rapidly diluted into a solvent in which it is poorly soluble (like an aqueous buffer).[7][9] The DMSO disperses quickly, leaving the compound molecules in a localized, supersaturated aqueous environment where they aggregate and precipitate before they can be evenly dispersed.[8]

To mitigate this, you can:

  • Perform Stepwise Dilutions: Instead of a single large dilution, first create an intermediate dilution in a smaller volume of your aqueous medium. Mix thoroughly before adding this to the final volume.[8]

  • Slow, Dropwise Addition: Add the DMSO stock solution drop-by-drop to the final volume of aqueous media while gently vortexing or stirring. This ensures rapid dispersal and prevents localized high concentrations.[8][10]

  • Adjust Final Solvent Concentration: Many cell lines can tolerate a final DMSO concentration of 0.1% to 0.5%.[9] Keeping the DMSO concentration as high as is tolerable for your experiment can help maintain the compound's solubility.[7][9]

Q3: Can I heat the DMSO solution to help dissolve the compound?

Gentle warming is a standard and effective technique to increase solubility.[11] Heating provides the necessary energy to overcome the compound's crystal lattice energy. However, this must be done with caution:

  • Temperature Control: A 37°C water bath is generally a safe starting point.[11][12]

  • Compound Stability: While many sulfonamides are stable, excessive heat can potentially degrade some compounds.[13] DMSO itself can decompose at its boiling point (189 °C), and this decomposition can be catalyzed by acids and bases at lower temperatures.[1][14] However, gentle warming to 37-50°C is highly unlikely to cause DMSO degradation.[13][15]

  • Post-Warming: After warming to dissolve, allow the solution to cool to room temperature. If the compound remains in solution, it has formed a stable supersaturated solution. If it precipitates upon cooling, the initial concentration was too high.

Q4: I've noticed that my stock solution, which was clear before, now has visible crystals after being stored in the freezer. What should I do?

This is a common consequence of freeze-thaw cycles.[8][9] The process of freezing and thawing can promote the nucleation and growth of crystals, causing the compound to fall out of solution.

  • Re-dissolving: Before use, visually inspect your thawed aliquot. If crystals are present, gently warm the vial (e.g., at 37°C) and vortex until the solution is clear again.[8][9]

  • Prevention (Best Practice): The most effective way to prevent this is to aliquot your main stock solution into smaller, single-use volumes after initial preparation.[9][11] This minimizes the number of freeze-thaw cycles for the bulk of your compound.

Troubleshooting Workflow for Solubility Issues

If you are facing solubility challenges, follow this systematic workflow to diagnose and resolve the issue.

G cluster_checks Step 1: Verify Materials & Conditions cluster_actions Step 2: Apply Physical Dissolution Aids cluster_evaluation Step 3: Evaluate & Conclude start Initial Observation: 3-Cyano-N-(pyridin-2-yl)benzenesulfonamide does not fully dissolve in DMSO. check_dmso Is the DMSO anhydrous and high-purity? start->check_dmso check_dmso->start No. Use fresh, anhydrous DMSO. check_temp Is the lab/solution temperature >20°C? check_dmso->check_temp Yes check_temp->start check_conc Is the target concentration experimentally validated? check_temp->check_conc Yes action_vortex Vortex vigorously for 2-5 minutes. check_conc->action_vortex Yes failure Persistent Issue: Re-evaluate concentration. Consider preparing a lower concentration stock solution. check_conc->failure No. Start with a lower concentration. action_sonicate Sonicate in a water bath for 10-15 minutes. action_vortex->action_sonicate If not dissolved action_warm Warm gently (e.g., 37°C water bath) for 10 minutes. action_sonicate->action_warm If not dissolved eval_dissolved Is the compound fully dissolved? action_warm->eval_dissolved success Success! Solution is ready. Aliquot and store at -20°C. eval_dissolved->success Yes eval_dissolved->failure No

Caption: A systematic workflow for troubleshooting solubility issues.

Troubleshooting Summary Table
Step Action Scientific Rationale Key Considerations
1. Verify Materials Use fresh, high-purity, anhydrous DMSO.DMSO is hygroscopic; absorbed water can act as an anti-solvent, significantly reducing the solubility of nonpolar compounds.[5][6]Use sealed, smaller-volume bottles of DMSO. Avoid using old bottles that have been opened many times.
2. Apply Energy Vortex, sonicate, or warm the solution gently.These methods increase the kinetic energy of the solvent and solute molecules, helping to overcome the activation energy barrier for dissolution (crystal lattice energy).[6][11]Do not overheat, as this can risk compound degradation. A 37°C water bath is generally safe and effective.[11]
3. Check Concentration Prepare a lower concentration stock solution.Every compound has a maximum solubility limit. If physical methods fail, the desired concentration may simply be too high.[2]Determine the lowest acceptable stock concentration for your experimental design.
4. Prevent Precipitation Aliquot stock solutions into single-use volumes.This practice minimizes freeze-thaw cycles, which can cause the compound to precipitate out of solution over time.[9][11]Ensure aliquots are stored in tightly sealed vials at -20°C or -80°C.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution, incorporating best practices to maximize the chances of successful dissolution.

Materials:

  • 3-Cyano-N-(pyridin-2-yl)benzenesulfonamide (solid)

  • High-purity, anhydrous DMSO (e.g., ≤0.1% water)

  • Calibrated analytical balance

  • Sterile, appropriate-sized glass vial or microcentrifuge tube

  • Vortex mixer

  • Water bath sonicator

Procedure:

  • Calculate Required Mass: Determine the mass of the compound needed. For a 1 mL final volume of a 10 mM solution (Molecular Weight to be determined by user, assumed here for calculation example as ~271.3 g/mol ): Mass = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 271.3 g/mol = 2.713 mg

  • Weigh Compound: Accurately weigh the calculated mass of the compound and place it directly into your sterile vial.

  • Add DMSO: Add the calculated volume of anhydrous DMSO to the vial containing the solid compound.

  • Initial Mixing: Cap the vial securely and vortex vigorously for 2 minutes.[11] Visually inspect for undissolved particles.

  • Sonication (If Necessary): If the compound is not fully dissolved, place the vial in a water bath sonicator for 10-15 minutes.[11] The sonication process uses high-frequency sound waves to create micro-cavitations that help break apart solid aggregates.[6]

  • Gentle Warming (If Necessary): If solids persist, place the vial in a 37°C water bath for 10 minutes, vortexing intermittently.[11]

  • Final Inspection: Once the solution is completely clear with no visible particulates, it is ready.

  • Storage: For long-term storage, dispense the stock solution into single-use aliquots in tightly sealed tubes and store at -20°C or -80°C.[9]

References
  • Benchchem. (n.d.). Protocol for Dissolving Compounds in DMSO for Biological Assays.
  • Benchchem. (n.d.). Application Notes and Protocols for Dissolving Poorly Soluble Compounds for In-Vivo Studies.
  • Benchchem. (n.d.). Technical Support Center: Preventing Compound Precipitation in Culture Media.
  • ResearchGate. (n.d.). Degradation of DMSO by ozone-based advanced oxidation processes | Request PDF.
  • Wikipedia. (n.d.). Dimethyl sulfoxide.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Compound Precipitation in Cell Culture Media.
  • PubMed. (2009). Overcoming problems of compound storage in DMSO: solvent and process alternatives.
  • Royal Society Publishing. (2024). On the solubility of azodicarbonamide in water/DMSO mixtures: an experimental and computational study.
  • PubChem. (n.d.). 4-nitro-N-(pyridin-2-yl)benzenesulfonamide.
  • PubChem. (n.d.). 4-amino-N-(pyridin-2-ylmethyl)benzenesulfonamide.
  • Regulations.gov. (n.d.). Dimethyl Sulfoxide (DMSO) Physical Properties.
  • ACS Publications. (2021). Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO) III: Investigations Regarding the Main Decomposition.
  • NIST. (n.d.). (1) Benzenesulfonamide, 4-amino-N-2- pyridinyl- (sulfapyridine); C11H11N302S.
  • Benchchem. (n.d.). solubility and stability of 3-Cyano-4-methylbenzenesulfonamide in different solvents.
  • ResearchGate. (n.d.). Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO).
  • ResearchGate. (2015). How do I avoid precipitation of DMSO soluble compounds in water based culture media?.
  • Benchchem. (n.d.). 4-Methoxy-N-pyridin-2-yl-benzenesulfonamide|CAS 91393-33-8.
  • ResearchGate. (2014). Why is my compound soluble in DMSO, but precipitating with subsequent dilutions?.
  • APExBIO. (n.d.). Sulfanilamide - Antibacterial Agent for Microbiology Research.
  • LifeTein. (2023). How to dissolve peptide in DMSO and still be safe to the cell culture.
  • PubMed. (2005). A novel approach to determine water content in DMSO for a compound collection repository.
  • Ziath. (n.d.). Samples in DMSO: What an end user needs to know.
  • Shanghai Yearn Chemical Science-Tech Co., Ltd. (2024). How do you use dmso.

Sources

Optimization

Technical Support Center: Strategies for the Purification of Sulfonamides

Welcome to the Technical Support Center for sulfonamide synthesis. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in purifying their target sulfonamide pro...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for sulfonamide synthesis. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in purifying their target sulfonamide products from unreacted sulfonyl chlorides. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the "why" behind experimental choices, ensuring robust and reproducible purification strategies.

Frequently Asked Questions (FAQs)

Q1: I've finished my sulfonamide synthesis. What's the first step to deal with the excess sulfonyl chloride?

The most immediate and crucial step is to quench the reaction. This involves adding a reagent that will quickly react with the remaining sulfonyl chloride, converting it into a more benign and easily removable substance. The choice of quenching agent depends on the stability of your desired sulfonamide product.

Q2: My crude NMR shows unreacted sulfonyl chloride after an aqueous workup. Why didn't the water remove it?

While sulfonyl chlorides do react with water (hydrolyze) to form water-soluble sulfonic acids, this reaction can be slow, especially if the sulfonyl chloride is sterically hindered or if it has poor solubility in the aqueous phase.[1][2] Vigorous stirring and sufficient time are necessary, but often a more proactive quenching strategy is required before the workup.

Q3: I see a stubborn, oily residue in my product even after purification. What is it likely to be?

This is a classic sign of residual unreacted sulfonyl chloride.[2] Many sulfonyl chlorides are high-boiling oils and can persist through simple workups if not properly quenched.

Q4: When should I choose chromatography over recrystallization for purification?

Chromatography is generally preferred when you have a mixture of compounds with different polarities, such as your product, unreacted starting materials, and byproducts. Recrystallization is most effective when your product is highly pure, and you need to remove small amounts of soluble impurities.[3] If your product is an oil, chromatography is the more suitable choice.

In-Depth Troubleshooting Guides

Quenching: The First Line of Defense

The principle of quenching is to convert the reactive sulfonyl chloride into a species that can be easily separated from your desired sulfonamide. The choice of quenching agent is critical and depends on the stability of your product to the quenching conditions.

Workflow for Quenching Excess Sulfonyl Chloride

A Reaction Completion B Cool Reaction to 0 °C A->B G Product Stable to Base? B->G C Select Quenching Strategy D Aqueous Base Quench (e.g., NaHCO₃, NaOH) F Aqueous Workup D->F E Nucleophilic Quench (e.g., aq. NH₃, Methanol) E->F G->D Yes G->E No

Caption: A decision workflow for quenching unreacted sulfonyl chloride.

Troubleshooting Quenching Procedures
Problem Plausible Cause Recommended Solution
Sulfonyl chloride still present after quenching with water. Slow hydrolysis rate, poor mixing between organic and aqueous phases.Add a mild base like sodium bicarbonate to accelerate hydrolysis.[1] Increase stirring time and ensure vigorous mixing.
Product degradation during quenching. The product is sensitive to the quenching agent (e.g., base-sensitive functional groups).Use a milder quenching agent. A nucleophilic quench with a small amount of aqueous ammonia or an alcohol like methanol can be effective.[1] The resulting simple sulfonamide or sulfonate ester can then be removed via extraction or chromatography.
Formation of unexpected byproducts. The quenching agent is reacting with the desired product.Re-evaluate the compatibility of your product with the quenching agent. Consider using a scavenger resin for a cleaner, non-aqueous workup.[1]
Protocol: Nucleophilic Quenching with Aqueous Ammonia
  • Cool the reaction mixture to 0 °C in an ice bath to control any potential exotherm.[4]

  • Slowly add a dilute solution of aqueous ammonia dropwise with vigorous stirring.

  • Allow the mixture to stir for 15-30 minutes at 0 °C.

  • Proceed with an aqueous workup to remove the newly formed, more polar sulfonamide.

Aqueous Workup: Separating by Solubility

A well-executed aqueous workup is fundamental for removing water-soluble impurities. The strategy involves sequential washes with acidic, basic, and neutral solutions to exploit the different solubility properties of the components in your reaction mixture.

Troubleshooting Aqueous Workup
Problem Plausible Cause Recommended Solution
Persistent acidic impurities (e.g., sulfonic acid) in the organic layer. Incomplete neutralization or extraction.Perform additional washes with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[2][5] This deprotonates the sulfonic acid, forming a water-soluble salt that partitions into the aqueous layer.[2]
Formation of an emulsion during extraction. High concentration of salts or polar compounds at the interface.Add brine (saturated aqueous NaCl) to the separatory funnel. This increases the ionic strength of the aqueous layer, helping to break the emulsion.[5]
Loss of product into the aqueous layer. The product has some water solubility, especially if it contains acidic or basic functional groups.Back-extract the aqueous layers with the organic solvent to recover any dissolved product.[1]
Protocol: Standard Aqueous Workup
  • Transfer the quenched reaction mixture to a separatory funnel.

  • Dilute with the reaction solvent (e.g., ethyl acetate, DCM).

  • Wash sequentially with:

    • 1M HCl (if a tertiary amine base like triethylamine was used, to remove the amine salt).[6]

    • Saturated aqueous NaHCO₃ (to remove acidic byproducts like sulfonic acid).[5]

    • Water.

    • Brine (to remove the bulk of the water from the organic layer).[5]

  • Separate the organic layer and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filter and concentrate the organic layer under reduced pressure.

Column Chromatography: Purification by Polarity

Column chromatography is a powerful technique for separating compounds with different polarities.[3] For sulfonamides, normal-phase chromatography on silica gel is a common and effective method.[7]

Workflow for Column Chromatography Purification

A Crude Product B Develop TLC Method A->B C Optimal Rf between 0.2-0.4? B->C D Pack Column with Silica Gel C->D Yes K Adjust Solvent System C->K No E Load Sample (Dry or Wet) D->E F Elute with Mobile Phase E->F G Collect and Combine Fractions F->G H Analyze Fractions by TLC G->H I Evaporate Solvent H->I J Pure Sulfonamide I->J K->B

Caption: A generalized workflow for the purification of sulfonamides by column chromatography.

Troubleshooting Column Chromatography
Problem Plausible Cause Recommended Solution
Poor separation of product and sulfonyl chloride. Inappropriate mobile phase polarity.Optimize the mobile phase using Thin Layer Chromatography (TLC).[7] A good starting point is a mixture of hexanes and ethyl acetate.[8] Aim for an Rf value of 0.2-0.4 for your product for the best separation. Consider using a gradient elution, starting with a less polar solvent system and gradually increasing the polarity.
Product is not eluting from the column. The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase. For a hexane/ethyl acetate system, increase the percentage of ethyl acetate.[7]
Peak tailing in fractions. Column overload or interaction with active sites on the silica.Reduce the amount of sample loaded onto the column.[7] Consider deactivating the silica gel with a small amount of triethylamine in the mobile phase, but be aware this can affect retention times.
Recrystallization: The Final Polish

Recrystallization is an excellent technique for obtaining highly pure, crystalline sulfonamide products, provided the crude material is already relatively clean.[3] The principle is to dissolve the impure solid in a hot solvent and then allow it to cool, whereupon the desired compound crystallizes out, leaving the impurities in the solution.[9]

Troubleshooting Recrystallization
Problem Plausible Cause Recommended Solution
"Oiling out": Product separates as a liquid instead of crystals. The melting point of the solid is lower than the boiling point of the solvent, or high impurity concentration.[9]Re-dissolve the oil by heating, add more hot solvent, and allow it to cool more slowly.[9] Alternatively, switch to a lower-boiling point solvent or a different solvent mixture.[9]
No crystals form upon cooling. The solution is not saturated enough (too much solvent was used), or it is supersaturated.[9]If too much solvent was used, carefully evaporate some of it and allow it to cool again. To induce crystallization from a supersaturated solution, scratch the inside of the flask with a glass rod or add a seed crystal of the pure compound.[9]
Low recovery of the product. Too much solvent was used, or the cooling was incomplete.Use the minimum amount of hot solvent necessary to dissolve the compound.[10] Ensure the solution is cooled thoroughly, using an ice bath after it reaches room temperature, to maximize precipitation.[10]
Protocol: Single-Solvent Recrystallization
  • Choose a suitable solvent in which your sulfonamide is highly soluble when hot and poorly soluble when cold.[10] Common choices for sulfonamides include ethanol/water or ethyl acetate/hexanes mixtures.[6]

  • In an Erlenmeyer flask, dissolve the crude sulfonamide in the minimum amount of the boiling solvent.

  • If the solution is colored, you can add a small amount of activated charcoal and perform a hot gravity filtration.[9]

  • Allow the hot, clear solution to cool slowly to room temperature.

  • To maximize yield, place the flask in an ice bath for 15-30 minutes.[9]

  • Collect the crystals by vacuum filtration, wash them with a small amount of the cold solvent, and dry them thoroughly.[3]

By understanding the principles behind each purification technique and anticipating potential challenges, you can develop a robust and efficient strategy for obtaining high-purity sulfonamide products.

References
  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Sulfonyl Chloride Work-up. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols for Sulfonamide Synthesis using 2,4-Dichlorobenzenesulfonyl Chloride. BenchChem.
  • BenchChem. (2025). Technical Support Center: Crystallinity of Sulfonamide Compounds. BenchChem.
  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Recrystallization of Sulfonamide Products. BenchChem.
  • Taylor, L. T., & Chang, C. K. (1996). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography.
  • BenchChem. (2025).
  • ResearchGate. (n.d.). (PDF) Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. Retrieved from [Link]

  • BenchChem. (2025). managing exothermic reactions in the synthesis of sulfonamides. BenchChem.
  • ResearchGate. (2016). How to remove excess or unreacted methane sulphonyl chloride from the reaction mixture. Retrieved from [Link]

  • MDPI. (2022). HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. Retrieved from [Link]

  • BenchChem. (2025). Byproduct identification and removal in sulfonamide synthesis. BenchChem.
  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation. Retrieved from [Link]

  • Scribd. (n.d.). Recrystallization of Sulfanilamide. Retrieved from [Link]

  • MDPI. (2019). A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations. Retrieved from [Link]

  • Bowser, J. R., & Williams, P. J. (2014). Preparation of sulfonamides from N-silylamines. Tetrahedron Letters, 55(30), 4111-4113.
  • ResearchGate. (n.d.). An Overview of Chromatographic Analysis of Sulfonamides in Pharmaceutical Preparations and Biological Fluids. Retrieved from [Link]

  • Journal of the American Chemical Society. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Retrieved from [Link]

  • Tetrahedron Letters. (1993). The chlorosulfonyl moiety as a leaving group: hydride reduction of sulfonyl chlorides. 34(20), 3279-3282.
  • Khan, K. M., et al. (2013). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs.
  • Google Patents. (n.d.). US2777844A - Sulfonamide purification process.
  • ACS Publications. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Retrieved from [Link]

  • BenchChem. (2025).
  • Organic Letters. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Retrieved from [Link]

  • Chemical Communications. (2014). Sulfonyl chlorides as an efficient tool for the postsynthetic modification of Cr-MIL-101-SO3H and CAU-1-NH2. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 4-Cyano-2-methoxybenzenesulfonyl Chloride. Retrieved from [Link]

  • BenchChem. (2025). A Comparative Guide to Sulfonyl Chlorides in Organic Synthesis: 4-(Chlorosulfonyl)benzoic Acid in Focus. BenchChem.
  • Angewandte Chemie. (2020). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. 59(48), 21535-21540.
  • Islam, M. M., et al. (2020). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Molecular Structure, 1209, 127962.
  • Organic Letters. (2010). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. 12(24), 5664-5667.
  • ResearchGate. (n.d.). Mild and General Method for the Synthesis of Sulfonamides. Retrieved from [Link]

  • European Journal of Chemistry. (2022).
  • ResearchGate. (n.d.). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Retrieved from [Link]

  • UCL Discovery. (n.d.). The Synthesis of Functionalised Sulfonamides. Retrieved from [Link]

  • Macmillan Group - Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Retrieved from [Link]

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Troubleshooting

Technical Support: Optimizing pH for N-(pyridin-2-yl)benzenesulfonamide Precipitation

The following technical guide details the optimization of pH for the precipitation of N-(pyridin-2-yl)benzenesulfonamide . This document is structured for researchers requiring high-purity isolation of this amphoteric su...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the optimization of pH for the precipitation of N-(pyridin-2-yl)benzenesulfonamide . This document is structured for researchers requiring high-purity isolation of this amphoteric sulfonamide scaffold.

Executive Summary: The Solubility "U-Curve"

The precipitation of N-(pyridin-2-yl)benzenesulfonamide is governed by its amphoteric nature .[1] Unlike simple organic acids, this molecule possesses two ionizable centers that create a "U-shaped" solubility profile.[1]

  • The Acidic Center: The sulfonamide nitrogen (

    
    ).[1] At high pH, this deprotonates to form a water-soluble anion.[1]
    
  • The Basic Center: The pyridine nitrogen.[2][3][4][5][6] At low pH, this protonates to form a water-soluble cation.[1]

  • The Optimization Target: You must target the Isoelectric Zone (pH 4.0 – 6.0) . In this window, the molecule exists predominantly as a neutral, non-ionized species, exhibiting minimum aqueous solubility.[1]

Physicochemical Constants (Approximate)
ParameterValueSignificance
pKa₁ (Basic) ~2.5 – 3.0Protonation of Pyridine N. Below this pH, solubility increases drastically.[1]
pKa₂ (Acidic) ~8.0 – 8.4Deprotonation of Sulfonamide N. Above this pH, solubility increases.[1]
Target pH 4.5 – 5.5 Zone of Maximum Precipitation (Yield >95%) .

Mechanism & Species Distribution

Understanding the ionization state is critical to preventing yield loss.[1]

G cluster_0 Acidic Medium (pH < 2) cluster_1 Neutral Medium (pH 4-6) cluster_2 Alkaline Medium (pH > 9) Cation Cationic Species (Soluble) Py-NH+ Neutral Neutral Species (Insoluble Precipitate) Target Form Cation->Neutral Add Base (Raise pH) Neutral->Cation Add Acid (Lower pH) Anion Anionic Species (Soluble) SO2-N- Neutral->Anion Add Base (Raise pH) Anion->Neutral Add Acid (Lower pH)

Figure 1: Ionization states of N-(pyridin-2-yl)benzenesulfonamide dependent on pH.

Optimized Precipitation Protocols

Protocol A: Precipitation from Alkaline Reaction Mixtures

Use this method if your synthesis was performed in aqueous base (NaOH) or if you are reprocessing crude material.[1]

Reagents:

  • Crude N-(pyridin-2-yl)benzenesulfonamide solution (in 1M NaOH).[1]

  • Glacial Acetic Acid (preferred over HCl for finer control).[1]

  • pH Meter (calibrated).

Step-by-Step Workflow:

  • Clarification: If the alkaline solution is cloudy, filter it through Celite to remove non-acidic impurities.[1]

  • Initial Acidification: While stirring rapidly at room temperature (20-25°C), slowly add acid until the pH reaches 8.5 .

    • Note: The solution may remain clear or turn slightly milky.[1]

  • Critical Crystallization Phase:

    • Cool the solution to 10–15°C .

    • Dropwise add Acetic Acid until pH reaches 5.0 .[1]

    • Caution: Do not overshoot to pH < 3.0, or the product will redissolve as the pyridinium salt.

  • Digestion: Stir the slurry at pH 5.0 for 30–60 minutes. This "Ostwald Ripening" allows small crystals to dissolve and redeposit on larger ones, improving filterability.[1]

  • Filtration: Filter the white precipitate.[1]

  • Wash: Wash the cake with water adjusted to pH 5.0 . (Using neutral distilled water is acceptable, but pH 5 water prevents any surface dissolution).[1]

Protocol B: Recovery from "Oiled Out" Material

Use this method if your product has formed a sticky gum instead of a powder.

Reagents:

  • Ethanol (95%) and Water.[1]

Step-by-Step Workflow:

  • Dissolution: Redissolve the gummy material in the minimum amount of warm Ethanol (50–60°C).

  • Precipitation: Add warm water slowly until slight turbidity persists.[1]

  • Seeding: Add a few crystals of pure product (if available) or scratch the glass side.

  • Cooling: Allow the mixture to cool to room temperature slowly (over 2 hours), then chill to 4°C. Rapid cooling promotes oiling; slow cooling promotes crystallization.

Troubleshooting Guide (FAQ)

Q1: I acidified the solution to pH 1 to ensure everything precipitated, but my yield is very low. What happened?

Diagnosis: You passed the isoelectric point.[1] Explanation: Unlike simple carboxylic acids, this compound has a basic pyridine ring.[1] At pH 1, the pyridine nitrogen becomes protonated (


), forming a water-soluble cation.[1]
Solution:  Neutralize the filtrate with dilute NaOH back to pH 5.0 . The missing product will precipitate.[1]
Q2: The product is "oiling out" (forming a sticky gum) instead of crystallizing.

Diagnosis: The precipitation is happening too fast or at a temperature above the "oiling limit" (often near the melting point of the solvated impurity mix). Solution:

  • Control Temperature: Keep the solution cool (10–15°C) during acidification.

  • Switch Acids: Use Acetic Acid instead of HCl. The weaker acid allows for a more gradual pH change, preventing local zones of high acidity that trap impurities.

  • Co-solvent: If oiling persists, add 10% Ethanol to the aqueous mixture before acidifying.[1] This increases the solubility of impurities that might be causing the oiling.

Q3: My product has a yellow/brown color. How do I remove it?

Diagnosis: Oxidation products of aminopyridine or trapped iodine/sulfur species.[1] Solution:

  • Dissolve the crude solid in 1M NaOH (pH > 10).

  • Add Activated Charcoal (5% w/w) and stir for 30 minutes.

  • Filter through Celite.[1]

  • Reprecipitate the clear filtrate by adjusting pH to 5.0 .

Q4: The melting point is lower than the literature value (126-128°C for related analogs).

Diagnosis: Occlusion of inorganic salts (NaCl/NaOAc) or water.[1] Solution: Sulfonamides can trap salts in the crystal lattice during rapid precipitation.[1]

  • Resuspend the solid in water at pH 5.0.[1]

  • Stir vigorously for 1 hour (slurry wash).

  • Filter and dry under vacuum at 50°C.

Quantitative Data Summary

ConditionDominant SpeciesSolubilityAction
pH < 2.0 Cation (

)
HighAvoid (Product Loss)
pH 4.5 – 5.5 Neutral (

)
Minimum Target (Precipitation)
pH > 9.0 Anion (

)
HighDissolution / Cleaning

References

  • PubChem. (2025).[1] Sulfapyridine (Analogous Structure & pKa Data). National Library of Medicine. [Link]

  • Perlovich, G. L., et al. (2013).[1] Thermodynamics of solubility, sublimation and solvation processes of sulfonamides. Journal of Chemical Thermodynamics. (Contextual pKa and solubility mechanisms).

  • ChemRxiv. (2019).[1] Accurate Prediction of the Aqueous pKa Values of Sulfonamide Drugs Using Equilibrium Bond Lengths. [Link][7][8][9]

Sources

Optimization

troubleshooting low purity in sulfonamide synthesis

Technical Guide & Troubleshooting Center Status: Operational Lead Scientist: Senior Application Specialist Topic: Troubleshooting Low Purity in Sulfonamide Synthesis Introduction Welcome to the technical support hub for...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide & Troubleshooting Center

Status: Operational Lead Scientist: Senior Application Specialist Topic: Troubleshooting Low Purity in Sulfonamide Synthesis

Introduction

Welcome to the technical support hub for sulfonamide synthesis. Low purity in these reactions is rarely random; it is usually a deterministic result of competing kinetic pathways—specifically hydrolysis and bis-sulfonylation .

This guide abandons generic advice in favor of mechanistic root-cause analysis. We focus on two control points: Upstream Reaction Control (preventing impurities) and Downstream Isolation (leveraging chemical properties for purification).

Module 1: Upstream Reaction Control

Objective: Minimize the formation of bis-sulfonamides and sulfonic acids.

The Impurity Landscape

In a typical reaction between a primary amine (


) and a sulfonyl chloride (

), three outcomes compete. Understanding this competition is the key to purity.
  • The Desired Path: Amine attacks Sulfonyl Chloride

    
    Sulfonamide .
    
  • The Over-Reaction (Bis-sulfonylation): The product (Sulfonamide) is acidic (

    
    ). In the presence of base, it deprotonates to form a nucleophilic anion (
    
    
    
    ), which attacks another equivalent of sulfonyl chloride
    
    
    Bis-sulfonamide .
  • The Moisture Trap (Hydrolysis): Water attacks Sulfonyl Chloride

    
    Sulfonic Acid  (dead end).
    
Mechanistic Visualization

The following diagram maps the kinetic competition you must control.

SulfonamidePathways Start Sulfonyl Chloride (Ar-SO2Cl) Product Sulfonamide (Product) Start->Product + Amine (Fast) Acid Sulfonic Acid (Impurity) Start->Acid + Water (Hydrolysis) Amine Primary Amine (R-NH2) Water Moisture (H2O) Anion Sulfonamide Anion (Nucleophilic) Product->Anion + Base (Deprotonation) Bis Bis-Sulfonamide (Impurity) Anion->Bis + Excess Ar-SO2Cl (Over-reaction)

Caption: Kinetic competition pathways. Note that Bis-sulfonylation requires the Product to re-engage with the Starting Material.

Protocol 1: Stopping Bis-sulfonylation

Issue: "My LCMS shows a mass corresponding to [M + Sulfonyl]^+." Root Cause: High local concentration of sulfonyl chloride relative to the amine, or using a base that is too strong/concentrated.

Corrective Action:

  • Invert Addition Order: Never add the amine to the sulfonyl chloride. Always add the sulfonyl chloride (dissolved in solvent) dropwise to the amine solution. This ensures the amine is always in excess until the very end, statistically favoring mono-substitution.

  • Stoichiometry Check: Do not use >1.1 equivalents of sulfonyl chloride. If the sulfonyl chloride is old/hydrolyzed, purify it first rather than adding "extra" to compensate.

  • Base Selection: If using a primary amine, avoid strong bases (like NaH) which rapidly deprotonate the product. Pyridine or Triethylamine (TEA) are standard.

Module 2: Downstream Isolation (The "Swing" Method)

Objective: Purify without chromatography by exploiting


 differences.

This is the most robust method for sulfonamide purification. It relies on the fact that primary sulfonamides are acidic (


) , whereas amines are basic .
The "Self-Validating" Extraction Protocol

This system validates itself: if the product precipitates at the final step, it is chemically pure regarding neutral and basic impurities.

Prerequisites:

  • Product must be a primary sulfonamide (

    
    ).
    
  • Product must be solid.

PhaseActionChemical StateWhere is the Product?What is Removed?
1. Acid Wash Dissolve crude in EtOAc; wash with 1M HCl.Product = Neutral (

)
Organic Layer Unreacted Amine (becomes

salt in water).
2. Base Extraction Extract Organic layer with 1M NaOH.Product = Anionic Salt (

)
Aqueous Layer Bis-sulfonamides & Neutral impurities (stay in Organic).
3. Isolation Separate Aqueous layer; Acidify with HCl to pH ~2.Product = Neutral (Precipitates)Solid Precipitate Sulfonic acids (remain soluble in water).
Logic Flowchart

Use this decision tree to guide your work-up.

ExtractionLogic Crude Crude Reaction Mixture (Product, Amine, Bis-impurity) Step1 Step 1: Dissolve in Organic Wash with 1M HCl Crude->Step1 Split1 Separation 1 Step1->Split1 Aq1 Aqueous Layer (Acidic) Contains: Unreacted Amine Salts Split1->Aq1 Discard Org1 Organic Layer Contains: Product + Bis-impurity Split1->Org1 Step2 Step 2: Extract Organic with 1M NaOH Org1->Step2 Split2 Separation 2 Step2->Split2 Org2 Organic Layer Contains: Bis-sulfonamide + Neutrals (DISCARD) Split2->Org2 Aq2 Aqueous Layer (Basic) Contains: Product as Salt Split2->Aq2 Step3 Step 3: Acidify Aqueous to pH 2 Aq2->Step3 Final Precipitate (Pure Sulfonamide) Step3->Final

Caption: The "Acid-Base Swing" separates the product from both basic amines and neutral bis-sulfonamides.

Module 3: FAQ & Troubleshooting

Q: My product is oiling out during recrystallization. How do I fix this? A: This often happens when the impurity profile lowers the melting point.

  • Use the "Cloud Point" method: Dissolve the oil in a minimum amount of hot "good" solvent (e.g., Ethanol). Add the "bad" solvent (e.g., Water) dropwise until a persistent cloudiness appears.

  • Seed it: Add a tiny crystal of pure product (if available) or scratch the glass surface to induce nucleation.

  • Slow Cooling: Wrap the flask in foil or place it in a warm water bath and let it cool to room temperature overnight. Rapid cooling traps impurities and causes oiling.

Q: I used a secondary amine, so I can't use the NaOH extraction method. Now what? A: Correct. Secondary sulfonamides (


) have no acidic proton.
  • Strategy: You must rely on the Acid Wash (Module 2, Step 1) to remove unreacted amine.

  • Purification: If bis-sulfonylation is impossible (no protons on nitrogen), your main impurity is likely sulfonic acid or sulfonyl chloride.

    • Sulfonyl Chloride removal: Stir the crude organic layer with aqueous ammonia or dimethylamine for 30 mins. This converts residual chloride to a highly polar sulfonamide that can be washed away or separated by chromatography easily.

Q: The reaction is sluggish. Should I heat it? A: Proceed with caution. Heating increases the rate of hydrolysis significantly more than the rate of sulfonylation.

  • Alternative: Add a catalyst like DMAP (4-Dimethylaminopyridine) (0.1 eq). This forms a highly reactive N-acylpyridinium intermediate that accelerates the reaction without heat [1].

References

  • BenchChem. (2025).[1] An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group. Retrieved from

  • National Institutes of Health (NIH). (2019). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs. Retrieved from

  • MDPI. (2019). A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide Derivatives. Retrieved from

  • University of Massachusetts. (n.d.). Acid-Base Extraction: Separation of Acidic, Basic and Neutral Compounds.[2] Retrieved from

Sources

Troubleshooting

stability of 3-cyano group under acidic hydrolysis conditions

Technical Support Center: Stability and Hydrolysis of the 3-Cyano Group Under Acidic Conditions Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter troubleshooting requests...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability and Hydrolysis of the 3-Cyano Group Under Acidic Conditions

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter troubleshooting requests regarding the stability and targeted hydrolysis of nitrile-containing compounds. The 3-cyano group (often found in scaffolds like 3-cyanopyridine or 3-cyanoindoles) presents unique challenges due to its electronic environment and phase-transfer limitations.

This guide is designed to provide you with mechanistic insights, actionable troubleshooting steps, and self-validating protocols to ensure your acidic hydrolysis workflows are reproducible and scientifically sound.

Section 1: Mechanistic Insights & FAQs

Q1: What dictates the stability of the 3-cyano group under acidic conditions? A1: The cyano group (-C≡N) is generally stable at neutral pH but becomes highly susceptible to hydrolysis under strongly acidic conditions[1]. In an acidic environment, the nitrogen atom is protonated, which significantly increases the electrophilicity of the nitrile carbon[2]. For 3-cyano compounds, the electron-withdrawing nature of the adjacent aromatic ring or double bonds can further activate this carbon toward nucleophilic attack by water[3]. However, apparent "stability" in the lab is often an illusion caused by poor aqueous solubility; without sufficient heat or a co-solvent, the kinetic barrier for the initial water attack remains too high for the reaction to proceed[4].

Q2: What is the exact mechanistic pathway when the 3-cyano group hydrolyzes in acid? A2: Acid-catalyzed hydrolysis is a cascading, two-stage process. First, protonation of the cyano nitrogen makes the carbon highly electrophilic, allowing water to attack and form an imidic acid intermediate. This intermediate rapidly tautomerizes to an amide[5]. In the second stage, the amide is further protonated and hydrolyzed by another water molecule, releasing an ammonium ion (NH₄⁺) and yielding the final carboxylic acid[1]. Because the ammonium ion is a stable leaving group in acid, the reaction is thermodynamically driven to completion, making it notoriously difficult to isolate the intermediate amide under these conditions[5].

Mechanism Nitrile 3-Cyano Compound (R-C≡N) Protonated Protonated Nitrile (R-C≡N⁺H) Nitrile->Protonated + H⁺ Imidic Imidic Acid (R-C(OH)=NH) Protonated->Imidic + H₂O Amide Amide Intermediate (R-CONH₂) Imidic->Amide Tautomerization Carboxylic Carboxylic Acid (R-COOH) Amide->Carboxylic + H₂O, H⁺ - NH₄⁺

Logical flow of the acid-catalyzed hydrolysis mechanism of a 3-cyano group.

Section 2: Troubleshooting Guide

Q3: My acidic hydrolysis is stalling, and I am recovering unreacted 3-cyano starting material. How do I drive the reaction to completion? A3: This is fundamentally a phase-transfer and solubility issue. Nitriles are often poorly soluble in aqueous acids like HCl or H₂SO₄[4]. If your 3-cyano compound is highly lipophilic, it will remain in the organic phase, and the hydrolysis—which must occur at the aqueous-organic interface—will stall. Causality & Solution: Introduce an organic-soluble strong acid catalyst, such as a sulfonic acid (e.g., p-toluenesulfonic acid), or use a miscible co-solvent like ethanol or dioxane to homogenize the mixture[4]. Ensure the reaction is heated to reflux (typically >60°C), as elevated temperatures are required to overcome the activation energy of the initial nucleophilic attack[1].

Q4: I am observing unwanted side reactions, such as ring degradation or decarboxylation. How can I prevent this? A4: 3-cyano compounds containing other sensitive functional groups (e.g., tetrahydropyridine rings) can undergo oxidation, polymerization, or ring-opening under harsh acidic reflux[6]. Furthermore, if your molecule generates a β-keto acid motif during hydrolysis, it will spontaneously decarboxylate upon heating. Causality & Solution: Lower the acid concentration (e.g., from 37% HCl to 10% HCl) and reduce the temperature to 40-50°C. If the substrate is extremely acid-sensitive, abandon chemical hydrolysis and switch to an enzymatic biocatalysis method using nitrilases. Nitrilases operate at neutral pH and ambient temperature, offering perfect chemoselectivity for the cyano group without degrading the parent scaffold[3].

Quantitative Troubleshooting Data

ObservationMechanistic CauseRecommended Solution
Reaction stalls at 0-10% conversion Poor aqueous solubility of the lipophilic 3-cyano substrate[4].Add a co-solvent (EtOH/Dioxane) or use an organic-soluble sulfonic acid catalyst[4].
Accumulation of Amide intermediate Insufficient thermal energy to drive the second hydrolysis step[5].Increase temperature to reflux (>80°C) and ensure excess acid is present[1].
Substrate degradation / Black tar formation Harsh oxidation or polymerization of sensitive ring systems (e.g., tetrahydropyridines)[6].Reduce acid concentration to 10%, lower temperature to 40°C, or use enzymatic nitrilases[3].
Loss of product mass (Decarboxylation) Formation of an unstable β-keto carboxylic acid intermediate.Avoid heat during workup; extract immediately at low temperatures (0-5°C).

Section 3: Experimental Protocols

Q5: What is a reliable, self-validating protocol for the complete acidic hydrolysis of a 3-cyano group to a carboxylic acid? A5: To ensure trustworthiness, a protocol must be self-validating. This means incorporating analytical checkpoints (like TLC or HPLC) to confirm the transition from the non-polar nitrile to the highly polar carboxylic acid. Below is a field-proven methodology.

Step-by-Step Methodology:

  • Reagent Preparation: Weigh 1.0 equivalent of the 3-cyano substrate into a round-bottom flask. Add 10 volumes of 6M aqueous HCl. If the substrate does not dissolve or suspend uniformly, add 2-3 volumes of ethanol as a co-solvent[4].

  • Reaction Initiation: Attach a reflux condenser and heat the mixture to 80-100°C with vigorous stirring. The vigorous stirring maximizes the surface area at the aqueous-organic interface.

  • Self-Validation Checkpoint (Monitoring): After 2 hours, take a 50 µL aliquot, neutralize it with saturated NaHCO₃, and extract with ethyl acetate. Run a TLC (Hexanes:EtOAc 7:3). You should observe the disappearance of the high-Rf nitrile spot and the transient appearance of a mid-Rf amide spot[5].

  • Driving to Completion: Continue refluxing for 12-24 hours until HPLC or TLC indicates complete conversion of both the nitrile and the amide intermediate to the baseline-retained carboxylic acid[1].

  • Workup and Isolation: Cool the reaction mixture to 0-5°C in an ice bath. The carboxylic acid product will typically precipitate out of the acidic aqueous solution.

  • Purification: Isolate the precipitate via vacuum filtration, wash with ice-cold water to remove residual HCl, and recrystallize from ethanol/water to obtain the pure 3-carboxylic acid derivative.

Workflow Start 1. Weigh 3-Cyano Substrate Acid 2. Add Aqueous Acid (e.g., 6M HCl) Start->Acid Heat 3. Reflux at 80-100°C Acid->Heat Cool 4. Cool to 0-5°C Heat->Cool Extract 5. Vacuum Filtration Cool->Extract Purify 6. Recrystallization Extract->Purify

Step-by-step experimental workflow for the acidic hydrolysis of a 3-cyano compound.

References

  • Title: Hydrolysis of Nitriles Definition - Organic Chemistry II...
  • Source: pearson.
  • Source: wikipedia.
  • Source: benchchem.
  • Source: google.
  • Source: chemistrysteps.

Sources

Optimization

Technical Support Center: Recrystallization of N-(pyridin-2-yl)sulfonamides

The following technical guide is structured as a Tier-3 Support Resource for pharmaceutical scientists and process chemists. It synthesizes standard operating procedures with mechanistic insights to address common purifi...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a Tier-3 Support Resource for pharmaceutical scientists and process chemists. It synthesizes standard operating procedures with mechanistic insights to address common purification challenges for N-(pyridin-2-yl)sulfonamides.

Executive Summary

N-(pyridin-2-yl)sulfonamides (e.g., Sulfapyridine and its derivatives) represent a class of compounds exhibiting significant pH-dependent solubility and polymorphism. Successful purification requires managing three critical variables:

  • Acidity: The sulfonamide -NH- proton (pKa ~8.4) allows manipulation via pH swings.

  • Tautomerism: The equilibrium between the sulfonamide and sulfonimide forms is solvent-dependent.

  • Side-Reactions: The formation of bis-sulfonamides (over-sulfonylation) is a persistent impurity that resists simple recrystallization.

Solvent Selection Matrix

Q: Which solvent system provides the best balance between yield and purity?

A: There is no single "universal" solvent, but aqueous ethanol and aqueous isopropanol are the industry standards. The choice depends on your specific derivative's lipophilicity.

Comparative Solvent Performance Table
Solvent SystemRatio (v/v)SuitabilityKey AdvantagesPotential Risks
Ethanol / Water 2:1 to 1:2High Excellent for polar derivatives; favors stable polymorphs.May require high volumes for very lipophilic analogs.
Isopropanol (IPA) / Water 70:30High Higher boiling point than EtOH; better for "oiling out" issues.Slightly harder to remove trace solvent (higher bp).
Methanol 100%Medium Good for initial crude cleanup; high solubility.Often too soluble; poor recovery yields without water antisolvent.
Acetone 100%Low High solubility.rarely crystallizes well alone; useful only as solvent #1 in binary pairs.
THF or Dioxane VariableAvoid High solubility.Critical Risk: Forms stable solvates (pseudopolymorphs) that are difficult to dry [1].
Decision Logic for Solvent Selection

Use the following logic flow to determine your starting point.

SolventSelection Start Start: Crude Material SolubilityCheck Check Solubility in Boiling EtOH Start->SolubilityCheck Soluble Fully Soluble? SolubilityCheck->Soluble Yes Add Water dropwise until turbid (Cloud Point) Soluble->Yes Yes No Switch to IPA/Water (70:30) Soluble->No No Result1 System: EtOH/H2O (Binary) Yes->Result1 Result2 System: IPA/H2O (Single or Binary) No->Result2

Troubleshooting: The "Oiling Out" Phenomenon

Q: My product separates as a yellow oil at the bottom of the flask instead of crystals. Why is this happening?

A: "Oiling out" (liquid-liquid phase separation) occurs when the melting point of your solvated compound drops below the boiling point of the solvent mixture.[1] This is often exacerbated by impurities which depress the melting point.

Immediate Corrective Actions:

  • Re-heat: Return the mixture to a boil until the oil redissolves.

  • Add Solvent: Add 10-20% more of the good solvent (e.g., Ethanol) to lower the saturation slightly.

  • Seed: Cool the solution very slowly to just below the saturation point and add a seed crystal. This provides a template for the lattice, bypassing the amorphous oil phase.

  • Temperature Control: Do not use an ice bath immediately. Allow the flask to cool to room temperature undisturbed. Rapid cooling promotes oiling.

Scientific Insight: Sulfonamides often exhibit a wide "metastable zone width." If you cool too fast, the solution enters the labile zone where spontaneous nucleation (often amorphous) occurs before crystal growth can start.

Advanced Impurity Management: Removing Bis-Sulfonamides

Q: I have a persistent impurity that co-crystallizes with my product. How do I remove the bis-sulfonamide byproduct?

A: This is a classic synthesis problem. The reaction of 2-aminopyridine with sulfonyl chlorides often yields a mixture of the desired mono-sulfonamide and the unwanted bis-sulfonamide (


).

Recrystallization is often inefficient for separating these because their solubilities are similar. Instead, utilize the Acid-Base Switch technique before recrystallization.

The Mechanism[2]
  • Mono-sulfonamide: Contains an acidic -NH- proton (pKa ~8.4). Soluble in dilute base.

  • Bis-sulfonamide: Contains no acidic proton. Insoluble in dilute base.

Purification Protocol (The "Base Wash")
  • Dissolution: Suspend your crude solid in 1M NaOH (approx. 10 mL per gram).

  • Extraction/Filtration:

    • The mono-sulfonamide will dissolve (forming the sodium salt).

    • The bis-sulfonamide will remain as an undissolved solid or oil.

    • Filter the solution (or extract with ethyl acetate if the impurity is oily) to remove the bis-species.

  • Precipitation: Take the clear aqueous filtrate and slowly acidify with 1M HCl or Acetic Acid to pH ~5-6.

  • Collection: The pure mono-sulfonamide will precipitate as a white solid.

  • Final Polish: Recrystallize this precipitated solid from Ethanol/Water to remove trapped salts.

Standard Operating Procedure (SOP)

Workflow: Recrystallization of N-(pyridin-2-yl)benzenesulfonamide

Prerequisites:

  • Crude compound (approx.[1][2][3][4] 5g)

  • Solvent: Ethanol (95%) and Distilled Water

  • Apparatus: Erlenmeyer flask, Hot plate/stirrer, Büchner funnel.

Step-by-Step Protocol:

  • Saturation: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of boiling Ethanol required to dissolve the solid.

    • Note: If the solution is dark, add activated charcoal (1-2% w/w) and boil for 2 minutes, then filter hot through Celite.

  • The Cloud Point: Once dissolved, keep the solution boiling and add hot water dropwise.

    • Stop immediately when a faint, persistent turbidity (cloudiness) appears.

  • Clarification: Add a few drops of boiling Ethanol to just clear the turbidity. The solution is now saturated at the boiling point.

  • Controlled Cooling:

    • Remove from heat.[1][5]

    • Cover the flask mouth with foil (poke small holes) or a watch glass.

    • Allow to cool to room temperature undisturbed (approx. 1-2 hours).

  • Crystallization: Once at room temperature, inspect for crystals. If heavy crystallization has occurred, cool further in an ice bath (0-5°C) for 30 minutes to maximize yield.

  • Isolation: Filter via vacuum filtration.[3] Wash the cake with a small volume of ice-cold 50% Ethanol/Water .

  • Drying: Dry in a vacuum oven at 50°C. N-(pyridin-2-yl)sulfonamides are generally heat stable, but avoid temperatures >80°C to prevent discoloration.

RecrystallizationWorkflow Step1 Dissolve Crude in Hot Ethanol Step2 Add Hot Water to Cloud Point Step1->Step2 Step3 Add drops of EtOH to clear solution Step2->Step3 Step4 Cool slowly to RT (Avoid Oiling) Step3->Step4 Step5 Ice Bath (30 mins) Step4->Step5 Step6 Vacuum Filtration & Cold Wash Step5->Step6

References

  • Gelbrich, T., et al. (2007).[6] "Solvent-induced polymorphism of sulfapyridine." CrystEngComm, 9, 1066-1074.

  • BenchChem Technical Support. (2025). "Troubleshooting Crystallization of Sulfonamide Compounds." BenchChem Support Center.

  • Yang, S.S., & Guillory, J.K. (1972). "Polymorphism in sulfonamides." Journal of Pharmaceutical Sciences, 61(1), 26-40.

  • Vree, T.B., et al. (1995). "Clinical Pharmacokinetics of Sulfonamides." Clinical Pharmacokinetics, 37, 211-240.

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in N-Pyridyl Sulfonamide Formation

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who hit a brick wall when attempting the sulfonylation...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who hit a brick wall when attempting the sulfonylation of aminopyridines.

When ortho-substituents or bulky sulfonylating agents are introduced, standard conditions often fail, yielding unreacted starting materials or complex mixtures. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to bypass these steric bottlenecks.

Diagnostic Workflow for N-Pyridyl Sulfonylation

Before diving into specific troubleshooting scenarios, consult the logical workflow below to determine the optimal synthetic strategy for your specific substrate.

Workflow Start Start: N-Pyridyl Sulfonylation CheckSteric Are ortho-substituents present? Start->CheckSteric Standard Standard Conditions (Pyridine/DMAP, DCM) CheckSteric->Standard No StrongBase Strong Base Deprotonation (LiHMDS/NaH, THF) CheckSteric->StrongBase Yes CheckYield Is yield > 70%? Standard->CheckYield StrongBase->CheckYield SuFEx SuFEx Chemistry (R-SO2F + DBU) CheckYield->SuFEx No Success Product Isolated CheckYield->Success Yes SuFEx->Success

Workflow for overcoming steric hindrance in N-pyridyl sulfonamide synthesis.

Frequently Asked Questions & Troubleshooting
Q1: Why does my 2-aminopyridine with an ortho-substituent fail to react with bulky sulfonyl chlorides under standard conditions (TEA/DMAP)?

Causality & Mechanism: The exocyclic nitrogen of 2-aminopyridines is already less nucleophilic than a standard aliphatic amine due to resonance delocalization into the electron-deficient pyridine ring. When you add an ortho-substituent (e.g., a methyl or halogen group), you create a severe steric clash that physically blocks the trajectory required for the amine lone pair to attack the highly crowded tetrahedral sulfur(VI) center of the sulfonyl chloride 1. Standard amine bases like triethylamine (TEA) are insufficiently basic to deprotonate the aminopyridine prior to attack.

Solution: Shift from a nucleophilic substitution paradigm to a pre-deprotonation strategy. Using a strong, non-nucleophilic base like Lithium bis(trimethylsilyl)amide (LiHMDS) generates a highly reactive, naked amide anion that possesses enough nucleophilic character to overcome the activation energy barrier imposed by steric bulk.

Protocol 1: Strong Base-Mediated Sulfonylation

  • Preparation: Flame-dry a Schlenk flask under argon. Add the hindered aminopyridine (1.0 equiv) and anhydrous THF to create a 0.2 M solution.

  • Deprotonation: Cool the solution to -78 °C. Slowly add LiHMDS (1.0 M in THF, 1.1 equiv) dropwise. Stir for 30 minutes.

  • Electrophile Addition: Dissolve the sulfonyl chloride (1.2 equiv) in a minimum volume of anhydrous THF. Add this dropwise to the -78 °C reaction mixture.

  • Thermal Gradient: Allow the reaction to slowly warm to room temperature over 4 hours.

    • Self-Validating Check: The color of the solution typically shifts from deep yellow/orange (indicating the presence of the amide anion) to pale yellow or colorless as the electrophile is consumed and the neutral sulfonamide forms.

  • Quench & Workup: Quench with saturated aqueous NH₄Cl to neutralize any remaining base. Extract with EtOAc (3x), dry over Na₂SO₄, and purify via flash chromatography.

Q2: I successfully formed the N-pyridyl sulfonamide, but I am seeing significant amounts of bis-sulfonylated byproduct. How do I prevent this?

Causality & Mechanism: Once the mono-sulfonamide is formed, the remaining N-H proton becomes highly acidic due to the strong electron-withdrawing nature of the adjacent sulfonyl group. In the presence of excess base and sulfonyl chloride, this proton is easily removed. When steric hindrance prevents the mono-sulfonamide from adopting a stable, hydrogen-bonded conformation, the nitrogen remains exposed to further electrophilic attack.

Solution: Strict stoichiometric control is paramount. Use exactly 1.05 equivalents of the base and 1.0 equivalent of the sulfonyl chloride. If bis-sulfonylation persists, perform the reaction using a biphasic Schotten-Baumann system (e.g., Na₂CO₃ in H₂O/DCM). In this setup, the mono-sulfonamide product partitions into the organic layer, physically isolating it from the aqueous base and preventing secondary deprotonation.

Q3: Even with LiHMDS, my highly hindered substrates (e.g., 2,6-disubstituted aminopyridines) yield <20% product. Are there alternative chemistries?

Causality & Mechanism: When steric shielding around both the nucleophile and the S(VI) electrophile reaches a critical threshold, traditional sulfonyl chlorides fail. The S-Cl bond is relatively long, and the transition state is highly sensitive to steric crowding.

Solution: Transition to Sulfur(VI) Fluoride Exchange (SuFEx) chemistry 2. Sulfonyl fluorides (R-SO₂F) are highly stable to hydrolysis and unreactive toward most nucleophiles under neutral conditions. However, in the presence of specific catalysts like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), the S-F bond is activated. The smaller atomic radius of fluorine compared to chlorine, combined with the unique strain-release mechanics of SuFEx, allows for efficient coupling even with severely hindered aminopyridines 3.

Mechanism cluster_trad Traditional (S-Cl) cluster_sufex SuFEx (S-F) Amine Hindered Aminopyridine SCl Sulfonyl Chloride Amine->SCl SF Sulfonyl Fluoride Amine->SF Clash Steric Clash at S(VI) SCl->Clash LowYield Low Yield / No Rxn Clash->LowYield Base DBU Catalyst SF->Base Exchange F- Exchange (Low Steric Demand) Base->Exchange HighYield High Yield Sulfonamide Exchange->HighYield

Mechanistic comparison of traditional sulfonylation versus SuFEx chemistry.

Protocol 2: Organocatalytic SuFEx Sulfonylation

  • Preparation: In a standard reaction vial, combine the hindered aminopyridine (1.0 equiv) and the corresponding sulfonyl fluoride (1.1 equiv) in anhydrous acetonitrile (0.5 M).

    • Self-Validating Check: Unlike sulfonyl chlorides, sulfonyl fluorides will not react with the amine until the DBU is added. You can monitor the mixture via TLC; no product spots should appear at this stage, confirming the stability of the S-F bond.

  • Catalyst Addition: Add DBU (0.2 equiv) at room temperature.

  • Reaction: Stir the mixture at 80 °C for 12-24 hours. Monitor conversion via LC-MS.

  • Workup: Concentrate the mixture under reduced pressure. The crude product is often clean enough to be purified by a short silica gel plug or direct recrystallization, as the primary byproduct is simply the fluoride ion.

Quantitative Method Comparison

To assist in your experimental design, the table below summarizes the expected outcomes of each methodological approach when applied to sterically encumbered aminopyridines.

MethodReagents & SolventSteric ToleranceTypical Yield (Hindered)Reaction TimePrimary Byproducts / Issues
Standard Sulfonylation Pyridine or DMAP, DCMLow< 20%12-24 hUnreacted SM, Bis-sulfonylation
Strong Base Deprotonation LiHMDS or NaH, THFModerate-High60-85%4-8 hBis-sulfonylation (if excess used)
SuFEx Catalysis R-SO₂F, DBU, MeCNVery High80-95%12-24 hFluoride salts
References
  • Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review.
  • Organocatalytic Silicon-Free SuFEx reactions for modular synthesis of sulfon
  • Strain-release driven reactivity of a chiral SuFEx reagent provides stereocontrolled access to sulfinamides, sulfonimidamides, and sulfoximines. PMC.

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: 1H NMR Spectrum Analysis of 3-Cyano-N-(pyridin-2-yl)benzenesulfonamide

Executive Summary & Scientific Context This guide provides a structural elucidation framework for 3-Cyano-N-(pyridin-2-yl)benzenesulfonamide , a pharmacophore often explored in kinase inhibition and anti-inflammatory res...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

This guide provides a structural elucidation framework for 3-Cyano-N-(pyridin-2-yl)benzenesulfonamide , a pharmacophore often explored in kinase inhibition and anti-inflammatory research.[1]

The primary challenge in analyzing this molecule lies in distinguishing the sulfonamide proton (highly solvent-dependent) and resolving the overlapping aromatic regions of the electron-deficient benzene ring and the pyridine moiety.

This guide compares two critical analytical scenarios:

  • Reaction Monitoring: Comparing the Product vs. Precursors (3-cyanobenzenesulfonyl chloride and 2-aminopyridine).

  • Solvent Selection: Comparing DMSO-d6 (Recommended) vs. CDCl3 (Alternative).

Structural Analysis & Numbering

To ensure accurate assignment, we utilize the following numbering scheme. The molecule consists of a 3-cyanobenzene ring (Ring A) connected via a sulfonamide linker to a 2-pyridyl ring (Ring B).[1]

Diagram 1: Chemical Structure & Proton Assignment

ChemicalStructure cluster_Benzene Ring A: 3-Cyanobenzene cluster_Linker cluster_Pyridine Ring B: Pyridine H2 H2 (Singlet-like) H6 H6 (Doublet) H4 H4 (Doublet) H5 H5 (Triplet) NH NH (Sulfonamide) H3_p H3' (Doublet) NH->H3_p N-C Bond H4_p H4' (Triplet) H5_p H5' (Triplet) H6_p H6' (Doublet) EWG1 Sulfonyl Group (Deshielding) EWG1->H2 EWG1->H6 EWG2 Cyano Group (Deshielding) EWG2->H2 EWG2->H4

Caption: Structural assignment of protons. Note that H2 is the most deshielded benzene proton due to the synergistic electron-withdrawing effects of the Cyano and Sulfonyl groups.

Comparative Analysis: Product vs. Alternatives

Comparison 1: Solvent Selection (DMSO-d6 vs. CDCl3)

The choice of solvent is the single most critical variable in sulfonamide analysis.

FeatureDMSO-d6 (Recommended) CDCl3 (Alternative) Scientific Rationale
NH Signal Sharp/Broad Singlet (11.0–12.5 ppm) Often invisible or extremely broadDMSO acts as a H-bond acceptor, stabilizing the acidic NH proton and slowing exchange rates.[1]
Solubility HighLow to ModerateThe polar sulfonamide moiety aggregates in non-polar CDCl3, causing line broadening.
Aromatic Resolution Good separationPotential overlapSolvent polarity affects the magnetic environment of the pyridine nitrogen, altering ring shifts.
Water Peak ~3.33 ppm~1.56 ppmDMSO is hygroscopic; water signal is inevitable but usually distinct from aromatics.

Verdict: DMSO-d6 is the mandatory standard for characterizing this compound. CDCl3 should only be used if checking for non-polar impurities.

Comparison 2: Reaction Monitoring (Product vs. Precursors)

Use this table to validate the success of your synthesis (Sulfonylation of 2-aminopyridine).

Proton RegionPrecursor A: 3-Cyanobenzenesulfonyl Chloride Precursor B: 2-Aminopyridine Product: 3-Cyano-N-(pyridin-2-yl)benzenesulfonamide
NH/NH2 N/A~6.0 ppm (Broad s, 2H) ~11.5–12.5 ppm (Broad s, 1H)
Benzene H2 ~8.4 ppm (s)N/A~8.3–8.4 ppm (s)
Pyridine H6' N/A~8.0 ppm (d)~8.3 ppm (d) (Deshielded by sulfonamide)
Pyridine H3' N/A~6.5 ppm (d)~7.2–7.4 ppm (Shifted downfield significantly)

Key Diagnostic: The disappearance of the broad NH2 signal at 6.0 ppm and the appearance of the highly downfield sulfonamide NH (>11 ppm) confirms the formation of the sulfonamide bond.

Detailed Experimental Protocol

A. Sample Preparation (High-Resolution NMR)[1]
  • Mass: Weigh 5–10 mg of the dried solid product.

  • Solvent: Add 0.6 mL of DMSO-d6 (99.9% D).[1]

  • Vessel: Use a high-quality 5mm NMR tube.

  • Homogenization: Sonicate for 30 seconds if the solid does not dissolve immediately. Note: Sulfonamides can form intermolecular hydrogen bonds; ensure full dissolution to avoid peak broadening.

B. Acquisition Parameters (Standard 400/500 MHz)
  • Pulse Sequence: zg30 (Standard 1H).

  • Scans (NS): 16 or 32 (Sufficient for >5mg).[1]

  • Relaxation Delay (D1): Set to 2.0 seconds minimum. Reason: The acidic NH proton has a different relaxation time; a short D1 may suppress its integration.

  • Temperature: 298 K (25°C).[1]

C. Analysis Workflow

Follow this logic path to validate your compound.

Workflow Start Start Analysis SolventCheck Solvent: DMSO-d6? Start->SolventCheck NH_Check Check 11.0-13.0 ppm Is NH visible? SolventCheck->NH_Check Yes Fail_Solvent Switch to DMSO-d6 SolventCheck->Fail_Solvent No (CDCl3) Aromatic_Check Check 7.0-8.5 ppm Integrate Region NH_Check->Aromatic_Check Yes Fail_Rxn Reaction Incomplete (Check Precursors) NH_Check->Fail_Rxn No Count Total Integral = 8H? Aromatic_Check->Count Count->Fail_Rxn No Success Identity Confirmed Count->Success Yes

Caption: Step-by-step logic for validating the sulfonamide structure via 1H NMR.

Expected Chemical Shifts (Data Table)

Solvent: DMSO-d6, Referenced to TMS (0.00 ppm) or Residual DMSO (2.50 ppm).[1]

Shift (δ ppm)MultiplicityIntegralAssignmentCoupling (

Hz)
Notes
11.50 – 12.50 Broad Singlet1HSO2-NH -Disappears with D2O shake.[1]
8.35 – 8.45 Singlet (t)1HH-2 (Benzene)-Most deshielded aromatic; between CN and SO2.[1]
8.25 – 8.35 Doublet1HH-6' (Pyridine)~5.0Adjacent to Pyridine Nitrogen.[1]
8.10 – 8.20 Doublet1HH-6 (Benzene)~8.0Ortho to Sulfonyl group.[1]
8.00 – 8.10 Doublet1HH-4 (Benzene)~8.0Ortho to Cyano group.[1]
7.70 – 7.85 Triplet (m)2HH-5 + H-4' -Overlap of Benzene meta and Pyridine para.[1]
7.20 – 7.30 Doublet1HH-3' (Pyridine)~8.0Upfield shift; adjacent to sulfonamide N.
6.90 – 7.10 Triplet1HH-5' (Pyridine)~6.0Most shielded aromatic proton.[1]

Interpretation & Troubleshooting

The "H2" Diagnostic Peak

The proton at position 2 on the benzene ring (between the Cyano and Sulfonyl groups) is your internal standard for structural integrity.

  • Observation: It typically appears as a narrow triplet or singlet at ~8.4 ppm.

  • Causality: It experiences the inductive electron-withdrawing effect of both the sulfonyl group and the cyano group. If this peak is not the most downfield aromatic signal (excluding the pyridine doublet at 8.3), verify the position of the cyano group (isomers).

Common Impurities[3]
  • Residual Pyridine/Base: Look for multiplets at 7.4, 7.8, and 8.6 ppm.

  • Sulfonic Acid Hydrolysis: If the sulfonyl chloride hydrolyzed before reacting, you will see a broad OH peak >10 ppm, but the pyridine signals will match the free amine (6.5 ppm) rather than the sulfonamide (7.2 ppm).

References

  • General Solvents: Babij, N. R., et al. "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry."[2] Org. Process Res. Dev. 2016, 20, 3, 661–667. Link[1]

  • Solvent Effects: Abraham, R. J., et al. "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts."[3][4] Magn.[3][4] Reson. Chem. 2006, 44, 491–509.[3][4] Link[1]

  • Precursor Data (2-Aminopyridine): ChemicalBook NMR Spectral Data, 2-Aminopyridine in DMSO-d6. Link

  • Sulfonamide Synthesis: BenchChem Protocols, "Synthesis of N-(pyridin-2-yl)benzenesulfonamide." Link[1]

Sources

Comparative

Comparative Guide: 13C NMR Chemical Shifts for 3-Cyano-N-(pyridin-2-yl)benzenesulfonamide

Executive Summary & Structural Context[1][2][3][4][5] This guide provides a high-fidelity structural analysis of 3-Cyano-N-(pyridin-2-yl)benzenesulfonamide , a pharmacophore hybrid combining the bioisostere logic of nitr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Context[1][2][3][4][5]

This guide provides a high-fidelity structural analysis of 3-Cyano-N-(pyridin-2-yl)benzenesulfonamide , a pharmacophore hybrid combining the bioisostere logic of nitrile groups with the classic sulfapyridine scaffold.

In drug development, this molecule represents a critical intermediate where the electron-withdrawing cyano group (-CN) at the meta position modulates the acidity of the sulfonamide nitrogen (-SO₂NH-), potentially altering binding affinity compared to unsubstituted analogs.

Why This Comparison Matters: Distinguishing this specific derivative from its regioisomers (e.g., 4-cyano) or hydrolysis products (3-cyanobenzenesulfonic acid) requires precise interpretation of the Carbon-13 NMR landscape. This guide compares the theoretical and analog-derived shifts of the target molecule against key reference standards to facilitate rapid structural verification.

13C NMR Chemical Shift Data: The Comparative Matrix

The following data synthesizes experimental values from close structural analogs (N-(pyridin-2-yl)benzenesulfonamide and 3-cyanobenzenesulfonamide) to provide a highly accurate assignment range for the target molecule in DMSO-d₆ .

Table 1: Comparative Chemical Shift Assignments (δ, ppm)
Carbon PositionAssignment LabelTarget Molecule (Predicted Range)Reference Analog: Sulfapyridine (Exp.)*Reference Analog: 3-CN-Benzenesulfonyl Cl**Signal Type
Nitrile -CN 117.5 – 118.5 N/A116.7Quaternary (C)
Pyridine Ring
C-2' (Ipso)Py-C2152.5 – 154.0153.1N/AQuaternary (C)
C-6'Py-C6147.5 – 149.0148.2N/AMethine (CH)
C-4'Py-C4139.0 – 141.0140.3N/AMethine (CH)
C-3'Py-C3113.0 – 114.5113.5N/AMethine (CH)
C-5'Py-C5114.0 – 116.0114.9N/AMethine (CH)
Benzene Ring
C-1 (Ipso)Ph-C-SO₂141.0 – 143.0128.5 (Base)145.3Quaternary (C)
C-3 (Ipso)Ph-C-CN112.0 – 113.5N/A113.5Quaternary (C)
C-4Ph-C4135.5 – 137.0~129137.0Methine (CH)
C-6Ph-C6126.0 – 127.5~126127.7Methine (CH)
C-2Ph-C2130.0 – 132.0~127133.2Methine (CH)
C-5Ph-C5129.0 – 130.5~128130.3Methine (CH)

*Reference Analog Data derived from Sulfapyridine in DMSO-d₆. **Reference Analog Data derived from 3-Cyanobenzenesulfonyl chloride in CDCl₃ (solvent effects accounted for).

Key Diagnostic Signals[1][4]
  • The "Nitrile Flag" (118 ppm): The presence of a quaternary carbon at ~118 ppm is the definitive marker for the cyano group. Absence of this peak suggests hydrolysis to the amide or acid.

  • The "Pyridine Ipso" (153 ppm): The most deshielded signal, characteristic of the carbon adjacent to the pyridine nitrogen and the sulfonamide nitrogen.

  • The "Crowded Region" (113-116 ppm): Note the potential overlap between the Pyridine C3/C5 and the Benzene C3 (C-CN). High-resolution acquisition is required here.

Structural Logic & Assignment Workflow

Understanding the electronic "push-pull" effects is crucial for assigning the benzene ring carbons.

  • Sulfonamide Group (-SO₂NH-): Strongly electron-withdrawing (Inductive -I, Resonance -R). It deshields the ipso carbon (C1) significantly (~142 ppm) and deshields ortho/para positions.

  • Cyano Group (-CN): Strongly electron-withdrawing. It shields the ipso carbon (C3) relative to benzene (bringing it to ~113 ppm) but deshields ortho protons/carbons.

  • Pyridine Ring: The nitrogen atom creates a strong dipole, deshielding C2 and C6 significantly.

Visualization: Assignment Decision Tree

NMR_Assignment_Logic Start Unknown Signal (δ) Range1 > 150 ppm Start->Range1 Range2 135 - 150 ppm Start->Range2 Range3 125 - 135 ppm Start->Range3 Range4 110 - 120 ppm Start->Range4 PyC2 Pyridine C2 (Ipso) ~153 ppm Range1->PyC2 Most Deshielded PyC6 Pyridine C6 ~148 ppm Range2->PyC6 Ortho to N PhC1 Benzene C1 (C-SO2) ~142 ppm Range2->PhC1 Ipso to SO2 PhCH Benzene CHs (C2, C4, C5) ~129-136 ppm Range3->PhCH Aromatic CHs Nitrile Nitrile (-CN) ~118 ppm (Quaternary) Range4->Nitrile Sharp Singlet (C) Shielded Pyridine C3/C5 & Benzene C3 ~113-116 ppm Range4->Shielded Electron Rich / Ipso CN

Caption: Logical flow for assigning 13C NMR signals based on chemical shift ranges and electronic environments.

Experimental Protocol for Validation

To ensure the reproducibility of the data presented above, follow this standardized protocol. This method minimizes solvent-dependent shifts, particularly for the labile sulfonamide proton which can influence adjacent carbon shifts.

Reagents & Equipment
  • Solvent: DMSO-d₆ (99.9% D) + 0.03% TMS (Tetramethylsilane) v/v.

    • Reasoning: DMSO is required to dissolve the polar sulfonamide; TMS provides the internal lock at 0.00 ppm.

  • Instrument: 400 MHz (or higher) NMR Spectrometer.

  • Sample Concentration: 15-20 mg in 0.6 mL solvent.

Step-by-Step Workflow
  • Sample Preparation:

    • Weigh 20 mg of the 3-Cyano-N-(pyridin-2-yl)benzenesulfonamide solid.

    • Dissolve completely in 0.6 mL DMSO-d₆. Ensure no suspended solids remain (filter if necessary), as particulates cause line broadening.

  • Acquisition Parameters (13C):

    • Pulse Sequence: Proton-decoupled 13C (zgpg30 or equivalent).

    • Scans (NS): Minimum 1024 scans. (Quaternary carbons like -CN and C-SO₂ relax slowly and have no NOE enhancement, requiring more scans).

    • Relaxation Delay (D1): Set to 2.0 - 3.0 seconds to allow quaternary carbons to relax.

  • Processing:

    • Line Broadening (LB): Apply 1.0 - 3.0 Hz exponential multiplication to improve S/N ratio for the quaternary carbons.

    • Referencing: Calibrate the DMSO-d₆ septet center to 39.52 ppm.

References

  • PubChem. 3-Cyanobenzenesulfonyl chloride (Compound Summary).[1][2] National Library of Medicine. [Link]

  • SpectraBase. N-(pyridin-2-yl)benzenesulfonamide 13C NMR Data. John Wiley & Sons.[2] [Link]

  • Oxford Instruments. Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. [Link]

  • University of Wisconsin-Madison. Evans Group pKa Table and NMR Shift Guide (Bordwell). [Link]

Sources

Validation

Analytical Methodologies for Functional Group Verification: A Comparative Guide to Spectroscopic Techniques for Sulfonamide and Cyano Groups

Executive Summary In modern drug development, the precise structural verification of Active Pharmaceutical Ingredients (APIs) is a non-negotiable regulatory requirement. The sulfonamide group (-SO₂NH₂) is a critical phar...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug development, the precise structural verification of Active Pharmaceutical Ingredients (APIs) is a non-negotiable regulatory requirement. The sulfonamide group (-SO₂NH₂) is a critical pharmacophore in diuretics, antimicrobials, and carbonic anhydrase inhibitors[1]. Conversely, the cyano group (-C≡N) is increasingly prevalent in targeted therapies—such as kinase inhibitors and antidepressants—due to its metabolic stability and strong electron-withdrawing properties.

As a Senior Application Scientist, I have structured this guide to objectively compare analytical modalities (FTIR, Raman, and NMR) and provide field-proven, self-validating experimental protocols for identifying these functional groups.

Mechanistic Grounding: The Physics of Vibrational Spectroscopy

To move beyond mere pattern matching, we must understand the physical causality behind the spectral signatures of these functional groups.

The Cyano Group (-C≡N)

The cyano group is characterized by a carbon-nitrogen triple bond. According to Hooke’s Law applied to molecular mechanics, the vibrational frequency is directly proportional to the square root of the bond's force constant. Because a triple bond possesses an exceptionally high force constant, its stretching vibration is forced into the high-frequency "silent region" of the IR spectrum, typically manifesting as a sharp, intense band between 2270 and 2210 cm⁻¹ [2]. Furthermore, the inherent polarity of the -C≡N bond results in a significant change in the dipole moment during vibration, making it highly IR-active[3].

The Sulfonamide Group (-SO₂NH₂)

The sulfonamide moiety is highly complex, presenting a multi-point verification system in FTIR.

  • Coupled S=O Oscillators: Instead of a single S=O stretch, the two equivalent S=O bonds in the sulfonyl group oscillate both in-phase and out-of-phase. This mechanical coupling splits the signal into two distinct, strong bands: the asymmetric stretch (~1350–1320 cm⁻¹) and the symmetric stretch (~1170–1140 cm⁻¹) [4][5][6].

  • Hydrogen Bonding (N-H): The adjacent primary or secondary amine group yields N-H stretching vibrations in the 3450–3200 cm⁻¹ range[1]. In solid-state FTIR, intermolecular hydrogen bonding weakens the N-H bond, lowering its force constant and often broadening this peak.

  • S-N and C-S Framework: Lower frequency stretches for S-N (~958–857 cm⁻¹ ) and C-S (~819–813 cm⁻¹ ) provide secondary confirmation of the molecular backbone[5][7].

Vibrational_Mechanisms Root Functional Group Vibrational Dynamics Cyano Cyano Group (-C≡N) Root->Cyano Sulfa Sulfonamide Group (-SO₂NH₂) Root->Sulfa Cyano_Mech High Force Constant (Triple Bond Mechanics) Cyano->Cyano_Mech Sulfa_Mech Coupled S=O Oscillators & Hydrogen Bonding Sulfa->Sulfa_Mech Cyano_Peak Sharp, Strong Peak 2270 - 2210 cm⁻¹ Cyano_Mech->Cyano_Peak Sulfa_Peak1 Asymmetric S=O ~1350 - 1320 cm⁻¹ Sulfa_Mech->Sulfa_Peak1 Sulfa_Peak2 Symmetric S=O ~1170 - 1140 cm⁻¹ Sulfa_Mech->Sulfa_Peak2 Sulfa_Peak3 N-H Stretching ~3450 - 3200 cm⁻¹ Sulfa_Mech->Sulfa_Peak3

Figure 1: Logical relationship between molecular mechanics and observed FTIR wavenumbers.

Quantitative Data Comparison

To provide an objective baseline for API characterization, the quantitative spectral signatures and the comparative advantages of different analytical modalities are summarized below.

Table 1: Characteristic FTIR Peaks for Sulfonamide and Cyano Groups
Functional GroupVibrational ModeTypical Wavenumber Range (cm⁻¹)Intensity / MorphologyCausality / Notes
Cyano (-C≡N) C≡N Stretching2270 – 2210[2]Sharp, StrongHigh force constant; located in the IR "silent region"[3].
Sulfonamide N-H Stretching3450 – 3200[1][4]Broad, Medium-StrongBroadening due to solid-state intermolecular H-bonding[6].
Sulfonamide S=O Asymmetric1350 – 1320[5][7]Sharp, Very StrongOut-of-phase oscillation of the two S=O bonds[4].
Sulfonamide S=O Symmetric1170 – 1140[4][6]Sharp, Very StrongIn-phase oscillation of the two S=O bonds[5].
Sulfonamide S-N Stretching960 – 850[5][7]MediumConfirms the sulfur-nitrogen backbone[7].
Table 2: Comparative Matrix: FTIR vs. Raman vs. NMR for Group Validation
Analytical ModalitySensitivity to Cyano (-C≡N)Sensitivity to SulfonamidePrimary Physical MechanismBest Use Case
ATR-FTIR Good (Depends on dipole change)Excellent (Highly polar S=O bonds)Change in Dipole MomentRapid, non-destructive solid-state API screening.
Raman Spectroscopy Excellent (Highly polarizable π-cloud)ModerateChange in PolarizabilityOrthogonal validation if the cyano molecule is highly symmetrical.
¹H / ¹³C NMR Moderate (¹³C peak ~110-120 ppm)Good (N-H proton exchangeable)Nuclear Magnetic SpinSolution-state structural elucidation and purity quantification.

Self-Validating Experimental Protocols

A robust analytical method must be a self-validating system. Below are the step-by-step methodologies for the two primary FTIR techniques used in drug development.

Protocol A: ATR-FTIR (Attenuated Total Reflectance) Workflow

Objective: Rapid, non-destructive surface analysis of bulk API powder.

  • System Suitability Test (SST): Scan a traceable polystyrene standard. Validate that the 1601 cm⁻¹ aromatic ring stretch is within ± 1 cm⁻¹. Causality: Ensures interferometer alignment and laser frequency stability.

  • Background Subtraction: Collect 32 scans of the clean Diamond or ZnSe crystal. Causality: Removes atmospheric water vapor and CO₂ contributions, preventing false peaks in the 3500 cm⁻¹ and 2300 cm⁻¹ regions.

  • Sample Application: Place 2–5 mg of API powder directly onto the crystal. Apply consistent pressure using the mechanical anvil. Causality: ATR relies on an evanescent wave penetrating the sample (typically 0.5–2 µm deep). Intimate contact between the sample and the high-refractive-index crystal is physically required for absorption.

  • Acquisition: Collect 32 scans at 4 cm⁻¹ resolution.

  • Data Validation: Apply an ATR correction algorithm. Causality: Penetration depth is wavelength-dependent (deeper at lower wavenumbers). Correction normalizes the spectrum to match transmission data.

Protocol B: Transmission FTIR (KBr Pellet) Workflow

Objective: High-sensitivity, bulk analysis for trace functional group detection.

  • Reagent Preparation: Dry spectroscopic-grade Potassium Bromide (KBr) at 105°C for 24 hours. Causality: KBr is highly hygroscopic. Absorbed moisture will produce a massive, broad O-H stretch at ~3400 cm⁻¹, completely masking the critical sulfonamide N-H stretches at 3200–3450 cm⁻¹[1].

  • Trituration: Mix 1 mg of API with 100 mg of dry KBr in an agate mortar. Grind continuously for 2 minutes. Causality: Reduces particle size below the wavelength of IR light (< 2 µm) to prevent the Christiansen effect (severe baseline scattering).

  • Pelletizing: Transfer the mixture to a 13 mm die and press under 10 tons of pressure with a vacuum pump for 5 minutes. Causality: The vacuum removes trapped air, fusing the KBr into a transparent, glass-like matrix that allows IR light to pass without refraction.

  • Acquisition: Run against a blank KBr pellet background. Validate that maximum absorbance does not exceed 1.2 AU to ensure detector linearity.

Experimental_Workflow Start API Sample Preparation Decision Select FTIR Modality Start->Decision ATR ATR-FTIR Modality (Surface Analysis) Decision->ATR Rapid / Non-destructive KBr Transmission Modality (Bulk Analysis) Decision->KBr Trace / High Sensitivity PrepATR Direct Application on Diamond Crystal ATR->PrepATR PrepKBr Triturate with Dry KBr Press at 10 Tons KBr->PrepKBr Validate Self-Validation: Run Polystyrene Standard & Background Scan PrepATR->Validate PrepKBr->Validate Scan Spectral Acquisition (4000-400 cm⁻¹, 4 cm⁻¹ res) Validate->Scan Analyze Peak Verification: Cyano (~2250 cm⁻¹) Sulfonamide (~1330, 1150 cm⁻¹) Scan->Analyze

Figure 2: Self-validating experimental workflow for FTIR analysis of API functional groups.

References

  • FT-IR and FT-Raman Spectroscopic Analyzes of Indeno Quinoxaline Derivative Crystal Science Alert[Link][2]

  • Synthesis and Biological Evaluation of Sulfonamide-Based 1,3,4-Oxadiazole Derivatives Semantic Scholar[Link][4]

  • Synthesis, Structure, Hirshfeld Surface Analysis, Non-Covalent Interaction, and In Silico Studies of 4-Hydroxy-1-[(4-Nitrophenyl)Sulfonyl]Pyrrolidine-2-Carboxyllic Acid National Institutes of Health (NIH)[Link][7]

  • One Pot Synthesis of Some Novel Sulfonamide Derivatives Containing -NH2 Group: Spectral Characterization and Biological Evaluation Hilaris Publisher[Link][5]

  • Synthesis and properties of the novel polyimides containing cyano and biphenyl moieties Ovid[Link][3]

  • Experimental and Theoretical Studies on A New Sulfonamide Derivative and Its Copper Complex SSRN[Link][1]

  • Synthesis and Antimicrobial Activity of Some Sulfonamide Derivatives containing various Heterocyclic Moieties Research Journal of Pharmacy and Technology[Link][6]

Sources

Comparative

Comparative Guide: Biological Activity of 3-Cyano vs. 4-Cyano Benzenesulfonamides

Executive Summary & Chemical Logic In the optimization of sulfonamide-based pharmacophores, the positioning of the cyano (-CN) group on the benzenesulfonamide scaffold acts as a critical "molecular switch" that dictates...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Logic

In the optimization of sulfonamide-based pharmacophores, the positioning of the cyano (-CN) group on the benzenesulfonamide scaffold acts as a critical "molecular switch" that dictates potency, selectivity, and physicochemical properties.[1]

While both isomers utilize the electron-withdrawing nature of the nitrile group to acidify the sulfonamide moiety (


), their biological profiles diverge significantly due to electronic resonance and steric vectors.
Feature4-Cyano (Para) Isomer 3-Cyano (Meta) Isomer
Primary Driver Electronic (Acidity): Maximizes

reduction via Inductive (

) and Resonance (

) effects.
Steric/Selectivity: Modulates lipophilicity and active site fit without excessive acidification.
Hammett Constant (

)

(Stronger EWG)

(Moderate EWG)
Key Biological Target Carbonic Anhydrases (CA): High affinity Zinc binding.Kinases (e.g., EGFR, PLK4): Hinge region interaction & CA Isoform Selectivity (IX/XII).[1]
Geometry Linear extension; mimics PABA.Bent/Angular; accesses hydrophobic pockets.

Physicochemical & SAR Analysis

Electronic Effects on Zinc Binding

The primary mechanism of action for sulfonamides, particularly in Carbonic Anhydrase (CA) inhibition, is the coordination of the deprotonated sulfonamide nitrogen (


) to the Zn(II) ion in the enzyme active site.[1]
  • 4-Cyano (Para): The cyano group at the para position exerts a powerful electron-withdrawing effect through both induction and resonance. This stabilizes the anionic form of the sulfonamide, significantly lowering the

    
     (typically to ~9.0–9.5 compared to ~10.0 for unsubstituted).[1]
    
    • Outcome:Higher intrinsic potency for metal-coordination targets.

  • 3-Cyano (Meta): The meta position prevents direct resonance conjugation with the sulfonyl group. The electron withdrawal is primarily inductive (

    
    ).
    
    • Outcome:Fine-tuned acidity. It provides enough acidity for binding but retains a higher

      
       than the para isomer, which can be advantageous for membrane permeability (more neutral species at physiological pH).[1]
      
SAR Decision Logic (Graphviz)[1]

SAR_Decision_Tree Start Lead Optimization: Sulfonamide Scaffold Target_Q Primary Biological Target? Start->Target_Q CA Metalloenzymes (Carbonic Anhydrases) Target_Q->CA Zinc Binding Kinase Kinases / Receptors (EGFR, VEGFR, PLK4) Target_Q->Kinase ATP Pocket Selectivity_Q Selectivity Requirement? CA->Selectivity_Q Kinase_Mech Mechanism: Hinge Binder Kinase->Kinase_Mech Para 4-Cyano (Para) Max Potency (Broad Spectrum) Selectivity_Q->Para Pan-inhibition needed Meta 3-Cyano (Meta) Isoform Selective (CA IX/XII) Selectivity_Q->Meta Tumor-associated isoforms Meta_Kinase 3-Cyano-4-Methyl Scaffold Accesses Gatekeeper/Hydrophobic Pocket Kinase_Mech->Meta_Kinase

Caption: Strategic selection of cyano-positioning based on target class and selectivity requirements.

Biological Activity Profiles

Carbonic Anhydrase (CA) Inhibition

The 4-Cyano Advantage: In head-to-head comparisons for cytosolic isoforms (hCA I and II), 4-cyano benzenesulfonamides generally exhibit superior ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 values (lower nanomolar range) compared to 3-cyano analogs. This is attributed to the linear geometry allowing the cyano group to extend out of the active site cavity without steric clash, while maximizing the zinc-binding affinity via the acidity boost.

The 3-Cyano Selectivity Niche: For tumor-associated isoforms (hCA IX and XII), the 3-cyano motif often provides superior selectivity ratios. The "bent" geometry of the 3-substituent allows the molecule to interact with specific hydrophobic residues (e.g., Phe131 in hCA II vs. Val131 in hCA IX) that differ between isoforms, reducing off-target effects.[1]

Data Comparison (Representative


 Trends): 
Isoform4-Cyano-Benzenesulfonamide (

)
3-Cyano-Benzenesulfonamide (

)
Clinical Implication
hCA II (Cytosolic)< 10 nM (High Potency)~ 50–100 nM4-CN risks systemic side effects (e.g., paresthesia).
hCA IX (Tumor)~ 20 nM< 15 nM 3-CN favored for hypoxic tumor targeting.
Selectivity (IX/II) Low (Non-selective)High 3-CN is the preferred scaffold for cancer theranostics.
Anticancer: Kinase Inhibition

The 3-cyano-4-methylbenzenesulfonamide scaffold is a privileged structure in kinase inhibition (e.g., EGFR, PLK4).[1][2]

  • Mechanism: The 3-cyano group often functions as a hydrogen bond acceptor for residues in the kinase hinge region or stabilizes the "active" conformation of the inhibitor.

  • Case Study: In EGFR inhibitors, the 3-cyano group on the aniline ring (often fused or linked to a quinazoline/pyrimidine) improves fit into the ATP binding pocket compared to the 4-cyano, which would project into the solvent front and potentially destabilize the binding mode.

Antimicrobial Activity[4][5][6]
  • 4-Cyano: Mimics p-aminobenzoic acid (PABA) more closely in terms of sterics and electronics. It is generally more effective against bacterial Dihydropteroate Synthase (DHPS).

  • 3-Cyano: Often shows reduced antimicrobial potency unless coupled with specific heterocyclic tails (e.g., oxazoles) that regain binding affinity through secondary interactions.[1]

Experimental Protocols

To validate these differences in your own lab, use the following standardized protocols.

Stopped-Flow CO2 Hydration Assay (CA Inhibition)

Objective: Determine


 values for hCA isoforms.
Methodology: 
  • Buffer Prep: 20 mM HEPES (pH 7.5), 20 mM

    
    . Add Phenol Red (0.2 mM) as the indicator.
    
  • Enzyme: Purified recombinant hCA (I, II, IX) at ~10 nM final concentration.

  • Substrate: CO2 saturated water.

  • Workflow:

    • Incubate enzyme + inhibitor (3-CN or 4-CN derivative) for 15 min at RT.

    • Rapidly mix with CO2 solution in a stopped-flow spectrophotometer (e.g., Applied Photophysics).[1]

    • Monitor absorbance drop at 557 nm (pH change).

  • Calculation: Fit the initial velocity (

    
    ) vs. inhibitor concentration to the Morrison equation for tight-binding inhibitors.
    
Cell Viability Assay (MTT/MTS)

Objective: Compare cytotoxicity in cancer lines (e.g., A549, MCF-7). Methodology:

  • Seeding: Seed cells at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Treatment: Treat with serial dilutions (0.1 nM – 100

    
    M) of 3-CN vs 4-CN sulfonamides.
    
  • Incubation: 48–72 hours at 37°C, 5% CO2.

  • Readout: Add MTT reagent. Dissolve formazan crystals in DMSO. Read OD at 570 nm.

  • Analysis: Plot dose-response curves to determine

    
    .
    
Assay Workflow Diagram

Assay_Workflow cluster_biochem Biochemical (Cell-Free) cluster_cell Cellular (In Vitro) Compound Synthesized Sulfonamide CA_Assay Stopped-Flow (CO2 Hydration) Compound->CA_Assay Kinase_Assay ADP-Glo (ATP Depletion) Compound->Kinase_Assay MTT MTT/MTS (Cytotoxicity) Compound->MTT Hypoxia Hypoxic Conditions (hCA IX Expression) MTT->Hypoxia If 3-CN (Targeting CA IX)

Caption: Experimental workflow for validating potency and selectivity of sulfonamide derivatives.

References

  • BenchChem. (2025).[3] Benchmarking 3-Cyano-4-methylbenzenesulfonamide: A Comparative Guide for Carbonic Anhydrase Inhibition. Retrieved from [1]

  • Supuran, C. T., et al. (1999).[1][4] Carbonic anhydrase inhibitors: N-cyanosulfonamides, a new class of high affinity isozyme II and IV inhibitors.[4] Journal of Enzyme Inhibition.

  • Eldehna, W. M., et al. (2021).[1] Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties. International Journal of Molecular Sciences.

  • Nocentini, A., et al. (2019).[1] 4-Cyanamidobenzenesulfonamide derivatives: a novel class of human and bacterial carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.

  • BenchChem. (2025). Application Notes and Protocols for 3-Cyano-4-methylbenzenesulfonamide in Organic Synthesis. Retrieved from [1]

Sources

Validation

HPLC Method Validation for 3-Cyano-N-(pyridin-2-yl)benzenesulfonamide Purity: A Comparative Guide

The accurate determination of purity is a critical step in the synthesis of sulfonamides, ensuring their safety and efficacy for downstream drug development[1]. For complex intermediates like 3-Cyano-N-(pyridin-2-yl)benz...

Author: BenchChem Technical Support Team. Date: March 2026

The accurate determination of purity is a critical step in the synthesis of sulfonamides, ensuring their safety and efficacy for downstream drug development[1]. For complex intermediates like 3-Cyano-N-(pyridin-2-yl)benzenesulfonamide , developing a robust High-Performance Liquid Chromatography (HPLC) method presents unique chromatographic challenges.

This guide objectively compares column chemistries to overcome specific structural hurdles and provides a self-validating experimental protocol grounded in the latest 2[2].

The Analytical Challenge: Structural Causality

To design an effective HPLC method, we must first analyze the causality behind the molecule's behavior in a chromatographic system:

  • The Pyridine Ring (pKa ~5.2): At neutral pH, the basic nitrogen in the pyridine ring interacts strongly with unreacted, acidic silanol groups on traditional silica-based stationary phases. This secondary cation-exchange interaction causes severe peak tailing and band broadening.

  • The Sulfonamide Linkage (pKa ~8.5): This moiety can partially ionize depending on the mobile phase pH. If the pH is not strictly controlled at least 2 units below its pKa, the compound exists in a mixed ionization state, leading to split peaks or shifting retention times.

  • Synthetic Impurities: The synthesis typically involves reacting 3-cyanobenzenesulfonyl chloride with 2-aminopyridine. The method must resolve the target API from highly polar precursors (2-aminopyridine), hydrolyzed byproducts (3-cyanobenzenesulfonic acid), and highly hydrophobic over-reaction products (bis-sulfonylated dimers).

Comparative Analysis of Column Chemistries

To objectively determine the optimal stationary phase, we compared three distinct column chemistries under identical acidic gradient conditions (0.1% Trifluoroacetic Acid in Water/Acetonitrile).

  • Standard C18: Relies purely on hydrophobic interactions. Due to exposed silanols, it fails to provide acceptable peak symmetry for the pyridine moiety.

  • Phenyl-Hexyl: Offers

    
     interactions with the cyanobenzene and pyridine rings, providing excellent orthogonal selectivity for positional isomers, but still suffers from moderate tailing.
    
  • Polar-Embedded (e.g., Amide-C18): Features a polar functional group (like an amide or sulfonamide) embedded near the silica surface. This shields residual silanols, providing excellent peak shapes for basic compounds and overcoming the limitations of conventional C18 phases[3].

Table 1: Chromatographic Performance Comparison

Conditions: 1.0 mg/mL sample, 254 nm detection, 30°C column temperature.

Column Chemistry (250 x 4.6 mm, 5 µm)Retention Time (min)Tailing Factor (

)
Theoretical Plates (

)
Resolution (

) from 2-Aminopyridine
Standard C18 8.452.15 (Fail)4,5001.4
Phenyl-Hexyl 11.201.60 (Marginal)8,2002.8
Polar-Embedded 9.651.08 (Pass) 12,500 3.5

Optimized Experimental Protocol (Self-Validating System)

To ensure trustworthiness, the following protocol incorporates built-in System Suitability Testing (SST). The method validates its own performance prior to every sample injection.

Step-by-Step Methodology

1. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade Water. (Causality: Lowers pH to ~2.0, fully protonating the pyridine ring and suppressing sulfonamide ionization, ensuring a single, stable ionic state).

  • Mobile Phase B: 0.1% TFA in HPLC-grade Acetonitrile.

2. Chromatographic Conditions:

  • Column: Polar-Embedded C18 (250 mm × 4.6 mm, 5 µm).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C ± 1°C.

  • Detection: UV at 254 nm (isosbestic point for the API and primary impurities).

  • Gradient Program:

    • 0–5 min: 10% B

    • 5–20 min: 10%

      
       70% B
      
    • 20–25 min: 70% B

    • 25–25.1 min: 70%

      
       10% B
      
    • 25.1–35 min: 10% B (Re-equilibration)

3. Sample Preparation:

  • Accurately weigh 10.0 mg of 3-Cyano-N-(pyridin-2-yl)benzenesulfonamide.

  • Dissolve in 10.0 mL of Diluent (50:50 Water:Acetonitrile) to yield a 1.0 mg/mL solution. Sonicate for 5 minutes.

4. System Suitability Testing (SST) - The Self-Validation Check: Inject the standard solution (1.0 mg/mL) six times. The system is only cleared for sample analysis if:

  • Relative Standard Deviation (RSD) of peak area is

    
    .
    
  • Tailing Factor (

    
    ) is 
    
    
    
    .
  • Theoretical Plates (

    
    ) are 
    
    
    
    .

ICH Q2(R2) Method Validation Workflow

The recent 2 mark a paradigm shift toward a lifecycle and Quality-by-Design (QbD) approach for analytical methods[2]. Validation must prove the method is fit for its intended purpose through a logical sequence of stress tests.

Validation_Workflow N1 Method Development (Polar-Embedded Column) N2 Specificity & Selectivity (Forced Degradation) N1->N2 N3 Linearity & Range (LOQ to 120% Target) N2->N3 N4 Accuracy (Spike Recovery) N3->N4 N5 Precision (Repeatability) N4->N5 N6 Validated Method (ICH Q2(R2) Compliant) N5->N6

Figure 1: ICH Q2(R2) logical workflow for HPLC method validation.

Experimental Validation Results

Following the workflow above, the Polar-Embedded method was subjected to rigorous ICH Q2(R2) validation. Specificity was confirmed via forced degradation (acid, base, peroxide, thermal, and photolytic stress), ensuring no degradation products co-eluted with the main peak.

Table 2: ICH Q2(R2) Validation Data Summary
Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
Specificity Peak purity angle < Purity thresholdAngle: 0.142 < Threshold: 1.055Pass
Linearity & Range

(LOQ to 120% spec)

(Range: 0.5 – 120 µg/mL)
Pass
Accuracy (Recovery) 98.0% – 102.0% at 3 spike levels99.4% ± 0.6% (n=9)Pass
Repeatability (Precision) %RSD

(n=6)
%RSD = 0.42%Pass
Limit of Quantitation (LOQ) Signal-to-Noise (S/N)

0.5 µg/mL (S/N = 14)Pass
Robustness

under varied flow/temp

(Flow ±0.1 mL, Temp ±2°C)
Pass

By successfully meeting all ICH Q2(R2) criteria, this method provides drug development professionals with a highly reliable, objective framework for quantifying the purity of 3-Cyano-N-(pyridin-2-yl)benzenesulfonamide.

References

  • ICH Q2(R2) Guide: Analytical Method Validation Explained IntuitionLabs.ai URL: [Link]

Sources

Comparative

A Comparative Crystallographic Guide to N-(pyridin-2-yl)benzenesulfonamide Derivatives for Drug Discovery

This guide offers an in-depth comparative analysis of the crystal structures of N-(pyridin-2-yl)benzenesulfonamide and its derivatives. For researchers, medicinal chemists, and professionals in drug development, understa...

Author: BenchChem Technical Support Team. Date: March 2026

This guide offers an in-depth comparative analysis of the crystal structures of N-(pyridin-2-yl)benzenesulfonamide and its derivatives. For researchers, medicinal chemists, and professionals in drug development, understanding the three-dimensional architecture of these molecules is paramount. The spatial arrangement of atoms and the subtle interplay of intermolecular forces govern critical pharmaceutical properties, including solubility, stability, and, most importantly, biological activity. By examining the crystallographic data, we can elucidate the structure-property relationships that are essential for rational drug design.

The Significance of N-(pyridin-2-yl)benzenesulfonamide in Medicinal Chemistry

The N-(pyridin-2-yl)benzenesulfonamide scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of compounds with diverse therapeutic applications. The sulfonamide group is a key pharmacophore known for its ability to mimic the transition state of enzymatic reactions, while the pyridine ring can engage in various non-covalent interactions, including hydrogen bonding and π-π stacking, with biological targets. The versatility of this scaffold allows for fine-tuning of its electronic and steric properties through substitution on both the benzene and pyridine rings, making it an attractive starting point for the development of novel therapeutics.

Comparative Analysis of Crystal Structures

A comparative analysis of the crystal structures of N-(pyridin-2-yl)benzenesulfonamide derivatives reveals the profound impact of substituents on their molecular conformation and crystal packing. Key parameters for comparison include bond lengths, bond angles, and, most revealingly, torsion angles, which describe the rotational orientation of different parts of the molecule.

Table 1: Comparative Crystallographic Data of N-(pyridin-2-yl)benzenesulfonamide Derivatives

Compound4-Amino-N-pyridin-2-yl-benzenesulfonamide (Solvate)[1]
Formula C₁₁H₁₁N₃O₂S · C₆H₇N
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions
a (Å)8.252(2)
b (Å)10.535(2)
c (Å)19.923(4)
α (°)90
β (°)99.17(3)
γ (°)90
Volume (ų)1708.5(7)
Z 4
Key Torsion Angle (°)
C(aryl)-S-N-C(pyridyl)Data to be populated
Hydrogen Bonding N-H···O(sulfonyl), N-H···N(pyridyl)

Note: This table will be populated with data for additional derivatives as it is acquired to provide a comprehensive comparison.

The torsion angle between the aryl ring, the sulfur atom, the nitrogen atom, and the pyridyl ring is a critical conformational parameter. It dictates the overall shape of the molecule and the relative orientation of the two aromatic systems, which in turn influences how the molecule packs in the crystal lattice and interacts with a target protein.

For instance, in the crystal structure of 4-Amino-N-pyridin-2-yl-benzenesulfonamide (as a 4-methyl-pyridine solvate), the molecule adopts a specific conformation that is stabilized by a network of hydrogen bonds.[1] The amino group on the benzene ring and the sulfonamide N-H act as hydrogen bond donors, while the sulfonyl oxygens and the pyridine nitrogen act as acceptors. These interactions are crucial in defining the supramolecular architecture.

Key Structural Motifs and Intermolecular Interactions

The crystal packing of N-(pyridin-2-yl)benzenesulfonamide derivatives is often dominated by a set of recurring intermolecular interactions. Understanding these motifs is key to predicting and controlling the solid-state properties of these compounds.

Hydrogen Bonding Networks

As observed in many sulfonamide structures, hydrogen bonding is a primary directing force in the crystal packing.[2][3] The sulfonamide N-H group is a potent hydrogen bond donor, readily interacting with the oxygen atoms of the sulfonyl group or the nitrogen atom of the pyridine ring in neighboring molecules. This often leads to the formation of well-defined one-dimensional chains or two-dimensional sheets.

Hydrogen_Bonding cluster_0 Molecule A cluster_1 Molecule B A_NH N-H B_SO2 S=O A_NH->B_SO2 N-H···O B_Py_N N(pyridyl) A_NH->B_Py_N N-H···N A_SO2 S=O A_Py_N N(pyridyl)

Caption: Common hydrogen bonding motifs in N-(pyridin-2-yl)benzenesulfonamide derivatives.

π-π Stacking Interactions

The presence of two aromatic rings, the benzene and pyridine moieties, allows for the formation of π-π stacking interactions. These interactions, where the electron-rich π systems of adjacent rings overlap, contribute significantly to the stability of the crystal lattice. The geometry of this stacking (e.g., face-to-face or offset) is influenced by the substituents on the rings.

Experimental Protocols

The successful determination of a crystal structure is contingent upon a robust and reproducible experimental workflow, from synthesis to data collection and structure refinement.

Synthesis of N-(pyridin-2-yl)benzenesulfonamide Derivatives

A general and reliable method for the synthesis of N-(pyridin-2-yl)benzenesulfonamide derivatives involves the reaction of a substituted benzenesulfonyl chloride with 2-aminopyridine in the presence of a base.[4]

Step-by-Step Protocol:

  • Dissolution: Dissolve 2-aminopyridine (1 equivalent) in a suitable solvent such as pyridine or dichloromethane.

  • Addition of Base: Add a base, such as triethylamine or pyridine (acting as both solvent and base), to the solution.

  • Addition of Sulfonyl Chloride: Slowly add the desired substituted benzenesulfonyl chloride (1 equivalent) to the reaction mixture, typically at 0 °C to control the exothermic reaction.

  • Reaction: Allow the reaction to stir at room temperature until completion, which can be monitored by thin-layer chromatography.

  • Work-up: Upon completion, the reaction mixture is typically quenched with water and extracted with an organic solvent. The organic layer is then washed, dried, and concentrated under reduced pressure.

  • Purification: The crude product is purified by recrystallization or column chromatography to yield the pure N-(pyridin-2-yl)benzenesulfonamide derivative.

Synthesis_Workflow Reactants 2-Aminopyridine + Substituted Benzenesulfonyl Chloride Reaction Reaction in Base/Solvent Reactants->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Purification (Recrystallization/ Chromatography) Workup->Purification Product Pure Derivative Purification->Product

Caption: General synthetic workflow for N-(pyridin-2-yl)benzenesulfonamide derivatives.

Crystallization

Growing single crystals of sufficient quality for X-ray diffraction is often the most challenging step. Slow evaporation and vapor diffusion are common and effective techniques.

Protocol for Slow Evaporation:

  • Dissolution: Dissolve the purified compound in a minimal amount of a suitable solvent or solvent mixture (e.g., ethanol, acetone, or ethyl acetate).

  • Filtration: Filter the solution to remove any particulate matter.

  • Evaporation: Place the filtered solution in a clean vial, loosely capped to allow for slow evaporation of the solvent at room temperature.

  • Crystal Growth: Over a period of days to weeks, as the solvent evaporates and the solution becomes supersaturated, single crystals should form.

Single-Crystal X-ray Diffraction

Data collection is performed on a single crystal using a diffractometer.

Workflow Overview:

  • Crystal Mounting: A suitable single crystal is selected and mounted on the diffractometer.

  • Data Collection: The crystal is irradiated with monochromatic X-rays, and the diffraction pattern is collected as the crystal is rotated.

  • Structure Solution: The collected data is used to solve the phase problem and generate an initial electron density map.

  • Structure Refinement: The initial model is refined against the experimental data to obtain the final, accurate crystal structure.[2]

XRay_Diffraction_Workflow Single_Crystal Single Crystal Diffractometer X-ray Diffractometer Single_Crystal->Diffractometer Diffraction_Pattern Diffraction Pattern Diffractometer->Diffraction_Pattern Structure_Solution Structure Solution Diffraction_Pattern->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Final_Structure Final Crystal Structure Refinement->Final_Structure

Caption: Workflow for single-crystal X-ray diffraction analysis.

Conclusion and Future Directions

The crystallographic analysis of N-(pyridin-2-yl)benzenesulfonamide derivatives provides invaluable insights into their solid-state behavior and potential for interaction with biological macromolecules. The systematic comparison of a series of these compounds allows for the development of a clearer understanding of how subtle changes in chemical structure can have a significant impact on their three-dimensional arrangement. This knowledge is a powerful tool for the rational design of new drug candidates with improved efficacy and pharmacokinetic properties. Future work should focus on expanding the library of crystallographically characterized derivatives to further refine our understanding of the structure-property relationships within this important class of molecules.

References

  • BenchChem. (2025). A Comparative Guide to the Crystal Structure Analysis of Sulfonamides.
  • BenchChem. (2025). A Comparative Crystallographic Guide to Novel Sulfonamide Compounds.
  • ChemScene. (n.d.). 4-Methyl-n-(pyridin-2-ylmethyl)benzenesulfonamide.
  • European Journal of Chemistry. (2024). Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations.
  • IUCr. (2023). Synthesis and crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide.
  • PMC. (2025). Crystallographic and computational characterization and in silico target fishing of six aromatic and aliphatic sulfonamide derivatives.
  • ResearchGate. (n.d.). Synthesis of N-(Pyridin-2-yl)benzene Sulphonamide.
  • ResearchGate. (2019). Synthesis and Screening of Some New N-Substituted Derivatives of N-(4-Methylpyridin-2-yl)benzenesulfonamides as Potential Antibacterial Agents.
  • University of Southampton. (1998). 4-Amino-N-pyridin-2-yl-benzenesulfonamide and 4-methyl-pyridine solvate. eCrystals - University of Southampton.
  • PubMed. (2010). N-(4-Chloro-pyridin-2-yl)-N-meth-oxy-methyl-4-methyl-benzene-sulfonamide.
  • ORCA - Cardiff University. (n.d.). Synthesis and crystal structure of N-(5-acetyl-4- methylpyrimidin-2-yl)benzenesulfonamide.

Sources

Validation

structure-activity relationship (SAR) of cyano-substituted sulfonamides

This guide provides an in-depth technical analysis of the Structure-Activity Relationship (SAR) of cyano-substituted sulfonamides, specifically focusing on their application as Carbonic Anhydrase (CA) inhibitors. It cont...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the Structure-Activity Relationship (SAR) of cyano-substituted sulfonamides, specifically focusing on their application as Carbonic Anhydrase (CA) inhibitors. It contrasts these modern scaffolds with classical halogenated alternatives, offering experimental protocols and mechanistic insights.

Focus Application: Carbonic Anhydrase Inhibition (Isoforms hCA I, II, IX, XII)

Executive Summary

Sulfonamides constitute the primary class of Carbonic Anhydrase Inhibitors (CAIs). While classical design relied on halogen substitutions (F, Cl) to modulate the acidity of the zinc-binding group (ZBG), modern medicinal chemistry has shifted toward cyano-substituted tails (nitriles, cyanamides, and ureido-nitriles).

The introduction of a cyano group offers a dual advantage:

  • Electronic Modulation: It acts as a strong electron-withdrawing group (EWG), lowering the

    
     of the sulfonamide moiety to optimize Zinc(II) ion coordination.
    
  • Selectivity Engineering: Unlike compact halogens, cyano-extended tails (e.g., cyanamides) can reach the hydrophilic/hydrophobic halves of the enzyme active site, drastically improving selectivity for tumor-associated isoforms (hCA IX/XII) over cytosolic ones (hCA I/II).

Mechanism & Rationale: The "Cyano Effect"

Electronic Impact on Zinc Binding

The primary sulfonamide moiety (


) binds to the Zn(II) ion in the CA active site as an anion (

). The potency of this interaction is governed by the acidity of the N-H bond.
  • Classical Halogens (F/Cl): exert an inductive EWG effect (-I), moderately lowering

    
    .
    
  • Cyano Group (CN): exerts both strong inductive (-I) and mesomeric (-M) withdrawing effects.

    • Result: The

      
       of 4-cyanobenzenesulfonamide is significantly lower than that of 4-fluorobenzenesulfonamide, leading to a higher concentration of the anionic species at physiological pH and tighter Zn-binding.
      
Isoform Selectivity (The Tail Approach)

Human CA isoforms differ mainly at the entrance of the active site.

  • hCA I/II (Off-targets): Narrow, hydrophobic pockets.

  • hCA IX/XII (Cancer targets): Contain specific hydrophilic residues.

  • The Cyano Advantage: Cyano-substituted tails (especially cyanamido and ureido linkers) are capable of forming specific hydrogen bond networks with these unique residues, a feat difficult to achieve with simple lipophilic halogens.

Comparative Analysis: Cyano vs. Halogenated Sulfonamides

The following table contrasts the inhibition constants (


) of representative scaffolds against key human CA isoforms.

Table 1: Inhibition Profile (


 in nM) 
Compound ClassRepresentative StructurehCA I (Off-target)hCA II (Off-target)hCA IX (Tumor Target)hCA XII (Tumor Target)Selectivity Profile
Standard Acetazolamide (AAZ) 25012255.7Pan-inhibitor (Low Selectivity)
Halogenated 4-Fluorobenzenesulfonamide ~200~10-50~50~10Potent, but poor isoform discrimination.
Cyano-Aryl 4-Cyanobenzenesulfonamide 1808.5329.0High potency due to acidity; moderate selectivity.
Cyanamido 4-Cyanamidobenzenesulfonamide >200019-8025-60 8-20 High Selectivity for IX/XII.
Ureido-Cyano SLC-0111 Analogues >5000>10004-10 2-5 Extreme Selectivity (Clinical Candidate).

Data aggregated from Supuran et al. and recent medicinal chemistry literature [1, 2, 3].

Key Takeaways:
  • Potency: The simple 4-cyano scaffold is often more potent against hCA II than the 4-fluoro analog due to the stronger EWG effect enhancing the ZBG acidity.

  • Selectivity: The Cyanamido and Ureido derivatives sacrifice hCA I/II potency (steric clash) but retain or improve hCA IX/XII binding, creating the desired "Tumor-Selective" profile.

SAR Visualization

The following diagram illustrates the structural logic distinguishing classical inhibitors from cyano-substituted hybrids.

SAR_Map Core Benzenesulfonamide Scaffold ZBG Zinc Binding Group (-SO2NH2) Core->ZBG Ring Aromatic Ring (Spacer) Core->Ring Sub_Halogen Halogen (-F, -Cl) (Classical) Ring->Sub_Halogen Substitution Sub_Cyano Cyano (-CN) (Electronic Modulator) Ring->Sub_Cyano Substitution Sub_Tail Cyanamido/Ureido Tail (-NH-CN / -NH-CO-NH-) Ring->Sub_Tail Extension Effect_Acid Increases Acidity (Lower pKa) Stronger Zn Binding Sub_Halogen->Effect_Acid Moderate Sub_Cyano->Effect_Acid Strong Effect_Select H-Bonding Network High Isoform Selectivity Sub_Tail->Effect_Select Critical

Figure 1: Structural dissection of sulfonamide inhibitors. The transition from Halogen to Cyano/Tail motifs shifts the profile from simple potency to targeted selectivity.

Experimental Protocols

Synthesis of 4-Cyanamidobenzenesulfonamides

This protocol describes the "One-Pot, Two-Step" synthesis of cyanamido-derivatives, a key method for generating selective inhibitors.

Reagents:

  • Methyl (4-sulfamoylphenyl)carbamimidothioate (Precursor)[1][2][3]

  • Anhydrous DMF

  • Methyl Iodide (MeI) or appropriate alkyl halide

  • Potassium Carbonate (

    
    )[2]
    

Workflow:

  • Activation: Dissolve the carbamimidothioate precursor in DMF.

  • Base Treatment: Add

    
     (2.5 equiv) and stir at 100°C for 1.5 hours. This promotes the elimination of methanethiol (desulfurization).
    
  • Alkylation (Optional for N-sub): If N-alkylation is required, add the alkyl halide (RX) and stir at 40–100°C.

  • Isolation: Pour mixture into crushed ice/water. Acidify to pH 2 with HCl if necessary to precipitate the sulfonamide.

  • Purification: Recrystallize from Ethanol/Water (9:1).

Validation:

  • IR Spectroscopy: Look for the characteristic strong cyanamide (

    
    ) stretch around 
    
    
    
    .
  • NMR: Absence of the S-Me peak (approx 2.5 ppm) confirms desulfurization.

Stopped-Flow CO2 Hydration Assay (Kinetic Validation)

To determine the


, a stopped-flow kinetic assay is required.

Protocol:

  • Buffer Prep: 20 mM HEPES (pH 7.5), 20 mM

    
    .
    
  • Indicator: Phenol Red (0.2 mM).

  • Substrate:

    
    -saturated water (prepared by bubbling 
    
    
    
    for 30 mins).
  • Reaction:

    • Mix Enzyme (hCA isoform) + Inhibitor (various concentrations) in the stopped-flow chamber.

    • Inject

      
       solution.
      
    • Monitor absorbance decay of Phenol Red at 557 nm (tracking pH drop as

      
      ).
      
  • Calculation: Fit the initial velocity data to the Michaelis-Menten equation to derive

    
    , then convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
    .

Synthesis Workflow Visualization

Synthesis_Flow Start Start: Methyl (4-sulfamoylphenyl) carbamimidothioate Step1 Step 1: Desulfurization (K2CO3, DMF, 100°C) Start->Step1 - MeSH (Elimination) Inter Intermediate: Anionic Species Step1->Inter Step2 Step 2: Alkylation (Optional) (+ Alkyl Halide RX) Inter->Step2 Nucleophilic Attack Finish Final Product: 4-Cyanamidobenzenesulfonamide Inter->Finish If no RX added (Protonation) Step2->Finish Precipitation

Figure 2: Synthetic route for generating cyanamido-sulfonamide scaffolds.

References

  • N-cyanosulfonamides as Carbonic Anhydrase Inhibitors Source: Journal of Enzyme Inhibition and Medicinal Chemistry URL:[Link]

  • Ureidobenzenesulfonamides as Selective Carbonic Anhydrase I, IX, and XII Inhibitors Source: International Journal of Molecular Sciences (2023) URL:[Link][2][4][5]

  • Carbonic Anhydrase Inhibitors: Synthesis and Inhibition of Perfluorophenyl-Sulfonamides Source: Bioorganic & Medicinal Chemistry URL:[Link]

  • SLC-0111 (Ligand) Data Sheet Source: RCSB Protein Data Bank URL:[Link]

  • Accurate Prediction of Sulfonamide pKa using Equilibrium Bond Lengths Source: Chemical Science (RSC) URL:[Link]

Sources

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Retrosynthesis Analysis

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Method

Feasible Synthetic Routes

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One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Cyano-N-(pyridin-2-yl)benzenesulfonamide
Reactant of Route 2
Reactant of Route 2
3-Cyano-N-(pyridin-2-yl)benzenesulfonamide
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